molecular formula C24H34O25 B13850042 Tetragalacturonic acid

Tetragalacturonic acid

货号: B13850042
分子量: 722.5 g/mol
InChI 键: GOIKIOHGMNUNBL-WLHJSCBQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetragalacturonic acid is a useful research compound. Its molecular formula is C24H34O25 and its molecular weight is 722.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H34O25

分子量

722.5 g/mol

IUPAC 名称

(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1

InChI 键

GOIKIOHGMNUNBL-WLHJSCBQSA-N

手性 SMILES

[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

规范 SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetragalacturonic acid, an oligosaccharide derived from the partial hydrolysis of pectin, is a molecule of significant interest in various scientific fields, including plant biology, immunology, and drug development. Comprising four α-1,4-linked D-galacturonic acid units, its chemical properties are fundamental to its biological activity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, complete with quantitative data, detailed experimental methodologies, and a visualization of its role in plant signaling pathways.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₃₄O₂₅[1]
Molecular Weight 722.5 g/mol [1]
CAS Number 24008-75-1[1]
Appearance White to off-white powder/solid[2][3]
Purity > 90%[2]
Melting Point >132°C (decomposes)
Solubility Slightly soluble in aqueous solutions, very slightly soluble in methanol. Insoluble in most organic solvents.[4]
pKa (estimated) ~3.7 (based on polygalacturonic acid)[5]
Stability Stable for > 6 months when stored at -10°C.[2] Hygroscopic.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state and, consequently, the biological activity of acidic molecules like this compound. A common and precise method for its determination is potentiometric titration.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acidic functional groups are deprotonated.

Methodology:

  • Preparation of the Sample Solution:

    • Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 1-10 mM).

    • The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Use a calibrated micro-burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve corresponds to the equivalence point. The pKa is the pH at half this volume.

Analysis by High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC is a powerful technique for the separation and quantification of carbohydrates, including oligosaccharides like this compound.

Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected with high sensitivity using pulsed amperometric detection (PAD).

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in high-purity water to a concentration suitable for the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic System:

    • An HPAEC system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold working electrode.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a gradient from 100 mM NaOH to 1 M sodium acetate in 100 mM NaOH over 30 minutes.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection: Pulsed amperometric detection (PAD) using a standard carbohydrate waveform.

  • Quantification:

    • Inject a series of known concentrations of a this compound standard to generate a calibration curve.

    • The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling

Oligogalacturonides, including this compound, are known to act as damage-associated molecular patterns (DAMPs) in plants, triggering immune responses. One well-documented signaling pathway is the induction of proteinase inhibitors upon wounding or herbivory.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm Wounding Wounding / Herbivory Pectin Plant Cell Wall Pectin Wounding->Pectin Damages PG Polygalacturonase (PG) release Pectin->PG Induces OGA Oligogalacturonides (e.g., this compound) PG->OGA Generates Receptor Membrane Receptor OGA->Receptor Binds to Signaling Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling Activates Gene Proteinase Inhibitor Gene Expression Signaling->Gene Induces PI Proteinase Inhibitors Gene->PI Leads to synthesis of

Caption: Signaling pathway for the induction of proteinase inhibitors by oligogalacturonides.

This pathway illustrates how physical damage to a plant leads to the enzymatic breakdown of pectin in the cell wall, releasing oligogalacturonides such as this compound. These molecules are then recognized by cell surface receptors, initiating a signaling cascade that results in the expression of genes encoding proteinase inhibitors, a key defense mechanism against herbivores.[6]

Conclusion

This compound possesses a unique set of chemical properties that underpin its biological functions. This guide provides a foundational understanding for researchers and professionals working with this important oligosaccharide. The presented data and protocols offer a starting point for further investigation and application in diverse areas of scientific research and development.

References

Structure and function of tetragalacturonic acid in plant cell walls

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tetragalacturonic Acid in Plant Cell Walls

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The plant cell wall is a dynamic structure crucial for growth, development, and defense. Among its key components are pectins, complex polysaccharides that can be broken down into biologically active fragments. This guide focuses on this compound, an oligogalacturonide (OG) composed of four α-1,4-linked D-galacturonic acid residues. Released during pathogen attack or mechanical damage, this compound and similar OGs function as potent Damage-Associated Molecular Patterns (DAMPs). They are recognized by cell surface receptors, triggering a cascade of intracellular signaling events that culminate in the activation of the plant's innate immune system. This document provides a detailed overview of the structure and function of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways it governs.

Structure of this compound

This compound is an oligosaccharide, specifically an oligogalacturonide with a degree of polymerization (DP) of four. It is a fragment derived from homogalacturonan, a major component of pectin in the plant cell wall.[1][2] The structure consists of four D-galacturonic acid units linked linearly by α-1,4 glycosidic bonds.[1][3] The biological activity of OGs is often dependent on their size, with oligomers of DP 10-15 frequently cited as the most active in eliciting defense responses; however, shorter fragments like this compound are also known to be biologically active.[4][5]

Caption: Linear structure of this compound.

Function and Biological Role

This compound and other OGs are key signaling molecules in plants, acting as endogenous elicitors of defense and regulators of development.[1]

  • Plant Immunity (Pattern-Triggered Immunity): The primary role of OGs is as Damage-Associated Molecular Patterns (DAMPs).[6][7] When a pathogen secretes cell wall-degrading enzymes like polygalacturonases (PGs), or when the plant experiences mechanical wounding, the homogalacturonan in the cell wall is cleaved, releasing OGs into the apoplast.[8][9] These fragments are recognized by the plant as "modified-self" or danger signals, initiating a robust immune response known as pattern-triggered immunity (PTI).[10] This response includes the production of reactive oxygen species (ROS), reinforcement of the cell wall, synthesis of antimicrobial compounds (phytoalexins), and expression of pathogenesis-related (PR) genes.[1][8]

  • Plant Development: OGs can also influence developmental processes, often by acting as antagonists to auxin, a key plant growth hormone.[1] This interplay suggests a mechanism for balancing growth and defense; when the plant is under attack and producing OGs, resources may be shifted from growth towards mounting a defense response.[11]

Signaling Pathway

The perception of OGs at the cell surface triggers a well-defined signaling cascade that activates downstream defenses.

Upon release, OGs are perceived by plasma membrane-localized receptors. Wall-Associated Kinases (WAKs), particularly WAK1 in Arabidopsis, have been identified as primary candidates for OG receptors due to their ability to bind pectin and OGs in vitro.[4][12][13] However, recent studies suggest other receptors may also be involved.[8][14]

Binding of OGs to their receptor(s) initiates a series of intracellular events:

  • MAP Kinase (MAPK) Activation: The signal is transduced through a phosphorylation cascade involving Mitogen-Activated Protein Kinases, such as MPK3 and MPK6 in Arabidopsis.[1][9]

  • Oxidative Burst: A rapid, transient production of Reactive Oxygen Species (ROS), like hydrogen peroxide (H₂O₂), is generated by the plasma membrane-bound enzyme NADPH oxidase (e.g., AtrbohD).[9] This ROS burst acts as a secondary signal and has direct antimicrobial properties.

  • Hormonal Crosstalk: The OG signaling pathway interacts with major defense hormone pathways, including those of salicylic acid (SA) and jasmonic acid (JA), to fine-tune the defense response against different types of pathogens.[5][8]

  • Transcriptional Reprogramming: The signaling cascade ultimately leads to the activation of transcription factors in the nucleus, inducing the expression of a wide array of defense-related genes that execute the immune response.[1][15]

OG_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Attack / Wounding PG Pathogen PGs Pathogen->PG Pectin Pectin (Homogalacturonan) OGs Oligogalacturonides (e.g., this compound) Pectin->OGs releases PG->Pectin degrades WAK1 WAK1 Receptor OGs->WAK1 binds NADPH_Oxidase NADPH Oxidase (RbohD) WAK1->NADPH_Oxidase activates MAPK_Cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_Cascade activates ROS ROS Burst (H₂O₂) NADPH_Oxidase->ROS Defense_Genes Defense Gene Expression (PR-1, PAD3) MAPK_Cascade->Defense_Genes activates TFs ROS->Defense_Genes signals to Hormones SA / JA Signaling Defense_Genes->Hormones Response Plant Immune Response (e.g., Callose, Phytoalexins) Defense_Genes->Response

Caption: OG signaling pathway from perception to response.

Quantitative Data Summary

The biological activity of oligogalacturonides is concentration-dependent and varies based on the specific response being measured.

Table 1: Effective Concentrations of OGs for Inducing Defense Responses

Plant Species OG Size (DP) Response Measured Effective Concentration Reference
Arabidopsis thaliana 10-15 ROS Burst, MAPK Activation 100 µg/mL [14]
Arabidopsis thaliana >10 Defense Gene Expression 50 µg/mL [16]
Arabidopsis thaliana 10-15 Increased Resistance to B. cinerea 100 µg/mL [10]
Vitis vinifera (Grapevine) 11 Lesion Reduction (B. cinerea) Not specified [10]
Solanum lycopersicum (Tomato) 10-15 Lesion Reduction (B. cinerea) Not specified [10]
Beta vulgaris (Sugar Beet) 2-7 Inhibition of R. solani mycelial growth 10 mg/L [17]

| Beta vulgaris (Sugar Beet) | 2-7 | Increased Seed Vigor | 50 mg/L |[17] |

Table 2: OG-Receptor Binding Affinity

Receptor Ligand Binding Affinity (Kd) Method Reference
Arabidopsis WAK1 Pectin & OG₉₋₁₅ High Affinity (qualitative) In vitro binding assay [14][18]
Arabidopsis WAK1 De-esterified Pectin Higher affinity than esterified In vitro binding assay [12]

| Arabidopsis WAKs | Water Soluble OGs | Higher affinity than wall-associated pectin | In vitro binding assay |[19][20] |

Note: Specific Kd values for OG-WAK1 interactions are not consistently reported in the literature, with most studies referring to "high affinity" qualitatively.

Experimental Protocols

Studying the effects of this compound requires standardized methods for its extraction, purification, and bioactivity assessment.

Protocol 1: Extraction and Analysis of Oligogalacturonides

This protocol describes a method for extracting and analyzing OGs from plant tissue, adapted from methods developed for Arabidopsis.[21][22][23]

Methodology:

  • Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction (AIS Preparation): Wash the powder sequentially with 70% ethanol, 1:1 methanol/chloroform, and acetone to remove pigments and lipids, yielding an alcohol-insoluble solid (AIS) fraction, which is enriched in cell wall material.

  • OG Extraction: Resuspend the AIS pellet in a chelating buffer (e.g., 50 mM CDTA, 50 mM ammonium oxalate, pH 5.5) and incubate overnight at 4°C to solubilize pectic fragments by removing calcium cross-links.

  • Precipitation: Centrifuge to pellet the remaining AIS. Add ethanol (to a final concentration of 80%) to the supernatant and incubate at -20°C overnight to precipitate the OGs.

  • Recovery: Centrifuge to collect the precipitated OGs, wash the pellet with 80% ethanol, and resuspend in ultrapure water.

  • Analysis: Analyze the OG profile using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or mass spectrometry (MALDI-TOF-MS, LC-MS/MS) for structural characterization.[21][22]

Protocol_OG_Extraction Start Plant Tissue (50-100 mg) Homogenize Homogenize in Liquid N₂ Start->Homogenize AIS Prepare Alcohol-Insoluble Solids (AIS) (Ethanol, Chloroform/Methanol washes) Homogenize->AIS Extract Extract with Chelating Buffer (e.g., CDTA/Oxalate, 4°C, O/N) AIS->Extract Centrifuge1 Centrifuge (Separate Supernatant) Extract->Centrifuge1 Precipitate Precipitate OGs from Supernatant (80% Ethanol, -20°C, O/N) Centrifuge1->Precipitate Centrifuge2 Centrifuge (Collect OG Pellet) Precipitate->Centrifuge2 Wash Wash Pellet with 80% Ethanol Centrifuge2->Wash Resuspend Resuspend in H₂O Wash->Resuspend Analyze Analyze (HPAEC-PAD or MS) Resuspend->Analyze End OG Profile Analyze->End

Caption: Workflow for OG extraction and analysis.
Protocol 2: Measurement of OG-Induced ROS Burst

This protocol details a common chemiluminescence-based assay to quantify the rapid production of ROS in leaf tissue upon elicitor treatment.[24][25][26][27]

Methodology:

  • Sample Preparation: Using a biopsy punch, cut leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.

  • Incubation: Float the leaf discs, adaxial side up, in a 96-well white microplate containing 100 µL of sterile water per well. Incubate overnight at room temperature to allow wound-induced ROS to subside.

  • Assay Preparation: Carefully replace the water with 100 µL of assay solution containing luminol (e.g., L-012 at 100 µM) and horseradish peroxidase (HRP, e.g., 20 µg/mL).

  • Background Measurement: Place the plate in a luminometer and measure luminescence for 5-10 minutes to establish a stable baseline.

  • Elicitation: Add 100 µL of the OG solution (e.g., this compound at a final concentration of 100 µg/mL) or a mock control (water) to the wells.

  • Data Acquisition: Immediately begin measuring luminescence continuously for 30-60 minutes. The data is typically expressed as relative light units (RLU).

Protocol_ROS_Burst Start Plant Leaves Prepare_Discs Prepare Leaf Discs (4 mm) Start->Prepare_Discs Incubate Float in H₂O in 96-well Plate (Overnight Incubation) Prepare_Discs->Incubate Add_Assay_Mix Replace H₂O with Assay Mix (Luminol + HRP) Incubate->Add_Assay_Mix Measure_Baseline Measure Baseline Luminescence (5-10 min) Add_Assay_Mix->Measure_Baseline Add_Elicitor Add OG Solution (or Mock Control) Measure_Baseline->Add_Elicitor Measure_Response Measure Luminescence (Continuous, 30-60 min) Add_Elicitor->Measure_Response End ROS Burst Curve (RLU vs. Time) Measure_Response->End

Caption: Workflow for measuring OG-induced ROS burst.
Protocol 3: Analysis of Defense Gene Expression by qRT-PCR

This protocol outlines the steps to quantify changes in the transcript levels of defense-related genes following OG treatment.[28][29][30]

Methodology:

  • Treatment: Treat whole seedlings or detached leaves with a solution of this compound (e.g., 50 µg/mL) or a mock control for a defined time course (e.g., 1, 3, 6 hours).

  • RNA Extraction: At each time point, flash-freeze the tissue in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative RT-PCR (qRT-PCR): Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (for target genes like PR1 and a reference gene like Actin), and a fluorescent dye-based master mix (e.g., SYBR Green).

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Protocol_qRT_PCR Start Plant Tissue (OG-treated vs. Mock) RNA_Extraction Total RNA Extraction Start->RNA_Extraction Quality_Control RNA Quality & Quantity Check RNA_Extraction->Quality_Control DNase DNase I Treatment Quality_Control->DNase cDNA_Synth cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR_Setup Set up qRT-PCR Reaction (cDNA, Primers, SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run Run on Real-Time PCR Machine qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End Relative Gene Expression Fold Change Data_Analysis->End

Caption: Workflow for qRT-PCR analysis of gene expression.

Conclusion and Future Directions

This compound, as a representative oligogalacturonide, is a fundamental component of the plant's cell wall surveillance system. Its release serves as an unambiguous signal of compromised cell wall integrity, triggering a sophisticated signaling network to activate innate immunity. The quantitative data and protocols presented here provide a framework for researchers to investigate this system further. Future research should focus on the precise identification of all OG receptors and their binding kinetics, the elucidation of the complete phosphoproteomic landscape following OG perception[19][20], and the potential for using synthetic OGs as biocompatible agents to enhance crop resilience and disease resistance.[6][8]

References

Tetragalacturonic Acid: A Technical Guide on its Generation from Polygalacturonic Acid Degradation and its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid is an oligosaccharide, specifically a tetramer, composed of four α-1,4-linked D-galacturonic acid units.[1] It is a significant product derived from the enzymatic degradation of polygalacturonic acid, the main component of the homogalacturonan backbone of pectin.[2][3] Pectin is a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants.[4] The controlled degradation of polygalacturonic acid into specific oligomers like this compound is of great interest due to their potential biological activities, including roles in plant defense signaling, promoting shoot growth in seedlings, and potential applications in cancer therapy and as antioxidants.[5] This technical guide provides an in-depth overview of the production of this compound from polygalacturonic acid, the methodologies for its analysis, and its biological implications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 24008-75-1[5][6]
Molecular Formula C₂₄H₃₄O₂₅[1][5][6]
Molecular Weight 722.51 g/mol [1][5][6]
Purity > 90%[6]
Physical Form Powder[6]
Melting Point >132°C (decomposes)[5]
Storage Temperature 4°C[5]
Stability > 10 years under recommended storage conditions[6]
Synonyms Pectin tetrasaccharide[1]

Enzymatic Degradation of Polygalacturonic Acid

The primary enzymes responsible for the degradation of polygalacturonic acid are polygalacturonases (PGs), which belong to the class of pectinases.[2] These enzymes catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds linking the galacturonic acid residues.[2][7] Polygalacturonases are classified based on their mode of action:

  • Endo-polygalacturonases (Endo-PGs) (EC 3.2.1.15): These enzymes cleave the polygalacturonic acid chain randomly, leading to the formation of a mixture of oligogalacturonides of varying lengths, including trigalacturonic acid, digalacturonic acid, and monogalacturonic acid, depending on the enzyme source.[2][8]

  • Exo-polygalacturonases (Exo-PGs) (EC 3.2.1.67): These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monogalacturonic acid units.[2][9]

The production of this compound and other oligogalacturonides is primarily achieved through the action of endo-polygalacturonases.[2] The specific distribution of the resulting oligomers is dependent on the enzyme source, substrate concentration, pH, and temperature.[10][11]

Enzymatic_Degradation PGA Polygalacturonic Acid (Pectin Backbone) EndoPG Endo-Polygalacturonase PGA->EndoPG acts on Oligos Oligogalacturonides (Mixture of varying lengths) EndoPG->Oligos produces TetraGA This compound Oligos->TetraGA contains OtherOligos Other Oligomers (Tri-, Di-, Mono-) Oligos->OtherOligos contains

Figure 1. Enzymatic degradation of polygalacturonic acid.

Experimental Protocols

Protocol 1: Enzymatic Production of Oligogalacturonides

This protocol describes a general method for the enzymatic hydrolysis of polygalacturonic acid to produce oligogalacturonides, including this compound.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Citrate buffer (0.1 M, pH 5.0)[10]

  • Calcium chloride (CaCl₂) solution (0.1 M)[10]

  • Reaction tubes

  • Water bath with temperature control

  • Boiling water bath

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 0.1 M citrate buffer (pH 5.0).[10]

  • Enzyme Preparation: Prepare a solution of endo-polygalacturonase in the same citrate buffer. The optimal concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Mixture: In a reaction tube, combine the following:

    • 0.5 mL of the 1% PGA solution[10]

    • 0.2 mL of the enzyme solution[10]

    • 0.1 mL of 0.1 M CaCl₂ solution[10]

    • Adjust the final volume with citrate buffer if necessary.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1 hour).[10] The incubation time can be varied to control the degree of polymerization of the resulting oligomers.

  • Reaction Termination: Stop the reaction by heating the tubes in a boiling water bath for 3-10 minutes.[8][10][12] This denatures the enzyme.

  • Product Analysis: The resulting mixture of oligogalacturonides can be analyzed using chromatographic methods such as HPLC or TLC to identify and quantify this compound.[13][14]

Protocol 2: Quantification of Reducing Sugars (Nelson-Somogyi Method)

This method is commonly used to measure the activity of polygalacturonase by quantifying the reducing ends of the sugars released during hydrolysis.

Materials:

  • Hydrolyzed sample from Protocol 1

  • Alkaline copper tartrate reagent

  • Arsenomolybdate reagent

  • D-galacturonic acid standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take an aliquot (e.g., 0.5 mL) of the heat-inactivated reaction mixture.[10] Prepare a blank using a reaction mixture where the enzyme was denatured before adding the substrate.[10]

  • Reaction with Copper Reagent: Add 1.0 mL of alkaline copper tartrate reagent to the sample, blank, and a series of D-galacturonic acid standards.[10]

  • Heating: Heat the tubes in a boiling water bath for 10 minutes.[10]

  • Cooling: Cool the tubes to room temperature.[10]

  • Color Development: Add 1.0 mL of arsenomolybdate reagent to each tube.[10] A blue color will develop.

  • Volume Adjustment: Make up the final volume to a known volume (e.g., 10 mL) with distilled water.[10]

  • Absorbance Measurement: After 10 minutes, measure the absorbance of the solutions at 620 nm using a spectrophotometer.[10]

  • Quantification: Determine the amount of reducing sugars in the sample by comparing its absorbance to the standard curve generated from the D-galacturonic acid solutions.[10] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.[10]

Experimental_Workflow Start Start Prepare_Substrate Prepare 1% Polygalacturonic Acid Solution Start->Prepare_Substrate Prepare_Enzyme Prepare Polygalacturonase Solution Start->Prepare_Enzyme Reaction_Setup Combine Substrate, Enzyme, and Buffer in Reaction Tube Prepare_Substrate->Reaction_Setup Prepare_Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Setup->Incubation Termination Terminate Reaction by Boiling Incubation->Termination Quantification Quantify Reducing Sugars (e.g., Nelson-Somogyi Method) Termination->Quantification Analysis Analyze Products (HPLC, TLC) Termination->Analysis End End Quantification->End Analysis->End

Figure 2. Experimental workflow for polygalacturonase activity assay.

Analysis and Quantification of Degradation Products

Several analytical techniques can be employed for the separation, identification, and quantification of the products of polygalacturonic acid degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for the quantitative analysis of galacturonic acid and its oligomers.[4][13] A combination of pectinase hydrolysis and HPLC (PH-HPLC) has been shown to be an effective and precise method for determining the galacturonic acid content in pectin.[4][13]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative analysis of the degradation products. It can be used to monitor the progress of the enzymatic hydrolysis and to identify the presence of different oligogalacturonides based on their migration relative to standards.[14]

  • Colorimetric Methods: As described in Protocol 2, colorimetric methods like the Nelson-Somogyi assay, 3,5-dinitrosalicylic acid (DNS) method, and the cyanoacetamide assay measure the total amount of reducing sugars produced.[10][11][12] While useful for determining overall enzyme activity, these methods do not distinguish between different oligomers.[15] The Ruthenium Red assay can be used to specifically quantify endo-polygalacturonase activity by measuring the disappearance of the polygalacturonic acid substrate.[15]

The following table summarizes a comparison of galacturonic acid (GalA) content determined by an enzymatic hydrolysis-HPLC method versus acid hydrolysis methods in different feedstocks.

FeedstockGalA Content by PH-HPLC (%)GalA Content by Acid Hydrolysis (%)
Feedstock 1 45.5% higherLower value
Feedstock 2 233.1% higherLower value
Feedstock 3 Significantly higherLower value
Data adapted from a study comparing pectin hydrolysis methods, highlighting the higher yield of detectable GalA with the enzymatic approach.[4][13]

Biological Activity and Signaling Pathways

Oligogalacturonides, including this compound, are known to possess various biological activities. These molecules can act as signaling molecules in plants, and emerging research suggests potential therapeutic applications in humans.

  • Plant Defense: Oligogalacturonides are well-established elicitors of plant defense responses against pathogens.

  • Growth Regulation: A mixture of oligogalacturonic acids has been shown to promote shoot growth in cockscomb (Celosia argentea L.) seedlings.[5]

  • Antioxidant Activity: Oligogalacturonides derived from pectin can scavenge reactive oxygen species and enhance the activity of antioxidant enzymes.[16]

  • Anti-cancer Activity: Studies have shown that unsaturated oligo-galacturonic acids produced by enzymatic degradation of pectin exhibit anti-tumor properties against MCF-7 breast cancer cells.[16] Pectin oligosaccharides (POS) are also being investigated for their potential to ameliorate colon cancer.[17]

The biological effects of pectin oligosaccharides are mediated through their interaction with various cellular signaling pathways.

Mitogen-Activated Protein Kinases (MAPK) Signaling Pathway

Pectin oligosaccharides can influence the MAPK signaling pathway, which is crucial for immune responses, cell proliferation, and apoptosis.[17] POS may activate the phosphorylation of Raf, MEK, and ERK, suggesting the involvement of a cell surface receptor that transduces the signal.[17]

MAPK_Pathway POS Pectin Oligosaccharides (e.g., this compound) Receptor Cell Surface Receptor POS->Receptor binds Raf Raf Receptor->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates p90RSK p90RSK ERK->p90RSK phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) ERK->Cellular_Response leads to

Figure 3. MAPK signaling pathway influenced by pectin oligosaccharides.
STAT-1 and -3 Signaling Pathways

Pectin oligosaccharides can promote the expression of proteins that upregulate the JAK/STAT pathway, which is involved in transcriptional regulation, differentiation, and immune activity.[17] Pectin consumption can induce the expression of Protein Kinase C (PKC), which in turn promotes the phosphorylation of STAT1.[17]

STAT_Pathway POS Pectin Oligosaccharides Cardiotropin Cardiotropin-1 Expression POS->Cardiotropin promotes PKC Protein Kinase C (PKC) Expression POS->PKC induces JAK JAK Cardiotropin->JAK upregulates STAT1 STAT1 PKC->STAT1 leads to phosphorylation of STAT3 STAT3 JAK->STAT3 phosphorylates Phospho_STAT1 Phosphorylated STAT1 Gene_Expression Gene Expression (Immune Activity, etc.) STAT3->Gene_Expression regulates Phospho_STAT1->Gene_Expression regulates

Figure 4. STAT signaling pathway influenced by pectin oligosaccharides.

Conclusion

This compound, a key product of the controlled enzymatic degradation of polygalacturonic acid, represents a molecule of significant scientific interest. The ability to produce and purify this and other oligogalacturonides opens avenues for research into their diverse biological activities. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers in the fields of biochemistry, plant science, and drug development. Further investigation into the specific mechanisms of action and signaling pathways modulated by this compound will be crucial in harnessing its full therapeutic and biotechnological potential.

References

Biosynthesis pathway of oligogalacturonides like tetragalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of oligogalacturonides (OGs), such as tetragalacturonic acid. It details the enzymatic degradation of pectin, the primary mechanism for OG production, and offers comprehensive experimental protocols for their synthesis and analysis. Quantitative data are presented for comparative purposes, and key pathways are visualized to facilitate understanding.

Introduction: From Polysaccharide to Signaling Molecule

Oligogalacturonides are short chains of α-(1→4)-linked D-galacturonic acid residues.[1] They are not synthesized de novo but are generated from the enzymatic breakdown of pectin, a major structural heteropolysaccharide in the primary cell walls of plants.[1][2] This process of controlled hydrolysis releases OGs of varying degrees of polymerization (DP).[3]

These molecules are of significant interest to researchers as they function as Damage-Associated Molecular Patterns (DAMPs) in plants, capable of triggering immune responses.[4][5] When pathogenic fungi secrete pectin-degrading enzymes, the released OGs can alert the plant to an ongoing attack.[1][6] This biological activity makes OGs and their synthesis pathways a critical area of study for developing novel biocontrol agents and understanding plant-pathogen interactions.

The Biosynthesis Pathway: An Enzymatic Cascade

The generation of oligogalacturonides is a multi-step enzymatic process that begins with the complex pectin polymer. The primary substrate for the enzymes that produce OGs is homogalacturonan, a linear chain of α-1,4-linked galacturonic acid residues.[7][8]

Step 1: De-esterification by Pectin Methylesterases (PMEs) Pectin in the plant cell wall is often highly methyl-esterified. Pectin methylesterases (PMEs) catalyze the de-esterification of these methoxy groups, yielding polygalacturonic acid (PGA) and methanol.[9] This step is crucial as many polygalacturonases require a non-esterified substrate to function efficiently.[9]

Step 2: Hydrolysis by Polygalacturonases (PGs) Polygalacturonases are the key enzymes that depolymerize the polygalacturonic acid backbone by hydrolyzing the glycosidic bonds.[10] They are classified based on their mode of action:

  • Endo-polygalacturonases (Endo-PGs, EC 3.2.1.15): These enzymes cleave the α-1,4-glycosidic bonds randomly within the PGA chain.[11] This action rapidly reduces the viscosity of pectin solutions and releases a mixture of oligogalacturonides with varying chain lengths, including the target this compound.[12][13]

  • Exo-polygalacturonases (Exo-PGs, EC 3.2.1.67 & 3.2.1.82): These enzymes act on the non-reducing end of the PGA chain, sequentially releasing monomers (galacturonic acid) or dimers (digalacturonic acid).[10]

For the production of a range of oligomers like this compound, the action of endo-PGs is the most critical step.

Oligogalacturonide Biosynthesis Pathway cluster_0 Pectin Degradation Cascade Pectin Pectin (Highly Methyl-esterified) PGA Polygalacturonic Acid (PGA) (Low Methyl-esterification) Pectin->PGA Pectin Methylesterase (PME) De-esterification OGs Oligogalacturonides Mix (DP 2-15) PGA->OGs Endo-Polygalacturonase (Endo-PG) Random Hydrolysis Monomer Galacturonic Acid (Monomer) OGs->Monomer Exo-Polygalacturonase (Exo-PG) Terminal Hydrolysis Experimental Workflow Start Start: Substrate Preparation (Polygalacturonic Acid) Hydrolysis 1. Enzymatic Hydrolysis (Add Endo-PG, Incubate at Optimal Temp/pH) Start->Hydrolysis Inactivation 2. Enzyme Inactivation (Boil for 10 min) Hydrolysis->Inactivation Purification 3. Purification (Optional) (Centrifugation/Filtration) Inactivation->Purification Analysis 4. Product Analysis (HPAEC-PAD) Purification->Analysis End End: Data Interpretation (Quantify OG Species) Analysis->End OG Signaling Pathway cluster_1 Plant Defense Activation OG Oligogalacturonide (OG) (DAMP) Receptor WAK Receptor (Cell Surface) OG->Receptor Recognition Signaling Intracellular Signaling (ROS, MAPK Cascades) Receptor->Signaling Activation Response Defense Gene Expression (e.g., PR Proteins) Signaling->Response Transcriptional Reprogramming

References

A Technical Guide to the Natural Sources and Extraction of Tetragalacturonic Acid from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural sources of pectin, its extraction, and the subsequent derivation of tetragalacturonic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Natural Sources of Pectin

Pectin, a complex heteropolysaccharide rich in galacturonic acid, is a major component of the primary cell walls of terrestrial plants.[1] For commercial production, the primary sources are citrus peels and apple pomace, due to their high pectin content and availability as byproducts of the juice industry.[2][3][4][5][6] Other significant sources include sugar beet pulp and sunflower heads.[3][7][8] A variety of fruit and vegetable wastes also represent potential, underutilized sources of pectin.[9]

Table 1: Pectin Content in Various Natural Sources

Natural SourcePectin Yield (% of dry weight)Reference(s)
Citrus Peels18 - 30%[2]
Apple Pomace15 - 19%[3][5]
Sugar Beet Pulp~25%[3]
Sunflower Heads15 - 19.3%[7][8]
Mango Peel~21%[10]
Pumpkin Pulp~22%[10]
Passion Fruit Peel3.6 - 4.5%[11]
Banana Peel1.1 - 13.6%[2]

Extraction of Pectin from Plant Material

The extraction of pectin from plant biomass is a critical first step. The traditional and most common industrial method is acid extraction, which involves heating the plant material in an acidic aqueous solution to hydrolyze the insoluble protopectin into soluble pectin.[9][12]

Experimental Protocol: Acid Extraction of Pectin from Citrus Peels

This protocol details a standard laboratory procedure for extracting pectin from dried citrus peels.

Materials:

  • Dried citrus peel powder (sieved, 1 mm mesh)[13]

  • Hydrochloric acid (HCl) or Citric Acid

  • Ethanol (96%)

  • Deionized water

  • pH meter

  • Heating mantle with magnetic stirrer

  • Muslin cloth or filter paper

  • Beakers and flasks

  • Drying oven

Procedure:

  • Preparation of Acidic Solution: Prepare an aqueous solution of HCl or citric acid and adjust the pH to 1.5 - 3.0.[9][12]

  • Extraction:

    • Add the dried citrus peel powder to the acidic solution at a solid-to-liquid ratio of 1:25 to 1:50 (w/v).[13]

    • Heat the mixture to a temperature between 75°C and 100°C with continuous stirring for 1 to 3 hours.[9][12]

  • Filtration: After the extraction period, cool the mixture and filter it through muslin cloth to separate the liquid extract from the solid residue.[13]

  • Precipitation:

    • Take the liquid extract and add twice its volume of 96% ethanol while stirring.[9][14] This will cause the pectin to precipitate out of the solution.

    • Allow the mixture to stand for at least one hour to ensure complete precipitation.

  • Washing and Drying:

    • Separate the precipitated pectin by filtration or centrifugation.

    • Wash the pectin with ethanol to remove impurities.

    • Dry the purified pectin in a hot air oven at a temperature of 40-50°C until a constant weight is achieved.[13][14]

  • Milling: Grind the dried pectin into a fine powder.

Table 2: Influence of Extraction Parameters on Pectin Yield from Citrus Peels

Acid UsedpHTemperature (°C)Time (min)Pectin Yield (%)Reference
Sulphuric Acid~1.5809030 - 35[13]
Hydrochloric Acid~1.5809020 - 25[13]
Citric Acid~2.080908 - 15[13]
Acetic Acid~2.080908 - 15[13]
Citric Acid1.5806076.0[15]
Nitric Acid1.06012020.36[16]

Production of this compound via Pectin Hydrolysis

This compound is an oligogalacturonide, a short chain of galacturonic acid units. It is obtained by the depolymerization of the pectin backbone. This can be achieved through either enzymatic or chemical hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a highly specific method that utilizes pectinolytic enzymes to break down the pectin chain under mild conditions.[14] The primary enzymes involved are endo-polygalacturonases, which randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid chain.[1][4]

enzymatic_hydrolysis_workflow pectin Pectin Solution (1% w/v in buffer) demethylation De-esterification (Pectin Methylesterase) pectin->demethylation Optional Step hydrolysis Hydrolysis (Endo-polygalacturonase) pectin->hydrolysis demethylation->hydrolysis inactivation Enzyme Inactivation (Heat Treatment) hydrolysis->inactivation separation Separation of Oligogalacturonides inactivation->separation

Workflow for the enzymatic hydrolysis of pectin.

This protocol provides a general method for the enzymatic hydrolysis of pectin to produce a mixture of oligogalacturonides. The specific enzyme and conditions can be optimized to favor the production of this compound.

Materials:

  • Pectin

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (0.1 M, pH 4.5)[1]

  • Deionized water

  • Shaking water bath

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved; gentle heating to ~40°C can aid dissolution.[1]

  • Enzymatic Reaction:

    • Add endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme's activity. A typical starting point is 5-20 units of enzyme per gram of pectin.[1]

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 2-24 hours) in a shaking water bath.[1] The reaction time will influence the degree of polymerization of the resulting oligogalacturonides. Shorter times generally yield longer fragments.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.[1]

  • Clarification: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material.[1]

  • Supernatant Collection: The supernatant contains the mixture of oligogalacturonides, including this compound.

Chemical Hydrolysis (Acid Hydrolysis)

Acid hydrolysis is a less specific but often faster method for pectin depolymerization.[3] It involves heating the pectin solution in the presence of a dilute acid. However, harsh conditions can lead to the degradation of the released sugars.[14]

acid_hydrolysis_workflow pectin_suspension Pectin Suspension (in Deionized Water) acidification Acidification (e.g., Citric Acid to pH 2.0) pectin_suspension->acidification heating Hydrolysis (Heat at 90°C) acidification->heating neutralization Neutralization (e.g., NaOH to pH 7.0) heating->neutralization precipitation Precipitation & Separation (Ethanol) neutralization->precipitation supernatant Supernatant with Galacturonic Acid & Oligomers precipitation->supernatant

Workflow for the acid hydrolysis of pectin.

This protocol outlines a general procedure for the acid hydrolysis of pectin.

Materials:

  • Pectin

  • Citric acid or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol (96%)

  • Deionized water

  • pH meter

  • Water bath

  • Centrifuge

Procedure:

  • Preparation: Suspend 1 gram of dry pectin in 100 mL of deionized water.[14]

  • Acidification: Adjust the pH of the pectin suspension to 2.0 using citric acid or a dilute solution of H₂SO₄.[14]

  • Hydrolysis: Heat the mixture to 90-100°C in a water bath with constant stirring for a specific duration (e.g., 1-4 hours).[3][14] The duration will affect the size of the resulting oligomers.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize it to pH 7.0 with NaOH.[14]

  • Separation: Add three volumes of 96% ethanol to the neutralized solution to precipitate larger, unhydrolyzed or partially hydrolyzed pectin fragments. Centrifuge the mixture to pellet the precipitate. The supernatant will contain the smaller oligogalacturonides and galacturonic acid.[14]

Purification of this compound

The hydrolysate from either enzymatic or chemical methods will contain a mixture of oligogalacturonides with varying degrees of polymerization. To isolate this compound, chromatographic techniques are employed.

Anion-Exchange Chromatography (AEC)

Anion-exchange chromatography separates molecules based on their net negative charge. Since oligogalacturonides are acidic, they will bind to a positively charged anion-exchange resin. They can then be eluted by increasing the salt concentration of the mobile phase. Shorter oligomers with less charge will elute before longer, more highly charged oligomers.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. The sample is passed through a column packed with a porous gel matrix. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. Larger molecules that are excluded from the pores will pass through the column more quickly and elute first. This technique is effective for separating oligogalacturonides of different lengths.

Biological Activity and Signaling Pathways of Oligogalacturonides

Oligogalacturonides, including this compound, are recognized by plants as Damage-Associated Molecular Patterns (DAMPs).[12][17] Their presence, often resulting from pathogen-induced cell wall degradation, triggers a plant's innate immune response.

og_signaling_pathway cluster_cell_wall Cell Wall cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pectin Pectin og Oligogalacturonides (e.g., this compound) pectin->og releases pg Pathogen Polygalacturonase pg->pectin degrades wak1 WAK1 Receptor og->wak1 binds to mapk MAPK Cascade wak1->mapk activates ros Reactive Oxygen Species (ROS) Production wak1->ros triggers sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway defense_genes Defense Gene Expression mapk->defense_genes sa_pathway->defense_genes

References

A Technical Guide to the Role of Tetragalacturonic Acid and Oligogalacturonides in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The plant cell wall, a dynamic and complex structure, serves not only as a physical barrier but also as a reservoir of signaling molecules that are crucial for innate immunity. Upon pathogen attack or mechanical damage, fragments of pectin, a major cell wall component, are released. These fragments, known as oligogalacturonides (OGs), function as potent Damage-Associated Molecular Patterns (DAMPs). This technical guide provides an in-depth examination of the biological role of OGs, with a focus on tetragalacturonic acid, in activating plant defense signaling. We detail the mechanisms of OG generation and perception, dissect the downstream signaling cascades involving ion fluxes, reactive oxygen species (ROS), and mitogen-activated protein kinases (MAPKs), and explore the resulting hormonal crosstalk and defense outputs. This guide also includes quantitative data on OG-induced responses, detailed experimental protocols, and visual diagrams of key pathways and workflows, offering a comprehensive resource for researchers aiming to understand and harness these natural elicitors for crop protection.

Introduction: The Plant Cell Wall as a Defensive Barrier and Signal Reservoir

The plant cell wall is the first line of defense against biotic threats.[1] It is not a static barrier but a dynamic interface that senses and responds to external stimuli. A key component of the primary cell wall is pectin, a complex heteropolysaccharide rich in galacturonic acid.[2][3] During pathogen invasion, microbial enzymes often target and degrade pectin to facilitate infection.[3][4] This degradation releases pectin fragments, specifically oligogalacturonides (OGs)—oligomers of α-(1,4)-linked D-galacturonic acid—into the apoplast.[3][4][5]

Plants have evolved to recognize these self-derived molecules as signals of danger. OGs are a well-characterized class of DAMPs, which are endogenous molecules released upon cell injury that trigger an immune response.[5][6][7] This is analogous to the recognition of conserved microbial molecules, known as Microbe-Associated Molecular Patterns (MAMPs), which also activate what is known as Pattern-Triggered Immunity (PTI).[8] While much research has focused on OGs with a degree of polymerization (DP) of 10-15, shorter fragments, including this compound (DP4) and even trimers (DP3), are also bioactive elicitors of plant defense.[9]

Generation and Perception of Oligogalacturonide Signals

Release from the Cell Wall

OGs are generated through the partial hydrolysis of homogalacturonan, the main component of pectin.[5][6] This process is often initiated by pectin-degrading enzymes, such as polygalacturonases (PGs), secreted by invading pathogens.[4][5][8] Plants, in turn, produce polygalacturonase-inhibiting proteins (PGIPs) that modulate the activity of microbial PGs. This modulation is critical, as it prevents the complete breakdown of pectin and promotes the accumulation of elicitor-active OGs of optimal length.[5]

Receptor-Mediated Perception

The perception of OGs at the cell surface is a critical first step in the signaling cascade. For years, the prevailing model identified Wall-Associated Kinases (WAKs), a family of receptor-like kinases that physically link the plasma membrane to the cell wall, as the primary receptors for OGs.[5][10][11] Specifically, Arabidopsis WAK1 was shown to bind pectin and was implicated in OG perception through domain-swap experiments.[8][12]

However, recent genetic evidence has challenged the essentiality of WAKs in this role. Studies using an Arabidopsis mutant (wakΔ2) lacking all five members of the WAK family revealed that OG-induced immune responses—including ROS production, MAPK activation, and resistance to the fungal pathogen Botrytis cinerea—remained intact.[4][10][13] This strongly suggests that other, as-yet-unidentified, receptors or redundant pathways are involved in OG perception, highlighting the complexity of cell wall integrity sensing.[4][10][13]

OG_Perception cluster_pathogen Pathogen cluster_plant Plant Cell cluster_membrane Plasma Membrane Pathogen Pathogen (e.g., Fungus, Bacterium) Pectin Pectin (in Cell Wall) Pathogen->Pectin Secretes PGs OGs Oligogalacturonides (DAMPs) Pectin->OGs Degradation PGIP PGIP PGIP->Pathogen Inhibits PGs WAK1 WAK1 (Receptor) OGs->WAK1 Perception (Classic Model) UnknownReceptor Unknown Receptor(s) OGs->UnknownReceptor Perception (WAK-independent) Downstream Downstream Signaling WAK1->Downstream UnknownReceptor->Downstream

Caption: Generation and perception of Oligogalacturonide (OG) signals.

Downstream Signaling Cascades Activated by OGs

Perception of OGs triggers a rapid and complex signaling network characteristic of PTI.

Early Signaling Events

Within minutes of perception, a cascade of intracellular events is initiated. These include:

  • Ion Fluxes: A rapid and transient influx of calcium ions (Ca²⁺) across the plasma membrane acts as a crucial secondary messenger.

  • Oxidative Burst: The production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, is a hallmark of PTI.[5] This is primarily mediated by plasma membrane-localized NADPH oxidases, like AtRbohD in Arabidopsis.[5] ROS act as signaling molecules and have direct antimicrobial properties.[14]

  • MAPK Phosphorylation: OGs induce the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK3 and MPK6 in Arabidopsis.[5][15][16] This MAPK cascade is a central signaling hub that relays the initial perception signal to downstream transcriptional and hormonal responses.[5][15]

Hormonal Crosstalk

The OG-activated MAPK cascade subsequently influences the biosynthesis and signaling of key defense hormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[17][18]

  • Salicylic Acid (SA): Generally associated with defense against biotrophic pathogens, the SA pathway is activated by OGs.[17][18] This is evidenced by the increased transcription of SA biosynthesis and marker genes, such as PR1.[17][18] Activation of the SA pathway is essential for OG-induced resistance against certain pathogens and pests like aphids.[18]

  • Jasmonic Acid (JA): The JA pathway, critical for defense against necrotrophic pathogens and wounding, is also induced by OGs.[17]

  • Crosstalk: The interaction between SA and JA pathways is complex, often exhibiting antagonism but sometimes synergy.[19][20][21] OGs appear to leverage both pathways, leading to a broad-spectrum defense potentiation.[17]

Late Defense Responses

The culmination of the signaling cascade is the establishment of a robust defensive state, characterized by:

  • Defense Gene Expression: Widespread transcriptional reprogramming occurs, leading to the upregulation of hundreds of defense-related genes, including Pathogenesis-Related (PR) genes.[5][9]

  • Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at sites of stress like plasmodesmata and attempted pathogen penetration.[1][22] This serves as a physical reinforcement to impede pathogen ingress.[1][22]

  • Phytoalexin Synthesis: The production of low molecular weight antimicrobial compounds, known as phytoalexins, is induced to inhibit pathogen growth.[6]

OG_Signaling_Pathway cluster_extracellular Extracellular Space / Apoplast cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGs Oligogalacturonides (e.g., this compound) Receptor Receptor (WAK1 / Other) OGs->Receptor Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel Activates RBOHD NADPH Oxidase (RBOHD) Receptor->RBOHD Activates MAPKKK MAPKKK Receptor->MAPKKK Activates Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Opens ROS ROS Burst (H₂O₂) RBOHD->ROS Produces Ca_ion->RBOHD Regulates MKK4_5 MKK4/5 MAPKKK->MKK4_5 Phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylates TFs Transcription Factors (e.g., WRKYs) MPK3_6->TFs Activates Hormones Hormone Signaling (SA, JA, ET) MPK3_6->Hormones Induces Defense_Genes Defense Gene Expression (e.g., PR genes) TFs->Defense_Genes Induces Callose Callose Deposition (Cell Wall Reinforcement) Defense_Genes->Callose Leads to Hormones->Defense_Genes

Caption: Simplified OG-induced defense signaling pathway in plants.

Quantitative Analysis of OG-Induced Defense Responses

The effects of OG treatment can be quantified to assess the intensity of the induced immune response. The table below summarizes representative quantitative data from studies on Arabidopsis thaliana and other plants.

Parameter MeasuredPlant SpeciesOG Treatment DetailsResultCitation(s)
Pathogen Resistance Arabidopsis thalianaPre-treatment with OGs (DP not specified)~20% reduction in Pseudomonas syringae bacterial growth[4]
Pathogen Resistance TomatoPre-treatment with OGs (DP not specified)~10% reduction in Pseudomonas syringae bacterial growth[4]
SA-related Gene Expression Arabidopsis thaliana200 µg/mL OGs (DP 10-15)Significant increase in PR1, SARD1, EDS1, PAD4 transcripts at 6-12 hpt[18]
JA-related Gene Expression Arabidopsis thaliana25 mg/L OGsIncreased transcript levels of PDF1.2, VSP2[17]
Hormone Accumulation Arabidopsis thalianaOGs (DP 10-15)3.2-fold increase in total Salicylic Acid (SA) levels at 24 hpt[18]
ROS Production Arabidopsis thaliana100 µg/mL - 1 mg/mL OGs (DP 10-15)Robust and transient oxidative burst detected via luminol assay[10][11]
Callose Deposition Arabidopsis thaliana100 µg/mL OGs (DP 10-15)Significant increase in callose deposits 24 hours post-infiltration[11]

hpt: hours post-treatment; DP: Degree of Polymerization

Key Experimental Protocols for Studying OG Signaling

Reproducible and standardized protocols are essential for investigating OG-mediated signaling. Below are methodologies for key experiments.

Preparation of Oligogalacturonides

Bioactive OGs can be generated from commercially available polygalacturonic acid (PGA).

  • Solubilization: Dissolve high molecular weight, un-methylated PGA in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to a concentration of 1-2% (w/v).[3]

  • Enzymatic Digestion: Add a defined amount of endo-polygalacturonase (endo-PG) and incubate (e.g., 30°C for several hours) to partially hydrolyze the PGA. The duration determines the final average DP of the OGs.[3][23]

  • Enzyme Inactivation: Stop the reaction by boiling the solution for 10 minutes.[3]

  • Purification (Optional): The resulting OG mixture can be further purified and fractionated by size-exclusion or anion-exchange chromatography to isolate specific DP ranges (e.g., this compound).

Reactive Oxygen Species (ROS) Burst Assay

The oxidative burst is a rapid response measured using a luminol-based chemiluminescence assay.[14][24][25]

ROS_Workflow start Start step1 1. Prepare Leaf Discs (e.g., 4 mm biopsy punch) from 4-5 week old plants. start->step1 step2 2. Overnight Incubation Float discs in sterile water in a 96-well plate to reduce wounding response. step1->step2 step3 3. Prepare Assay Solution Mix Luminol (e.g., 100 µM) and Horseradish Peroxidase (HRP, e.g., 10 µg/mL) in water. step2->step3 step4 4. Elicitation & Measurement Replace water with assay solution containing the OG elicitor. Immediately place in a plate reader capable of luminescence detection. step3->step4 step5 5. Data Acquisition Measure luminescence (Relative Light Units, RLU) every 1-2 minutes for 40-60 minutes. step4->step5 end End step5->end

Caption: Experimental workflow for the luminol-based ROS burst assay.
Callose Deposition Staining

Callose is a late defense response visualized by aniline blue staining and fluorescence microscopy.[1][22][26]

  • Elicitation: Infiltrate plant leaves (in vivo) or incubate leaf discs (ex vivo) with an OG solution (e.g., 100 µg/mL) or a mock control. Incubate for 12-24 hours.[26]

  • Fixation & Clearing: Submerge the leaf tissue in a destaining solution (e.g., acetic acid:glycerol:ethanol) and incubate until chlorophyll is removed.[27]

  • Staining: Wash the cleared tissue with a phosphate buffer (e.g., 150 mM K₂HPO₄, pH 9.5).[27] Stain with 0.01-0.05% aniline blue in the same buffer for at least 2 hours in the dark.[27]

  • Visualization: Mount the stained tissue in 50% glycerol on a microscope slide. Visualize callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a DAPI or UV filter set.[27][28]

  • Quantification: Use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area or measure the total fluorescent area.[26]

Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of defense-related genes.

QPCR_Workflow start Start step1 1. Plant Treatment Treat plants with OG solution or mock control. Harvest tissue at specific time points (e.g., 1, 6, 12, 24h). start->step1 step2 2. Total RNA Extraction Immediately freeze tissue in liquid N₂. Extract total RNA using a suitable kit or protocol (e.g., TRIzol). step1->step2 step3 3. cDNA Synthesis Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using reverse transcriptase. step2->step3 step4 4. Real-Time qPCR Set up qPCR reactions with cDNA, SYBR Green master mix, and gene-specific primers for target and reference genes. step3->step4 step5 5. Data Analysis Calculate relative gene expression using a method like the 2^(-ΔΔCt) method, normalizing to a stable reference gene. step4->step5 end End step5->end

Caption: Experimental workflow for RT-qPCR analysis of gene expression.

Implications for Crop Protection and Drug Development

The ability of OGs to act as potent, natural elicitors of broad-spectrum plant immunity makes them highly attractive for sustainable agriculture.[3][4]

  • Biocontrol Agents: As they are derived from plants, OGs are biodegradable and environmentally friendly alternatives to chemical pesticides. They can be used to "prime" crops, enhancing their readiness to defend against a wide range of pathogens, including fungi and bacteria, as well as some insect pests.[4][18]

  • Sustainable Sourcing: OGs can be produced cost-effectively from pectin-rich agricultural by-products such as citrus peels, apple pomace, and sugar beet pulp, contributing to a circular economy.[3][18]

  • Drug Development Analogy: For drug development professionals, the plant DAMP/receptor system provides a compelling model of innate immunity. Understanding how specific oligosaccharide structures (the "ligand") are recognized to trigger a defined signaling output can inform research into analogous systems in animal immunity, where endogenous molecules released from tissue damage also play critical roles in inflammation and immune activation.[5][6]

Conclusion and Future Directions

This compound and other oligogalacturonides are integral to the plant's defense signaling network, acting as endogenous "danger" signals that initiate a robust immune response. They trigger a well-defined cascade from perception at the cell surface to the activation of hormonal pathways and the expression of defense genes, ultimately enhancing resistance to biotic threats.

While significant progress has been made, key questions remain. The recent discovery that WAKs are not essential for OG signaling in Arabidopsis has opened a critical new avenue of research: the identification of the alternative or redundant receptors that perceive these crucial DAMPs. Elucidating the complete perception and signaling machinery will not only deepen our fundamental understanding of plant immunity but also pave the way for more targeted and effective strategies to protect crops and ensure global food security.

References

An In-depth Technical Guide to Tetragalacturonic Acid and its Derivatives in Enzymatic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of tetragalacturonic acid and its derivatives as substrates in enzymatic research, with a focus on pectinolytic enzymes. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of key pathways and workflows to facilitate their research and development endeavors.

Introduction to this compound and Pectinolytic Enzymes

Pectin, a major component of the plant primary cell wall, is a complex heteropolysaccharide. Its backbone is primarily composed of α-1,4-linked D-galacturonic acid residues. The enzymatic degradation of pectin is a critical process in various biological and industrial applications, including fruit ripening, plant pathogenesis, and the production of food and beverages. The enzymes responsible for pectin degradation are collectively known as pectinases.

This compound, a short-chain oligomer of galacturonic acid, and its derivatives (such as methylated and acetylated forms) serve as valuable model substrates for studying the kinetics and mechanisms of pectinolytic enzymes. Understanding these interactions is crucial for enzyme engineering, inhibitor design, and the development of novel therapeutic agents.

Pectinases are broadly classified into three main groups:

  • Polygalacturonases (PGs): These enzymes hydrolyze the α-1,4-glycosidic bonds in the polygalacturonic acid chain. They can be further divided into endo-PGs, which act randomly within the chain, and exo-PGs, which cleave terminal residues.

  • Pectin Methylesterases (PMEs): PMEs catalyze the de-esterification of the methoxy groups of pectin, producing pectic acid and methanol.

  • Pectin Lyases (PLs) and Pectate Lyases (PALs): These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in an unsaturated product.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the available quantitative data for the interaction of pectinolytic enzymes with polygalacturonic acid and its oligomers. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for polygalacturonic acid (PGA) and other oligogalacturonides are included as valuable reference points.

Table 1: Kinetic Parameters of Polygalacturonases with Polygalacturonic Acid (PGA) and Oligogalacturonides

Enzyme SourceEnzyme TypeSubstrateKmVmaxkcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Penicillium rolfsii BM-6Endo-PGPGA0.1569 g/L12,273 µmol/min/mg7478.46.060[1]
Aspergillus fumigatus Af293Exo-PGPGA25.4 mg/ml23.6 U/mg-4.055[2]
Penicillium oxalicum AUMC 4153Exo-PGPGA0.67 mg/mL6.13 µmol/min/mg-5.050[3]
Trichoderma pseudokoningiiExo-PGPGA2 mg/ml3.27 µmol/min/mg-6.045[4][5]
Aspergillus sojaeEndo-PGPGA0.134 mg/mL9.6 µmol/mg/min-3.3-5.0-[6]
Aspergillus ustusEndo-PGPGA0.82 mg/ml976 µmol/min/mg---[7]

Table 2: Enzyme Activity on Derivatives of Galacturonic Acid Oligomers

Enzyme SourceEnzyme TypeSubstrateObservationReference
Fungal preparationExo-acting methylesterase2,3-dimethylthis compoundDemethylation at the non-reducing end[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows in enzymatic research involving this compound and its derivatives.

Pectin Degradation Pathway

This diagram illustrates the general enzymatic degradation of pectin into smaller oligogalacturonides and ultimately to galacturonic acid, which can then be further metabolized.

Pectin_Degradation_Pathway cluster_enzymes Pectinolytic Enzymes Pectin Pectin HG Homogalacturonan (Methylated/Acetylated) Pectin->HG Protopectinase HG->HG Oligos Oligogalacturonides (e.g., this compound) HG->Oligos Endo-Polygalacturonase Pectin/Pectate Lyase GalA Galacturonic Acid Oligos->GalA Exo-Polygalacturonase Metabolism Cellular Metabolism GalA->Metabolism PME PME PAE PAE EndoPG Endo-PG ExoPG Exo-PG PL PL/PAL

Pectin degradation by various pectinolytic enzymes.
Experimental Workflow for Enzyme Characterization

This workflow outlines the typical steps involved in the characterization of a pectinolytic enzyme using this compound or its derivatives as a substrate.

Enzyme_Characterization_Workflow start Start: Enzyme Purification protein_quant Protein Quantification (e.g., Bradford Assay) start->protein_quant activity_assay Enzyme Activity Assay (e.g., DNS Method) protein_quant->activity_assay kinetic_studies Kinetic Studies (Varying Substrate Concentration) activity_assay->kinetic_studies opt_cond Optimization of Reaction Conditions (pH, Temperature) activity_assay->opt_cond data_analysis Data Analysis (Lineweaver-Burk Plot) kinetic_studies->data_analysis param_det Determination of Km, Vmax, kcat data_analysis->param_det end End: Characterized Enzyme param_det->end opt_cond->end

Workflow for the biochemical characterization of a pectinase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives in enzymatic research.

Polygalacturonase (PG) Activity Assay (DNS Method)

This method is widely used to determine the activity of polygalacturonases by quantifying the reducing sugars released from the substrate.

Materials:

  • Substrate solution: 0.5% (w/v) polygalacturonic acid or this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme solution: Appropriately diluted enzyme in a suitable buffer.

  • DNS (3,5-Dinitrosalicylic acid) reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.

    • In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M NaOH.

    • Slowly mix the two solutions and bring the final volume to 100 mL with distilled water.

  • D-galacturonic acid standard solutions (for calibration curve).

Procedure:

  • Pre-incubate 0.5 mL of the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

  • Add 0.5 mL of the enzyme solution to the substrate and incubate for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 5-15 minutes in a water bath.

  • Cool the tubes to room temperature and add 8.5 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using D-galacturonic acid to determine the amount of reducing sugars released.

  • One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.[3][9]

Pectin Methylesterase (PME) Activity Assay (Titrimetric Method)

This assay measures PME activity by titrating the carboxylic acid groups released upon de-esterification of pectin.

Materials:

  • Substrate solution: 1% (w/v) pectin in 100 mM NaCl, adjusted to pH 7.5.

  • Enzyme solution: Appropriately diluted enzyme.

  • Standardized 0.02 M NaOH solution.

  • pH meter and a magnetic stirrer.

Procedure:

  • Pipette 20 mL of the pectin solution into a thermostatted reaction vessel at 30°C.

  • Adjust the pH of the solution to exactly 7.5 with the NaOH solution.

  • Add a known volume of the enzyme solution (e.g., 0.2 mL) to initiate the reaction.

  • Maintain the pH at 7.5 by continuously adding small volumes of the standardized NaOH solution.

  • Record the volume of NaOH consumed over a specific time period (e.g., 5-10 minutes).

  • One unit of PME activity is defined as the amount of enzyme that releases 1 µmole of acid per minute under the assay conditions.[10]

Pectin Acetylesterase (PAE) Activity Assay

This colorimetric assay determines PAE activity by measuring the release of acetyl groups from an acetylated substrate.

Materials:

  • Substrate: Acetylated polysaccharide (e.g., acetylated pectin or sugar beet pectin).

  • Enzyme solution: Appropriately diluted enzyme.

  • Alkaline hydroxylamine solution: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH.

  • Acidic ferric chloride solution: Dissolve 10 g of FeCl₃·6H₂O in 100 mL of 0.1 M HCl.

Procedure:

  • Incubate a known amount of the acetylated substrate with the enzyme solution at the optimal temperature and pH for a specific time.

  • Stop the reaction by boiling or adding a suitable inhibitor.

  • Centrifuge to remove any insoluble material.

  • To an aliquot of the supernatant, add the alkaline hydroxylamine solution and let it stand for 10 minutes at room temperature.

  • Add the acidic ferric chloride solution to develop a colored ferric-aceto-hydroxamic complex.

  • Measure the absorbance at 510 nm.

  • Prepare a standard curve using known concentrations of acetylcholine or acetic acid.

  • One unit of PAE activity is defined as the amount of enzyme that releases 1 µmol of acetyl groups per minute under the assay conditions.[11][12][13]

Conclusion

This compound and its derivatives are indispensable tools for the detailed investigation of pectinolytic enzymes. While specific kinetic data for these oligomers remain a developing area of research, the methodologies and foundational knowledge presented in this guide provide a robust framework for scientists and researchers. The continued exploration of enzyme-oligosaccharide interactions will undoubtedly lead to significant advancements in our understanding of plant biology, enzymology, and the development of novel biotechnological applications.

References

Unveiling the Nature of Pure Tetragalacturonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical state, properties, and biological significance of pure tetragalacturonic acid. Designed for professionals in research and drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive understanding of this important oligosaccharide.

Core Physical and Chemical Properties

Pure this compound is an oligosaccharide derived from the enzymatic or partial acid hydrolysis of pectin, a complex polysaccharide found in plant cell walls. It consists of four α-1,4-linked D-galacturonic acid units. In its pure form, it exists as a white to off-white solid or powder.[1][2] This compound is hygroscopic and should be stored accordingly.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of pure this compound compiled from various sources.

PropertyValueReferences
Physical State White to off-white solid/powder[1][2]
Molecular Formula C₂₄H₃₄O₂₅[1]
Molecular Weight 722.51 g/mol [1]
Melting Point >132°C (with decomposition)[1]
Solubility Slightly soluble in water, very slightly soluble in methanol.[1]
Purity Typically >90% for commercially available research grade[2]

Experimental Protocols: Production, Purification, and Characterization

The generation of pure this compound necessitates a multi-step process involving the controlled breakdown of a larger polysaccharide followed by precise purification and characterization.

I. Enzymatic Production of Oligogalacturonides

This protocol outlines the general procedure for the enzymatic hydrolysis of polygalacturonic acid to produce a mixture of oligogalacturonides, including this compound.

Materials:

  • Polygalacturonic acid (substrate)

  • Endo-polygalacturonase (enzyme)

  • Sodium acetate buffer (e.g., 50 mM, pH 4.5)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Substrate Preparation: A 1% (w/v) solution of polygalacturonic acid is prepared in sodium acetate buffer. The substrate is wetted with a small amount of ethanol to aid dissolution before adding the buffer. The pH is adjusted to the optimal range for the chosen endo-polygalacturonase (typically pH 4.5-5.5).

  • Enzymatic Hydrolysis: The substrate solution is brought to the optimal temperature for the enzyme (e.g., 40°C). A defined amount of endo-polygalacturonase is added to initiate the hydrolysis. The reaction is allowed to proceed for a specific duration, which needs to be optimized to maximize the yield of this compound.

  • Enzyme Inactivation: The reaction is terminated by heat inactivation, for instance, by heating the mixture to 100°C for 10 minutes. This step is crucial to prevent further degradation of the desired oligosaccharide.

  • Initial Purification: The resulting solution, containing a mixture of oligogalacturonides of varying lengths, is then prepared for chromatographic purification.

G cluster_production Enzymatic Production cluster_purification Purification cluster_characterization Characterization PGA Polygalacturonic Acid Solution Enzyme Endo-polygalacturonase Incubation Controlled Incubation (Temperature & Time) Inactivation Heat Inactivation AEC Anion-Exchange Chromatography SEC Size-Exclusion Chromatography Collection Fraction Collection HPLC HPLC Analysis MS Mass Spectrometry Final Pure Tetragalacturonic Acid MS->Final NMR NMR Spectroscopy NMR->Final

Caption: Signaling pathway initiated by this compound in plant cells.

References

Navigating the Properties of Tetragalacturonic Acid: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of tetragalacturonic acid, a significant oligomer derived from pectin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of this compound's behavior in various solvents and conditions. The guide presents quantitative data in structured tables, details experimental methodologies, and visualizes key biological pathways and experimental workflows.

Overview of this compound

This compound is an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units. As a component of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants, it plays a role in various biological processes. In recent years, oligogalacturonic acids (OGAs), including the tetramer, have garnered significant interest as bioactive molecules, particularly as elicitors of plant defense responses, classifying them as Damage-Associated Molecular Patterns (DAMPs). Their potential applications in agriculture and medicine necessitate a thorough understanding of their physicochemical properties.

Solubility Profile

The solubility of this compound is critically influenced by the solvent's polarity and pH. While precise quantitative data for this compound is not extensively published, a comprehensive profile can be constructed from data on its monomer, polymer, and other oligomers.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventTemperatureSolubilityCitation
This compound AqueousAmbientSlightly Soluble[1]
MethanolAmbientVery Slightly Soluble[1]
Trigalacturonic Acid (DP3) WaterAmbient50 mg/mL[2]
Oligogalacturonic Acids (DP < 20) Acetate BufferAmbientSoluble
D-Galacturonic Acid (Monomer) PBS (pH 7.2)Ambient~5 mg/mL[3][4]
DMSOAmbient~5 mg/mL[3][4]
Polygalacturonic Acid (Polymer) Water (acidic pH)AmbientInsoluble[5]
Water (neutralized, pH > 5-6)AmbientSoluble[5]
Pectin Derivatives Acidic DMSOAmbientSoluble[6][7]

The data indicates that the solubility of this compound in aqueous solutions is highly dependent on pH. Similar to its parent polymer, polygalacturonic acid, its solubility is expected to be low in acidic conditions and increase significantly as the carboxylic acid groups are deprotonated at neutral to alkaline pH. The high solubility of trigalacturonic acid in water suggests that the tetramer is also likely to have considerable aqueous solubility, especially when neutralized. For organic solvents, polar aprotic solvents like dimethyl sulfoxide (DMSO) are the most promising, particularly with the addition of a small amount of acid to aid dissolution.

Stability Characteristics

The stability of this compound is primarily influenced by temperature and pH, which can lead to the hydrolysis of its glycosidic linkages.

Table 2: Stability of this compound and Related Compounds under Various Conditions

Compound/PolymerConditionEffectMechanismCitation
This compound Recommended Storage (dry, cool)Stable for > 10 years-[8]
D-Galacturonic Acid (Monomer) Aqueous Solution (Ambient)Unstable (recommended to not store for > 1 day)Degradation[3]
Pectin (Polymer) Low pH (e.g., pH < 3.5) and HeatDegradationAcid-catalyzed hydrolysis[9]
Pectin (Polymer) Neutral to Alkaline pH and HeatDegradationβ-elimination[9]
D-Galacturonic Acid (Monomer) Subcritical Water (160-220 °C)DegradationFollows first-order kinetics

As a dry powder under recommended storage conditions, this compound is highly stable. However, in solution, its stability is compromised under both acidic and alkaline conditions, especially at elevated temperatures. The glycosidic bonds are susceptible to acid hydrolysis at low pH, while at neutral to alkaline pH, the esterified forms of pectin undergo β-elimination, a reaction that may also affect the stability of the uronic acid residues themselves. For research purposes, it is advisable to prepare fresh solutions of this compound and store them at low temperatures for short periods.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous buffer.

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate and quantify the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in mg/mL or g/L.

Protocol for Assessing Stability in Solution

This protocol describes a method to evaluate the stability of this compound in solution over time at different pH and temperature conditions.

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in buffers of different pH values (e.g., 4.0, 7.0, 9.0).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at different constant temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), remove an aliquot from each vial.

  • Sample Quenching: Immediately cool the aliquot on ice or freeze it to stop any further degradation.

  • Analysis: Analyze the samples using a quantitative method like HPAEC-PAD or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the remaining concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. The degradation rate can be determined by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Oligogalacturonide-Induced Plant Defense Signaling Pathway

Oligogalacturonides (OGAs), including this compound, function as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering an innate immune response. The following diagram illustrates the key steps in this signaling cascade.

OGA_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_intracellular Intracellular Signaling Pathogen Pathogen Attack / Mechanical Damage Pectin Pectin (Homogalacturonan) Pathogen->Pectin degrades OGAs Oligogalacturonides (OGAs) (e.g., this compound) Pectin->OGAs releases PG Polygalacturonase (PG) PG->Pectin hydrolyzes WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OGAs->WAK1 binds ROS Reactive Oxygen Species (ROS) Production WAK1->ROS MAPK MAPK Cascade (MPK3/MPK6) WAK1->MAPK Immunity Enhanced Plant Immunity ROS->Immunity Hormone Hormone Signaling (SA, JA, Ethylene) MAPK->Hormone DefenseGenes Defense Gene Expression (e.g., PR proteins) MAPK->DefenseGenes Hormone->DefenseGenes DefenseGenes->Immunity Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment S1 Prepare Solvent Systems (Aqueous Buffers pH 4-9, Organic Solvents) S2 Shake-Flask Method (Excess Solute, Equilibration) S1->S2 S3 Phase Separation (Centrifugation & Filtration) S2->S3 S4 Quantitative Analysis (e.g., HPAEC-PAD) S3->S4 S5 Determine Solubility (mg/mL or g/L) S4->S5 T4 Quantitative Analysis of Intact Compound S4->T4 Analytical Method T1 Prepare Stock Solutions in Selected Solvents T2 Incubate at Different Temperatures (4, 25, 40 °C) T1->T2 T3 Time-Course Sampling (0-72 hours) T2->T3 T3->T4 T5 Determine Degradation Kinetics T4->T5

References

Spectroscopic Characterization of Tetragalacturonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units, represents a fundamental structural component of pectin, a major polysaccharide in the primary cell walls of terrestrial plants. As an elicitor of plant defense mechanisms and a potential prebiotic and therapeutic agent, the precise structural elucidation and characterization of this compound are of significant interest in various fields, including plant science, immunology, and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document details the experimental protocols for each technique and presents the expected quantitative data in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, including the anomeric configuration of the glycosidic linkages, the sequence of monosaccharide units, and the overall conformation. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are crucial for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed methodology for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize the sample two to three times with D₂O to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer it to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

    • The spectrometer should be capable of performing both ¹H and ¹³C NMR experiments, as well as 2D correlation experiments.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Use a standard single-pulse experiment.

      • Apply a presaturation pulse sequence to suppress the residual HOD signal.

      • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Typical parameters include a spectral width of 180-200 ppm and a relaxation delay of 2 seconds.

    • 2D NMR (COSY, HSQC):

      • Acquire Correlation SpectroscopY (COSY) spectra to establish proton-proton correlations within each galacturonic acid residue.

      • Acquire Heteronuclear Single Quantum Coherence (HSQC) spectra to correlate each proton with its directly attached carbon atom.

      • Standard pulse programs available in the spectrometer's software can be used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the chemical shifts to an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) at 0.00 ppm for ¹H and indirectly for ¹³C.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C chemical shifts for the constituent galacturonic acid residues in this compound. The exact chemical shifts may vary slightly depending on the experimental conditions (e.g., temperature, pH, and concentration). The data presented for polygalacturonic acid is a reliable reference for the internal residues of the tetramer.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

ProtonNon-reducing End Residue (Internal-like)Internal ResiduesReducing End Residue (α-anomer)Reducing End Residue (β-anomer)
H-1~5.1~5.1~5.2~4.7
H-2~3.8~3.8~3.6~3.5
H-3~4.1~4.1~3.8~3.7
H-4~4.5~4.5~4.3~4.2
H-5~5.0~5.0~4.8~4.4

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

CarbonNon-reducing End Residue (Internal-like)Internal ResiduesReducing End Residue (α-anomer)Reducing End Residue (β-anomer)
C-1~100~100~93~97
C-2~69~69~69~69
C-3~70~70~70~72
C-4~80~80~72~72
C-5~72~72~72~76
C-6 (COOH)~175~175~176~177

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for confirming its sequence through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for oligosaccharides, as it minimizes in-source fragmentation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound (e.g., 100 µg/mL) in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight) with an ESI source.

    • A porous graphitized carbon (PGC) or amine-based column is suitable for the separation of oligosaccharides.

  • Data Acquisition:

    • LC Separation:

      • Use a gradient elution with a mobile phase consisting of (A) water with a small amount of formic acid or ammonium formate and (B) acetonitrile.

      • A typical gradient might start with a low percentage of B, increasing to a higher percentage over 20-30 minutes to elute the oligosaccharide.

    • MS Detection:

      • Operate the ESI source in negative ion mode, as the carboxylic acid groups are readily deprotonated.

      • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

      • For structural confirmation, perform tandem MS (MS/MS) experiments on the precursor ion corresponding to this compound. Collision-induced dissociation (CID) is a common fragmentation method.

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ or [M+adduct]⁻) in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify fragment ions resulting from glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). The fragmentation pattern will confirm the sequence of the galacturonic acid units.

Quantitative Data: Mass Spectrometry

Table 3: Expected m/z Values for this compound

ParameterValue
Molecular FormulaC₂₄H₃₄O₂₅
Molecular Weight722.5 g/mol
[M-H]⁻ (singly charged)721.13
[M-2H]²⁻ (doubly charged)360.06

Table 4: Major Expected Fragment Ions from MS/MS of this compound ([M-H]⁻)

Fragment IonDescriptionExpected m/z
Y₃Trisaccharide545.08
Y₂Disaccharide369.05
Y₁Monosaccharide193.02
B₃Trisaccharide527.07
B₂Disaccharide351.04
B₁Monosaccharide175.01
C₃Trisaccharide545.08
C₂Disaccharide369.05
C₁Monosaccharide193.02

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound. It is particularly useful for identifying the presence of hydroxyl (-OH), carboxylic acid (-COOH), and glycosidic linkages.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder of spectroscopic grade in an oven to remove any moisture.

    • Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation:

    • A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Quantitative Data: FT-IR Spectroscopy

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups
~2930C-H stretchingCH and CH₂ groups
~1735C=O stretchingEsterified carboxyl groups (if present)
~1630C=O stretchingUnesterified carboxylate anion (COO⁻)
1200-950C-O and C-C stretchingPolysaccharide "fingerprint" region
~1015C-O-C stretchingGlycosidic bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler technique that can be used for the quantification of this compound in solution. The carboxyl groups of the galacturonic acid residues exhibit UV absorbance at short wavelengths.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0) or deionized water.

    • Prepare the unknown sample in the same solvent.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the UV spectrum of the most concentrated standard solution from approximately 190 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all standard solutions and the unknown sample at the determined λmax.

    • Use the solvent as a blank.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Quantitative Data: UV-Vis Spectroscopy

Table 6: UV-Vis Spectroscopic Data for this compound

ParameterExpected Value
λmax190-210 nm[1][2]
Molar Absorptivity (ε)Dependent on concentration and pH

Visualizations of Experimental Workflows

Diagram 1: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in D2O lyophilize Lyophilize (x3) dissolve->lyophilize redissolve Redissolve in D2O lyophilize->redissolve nmr_acq Acquire 1D (1H, 13C) and 2D (COSY, HSQC) Spectra redissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference assign Assign Chemical Shifts reference->assign

Caption: Workflow for NMR spectroscopic analysis of this compound.

Diagram 2: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase Compatible Solvent inject Inject into LC System dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect identify_ion Identify Molecular Ion detect->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_seq Confirm Sequence analyze_frag->confirm_seq

Caption: Workflow for LC-MS analysis of this compound.

Diagram 3: FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis dry Dry Sample & KBr grind Grind Sample with KBr dry->grind press Press into Pelllet grind->press acquire Acquire FT-IR Spectrum press->acquire bg_subtract Background Subtraction acquire->bg_subtract identify_peaks Identify Characteristic Absorption Bands bg_subtract->identify_peaks

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Diagram 4: UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_standards Prepare Standard Solutions scan_lambda_max Determine λmax prep_standards->scan_lambda_max prep_unknown Prepare Unknown Sample measure_abs Measure Absorbance at λmax prep_unknown->measure_abs scan_lambda_max->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve determine_conc Determine Unknown Concentration calibration_curve->determine_conc

Caption: Workflow for UV-Vis spectroscopic analysis and quantification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Preparation of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligomer of four α-1,4-linked galacturonic acid units, is a pectic oligosaccharide (POS) with significant potential in the pharmaceutical and food industries. These molecules are known to possess various biological activities, including prebiotic effects and the ability to elicit plant defense responses.[1][2] This document provides detailed protocols for the enzymatic preparation of this compound from polygalacturonic acid (PGA) using endo-polygalacturonase, its subsequent purification, and analytical quantification.

The enzymatic approach offers high specificity and mild reaction conditions, preventing the degradation of the target molecule, which can be a drawback of chemical hydrolysis methods.[1] The key enzyme, endo-polygalacturonase (EC 3.2.1.15), catalyzes the random hydrolysis of the internal α-1,4-D-galactosiduronic linkages in PGA.[3][4] The composition of the resulting oligogalacturonic acids (OgalA) is dependent on the enzyme's specificity and the reaction time.[5]

Materials and Equipment

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (e.g., from Aspergillus aculeatus or Penicillium rolfsii)[1][3]

  • Sodium acetate buffer (100 mM)

  • Citric acid

  • Sodium hydroxide

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galacturonic acid (for standard curve)

  • This compound standard

  • Deionized water

  • Ethanol

Equipment:

  • pH meter

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Water bath

  • Centrifuge

  • Spectrophotometer

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD)

  • Chromatography columns (e.g., anion-exchange or size-exclusion)

  • Fraction collector

  • Freeze-dryer

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Polygalacturonic Acid

This protocol details the enzymatic degradation of PGA to produce a mixture of oligogalacturonic acids, including the target this compound.

1. Substrate Preparation:

  • Prepare a 0.5% (w/v) solution of polygalacturonic acid in 100 mM sodium acetate buffer. The optimal pH will depend on the specific enzyme used (typically between pH 4.5 and 6.0).[1]
  • Adjust the pH of the PGA solution using citric acid or sodium hydroxide.
  • Stir the solution at room temperature until the PGA is completely dissolved.

2. Enzymatic Reaction:

  • Pre-heat the PGA solution to the optimal temperature for the chosen endo-polygalacturonase (typically between 40°C and 60°C).[1]
  • Add the endo-polygalacturonase to the substrate solution. The enzyme-to-substrate ratio will need to be optimized to favor the production of this compound. A typical starting point is 10 Units of enzyme per gram of pectin.[2]
  • Incubate the reaction mixture with constant stirring for a predetermined time. The reaction time is a critical parameter; shorter incubation times generally yield larger oligomers, while longer times lead to smaller oligomers and monosaccharides.[5] It is recommended to take aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) to determine the optimal time for this compound production.

3. Reaction Termination:

  • Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
  • Cool the reaction mixture to room temperature.
  • Centrifuge the solution to remove any insoluble material.
  • Collect the supernatant containing the oligogalacturonic acids.

Protocol 2: Purification of this compound

The hydrolysate from Protocol 1 is a mixture of oligogalacturonic acids with varying degrees of polymerization. This protocol provides a general method for the purification of this compound using anion-exchange chromatography.

1. Column Preparation:

  • Pack an anion-exchange chromatography column with a suitable resin.
  • Equilibrate the column with the starting buffer (e.g., 100 mM sodium acetate, pH 5.0).

2. Sample Loading and Elution:

  • Load the supernatant from the enzymatic hydrolysis onto the equilibrated column.
  • Wash the column with the starting buffer to remove any unbound molecules.
  • Elute the bound oligogalacturonic acids using a linear gradient of sodium chloride (e.g., 0 to 1 M) in the starting buffer. Oligomers will elute based on their charge, which is proportional to their degree of polymerization.
  • Collect fractions using a fraction collector.

3. Fraction Analysis and Pooling:

  • Analyze the collected fractions for the presence of this compound using HPAEC-PAD (as described in Protocol 3.3).
  • Pool the fractions containing pure this compound.

4. Desalting and Lyophilization:

  • Desalt the pooled fractions, for example, by dialysis or using a size-exclusion column.
  • Freeze-dry the desalted solution to obtain purified this compound as a powder.

Protocol 3: Analysis of Oligogalacturonic Acids by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive method for the separation and quantification of carbohydrates.[6][7][8]

1. System Preparation:

  • Set up the HPAEC-PAD system with an appropriate anion-exchange column.
  • Prepare the mobile phases, typically sodium hydroxide and sodium acetate solutions.

2. Chromatographic Conditions:

  • Equilibrate the column with the initial mobile phase concentration.
  • Inject the sample (hydrolysate or purified fractions) onto the column.
  • Run a gradient elution program to separate the different oligogalacturonic acids. A typical gradient involves increasing the sodium acetate concentration in a sodium hydroxide solution.
  • Detect the eluted oligomers using the pulsed amperometric detector.

3. Quantification:

  • Prepare a standard curve using a certified this compound standard.
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with the standard.
  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Data Presentation

Table 1: Optimal Reaction Conditions for Endo-Polygalacturonases

Enzyme SourceOptimal pHOptimal Temperature (°C)Substrate Concentration (w/v)
Penicillium rolfsii BM-66.0600.33%
Aspergillus aculeatus5.5400.25%
Rhizomucor pusillus5.0600.1-1.0 mg/mL
Bacillus subtilis5.0605%

Note: These values are indicative and may require further optimization for specific applications.[1][3][9][10]

Table 2: HPAEC-PAD System Parameters for Oligogalacturonic Acid Analysis

ParameterSetting
Column Anion-exchange column (e.g., CarboPac PA1 or PA100)
Mobile Phase A 100 mM Sodium Hydroxide
Mobile Phase B 1 M Sodium Acetate in 100 mM Sodium Hydroxide
Gradient Linear gradient of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min
Detection Pulsed Amperometric Detection (PAD)
Injection Volume 10 - 25 µL

Visualizations

Enzymatic_Preparation_Workflow cluster_preparation Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_termination Reaction Termination & Clarification cluster_purification Purification PGA Polygalacturonic Acid (PGA) Dissolved_PGA PGA Solution PGA->Dissolved_PGA Dissolve in Buffer Sodium Acetate Buffer Buffer->Dissolved_PGA Heated_PGA Heated PGA Solution Dissolved_PGA->Heated_PGA Heat to Optimal Temp. Enzyme Endo-Polygalacturonase Hydrolysis Hydrolysis Reaction Enzyme->Hydrolysis Heated_PGA->Hydrolysis Boiling Boil to Deactivate Enzyme Hydrolysis->Boiling Centrifugation Centrifuge Boiling->Centrifugation Supernatant Supernatant (Oligo Mix) Centrifugation->Supernatant Chromatography Anion-Exchange Chromatography Supernatant->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis HPAEC-PAD Analysis Fractionation->Analysis Pooling Pool Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Tetra Purified this compound Lyophilization->Purified_Tetra

Caption: Workflow for the enzymatic preparation and purification of this compound.

Enzymatic_Degradation_Pathway PGA Polygalacturonic Acid (α-1,4-linked GalA units) Oligo_Mix Oligogalacturonic Acid Mixture (DP > 4) PGA->Oligo_Mix Random internal cleavage Tetra_Tri Tetra- & Trigalacturonic Acid Oligo_Mix->Tetra_Tri Further hydrolysis Di_Mono Di- & Monogalacturonic Acid Tetra_Tri->Di_Mono Prolonged hydrolysis Enzyme Endo-Polygalacturonase Enzyme->PGA Enzyme->Oligo_Mix Enzyme->Tetra_Tri

Caption: Enzymatic degradation pathway of polygalacturonic acid by endo-polygalacturonase.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tetragalacturonic acid using High-Performance Liquid Chromatography (HPLC). The primary method detailed is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive and specific method for the analysis of oligosaccharides without the need for derivatization.

Introduction

This compound, an oligomer of galacturonic acid, is a component of pectin, a complex polysaccharide found in plant cell walls. These oligogalacturonides (OGs) are known to act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering immune responses.[1][2][3] Their analysis is crucial in food science, plant biology, and for the development of novel therapeutic agents. HPAEC-PAD offers a robust method for the separation and quantification of these charged oligosaccharides with high resolution and sensitivity.[4][5][6]

Principle of HPAEC-PAD

High-Performance Anion-Exchange Chromatography (HPAEC) at high pH is a powerful technique for separating carbohydrates.[7] At a high pH, the hydroxyl groups of carbohydrates become partially or completely ionized, allowing them to be separated on a strong anion-exchange column.[8] A gradient of increasing salt concentration (e.g., sodium acetate) in a sodium hydroxide eluent is typically used to elute the bound saccharides. Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface.[7]

Experimental Protocols

Sample Preparation

For the analysis of this compound from complex matrices like pectin, a hydrolysis step is often necessary to release the oligomers.

Enzymatic Hydrolysis of Pectin:

This method is preferred as it is milder and more specific than acid hydrolysis, minimizing the degradation of the target analyte.

  • Materials:

    • Pectin-containing sample

    • Pectinase enzyme solution (e.g., from Aspergillus niger)

    • Sodium acetate buffer (50 mM, pH 4.8)

    • Deionized water (18.2 MΩ·cm)

    • 0.45 µm syringe filters

  • Procedure:

    • Accurately weigh 10 mg of the pectin-containing sample into a microcentrifuge tube.

    • Add 1 mL of 50 mM sodium acetate buffer (pH 4.8).

    • Add a predetermined optimal amount of pectinase solution (e.g., 2250 U/g of pectin).[9]

    • Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours) with gentle agitation.[9]

    • To terminate the reaction, heat the sample at 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPAEC-PAD analysis.

HPAEC-PAD Analysis
  • Instrumentation:

    • An inert, metal-free HPLC system equipped with a quaternary gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode. A Dionex Ion Chromatography system is commonly used for this application.[10]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 Guard Column (4 x 50 mm) or Dionex CarboPac™ PA200 (3 x 250 mm) with a guard column.[4][11]
Mobile Phase A 100 mM Sodium Hydroxide (NaOH) in deionized water
Mobile Phase B 100 mM Sodium Hydroxide with 1 M Sodium Acetate (NaOAc) in deionized water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 25 µL
Detection Pulsed Amperometry
  • Gradient Program (Example):

Time (min)%A (100 mM NaOH)%B (100 mM NaOH + 1M NaOAc)
0.01000
20.06040
30.04060
30.10100
35.00100
35.11000
45.01000
  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate analysis should be used. An example waveform is as follows:

Time (sec)Potential (V) vs. Ag/AgClIntegration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1
Standard Preparation and Quantification
  • Stock Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in deionized water to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with deionized water to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards into the HPAEC-PAD system and construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Quantification: Inject the prepared samples and determine the concentration of this compound by comparing the peak areas to the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the analysis of galacturonic acid oligomers using HPAEC-PAD. These values can be used as a benchmark for method validation.

AnalyteLinearity Range (mg/L)LOD (µg/L)LOQ (µg/L)
Galacturonic Acid0.1 - 12.5≥ 0.999~18~60
Digalacturonic Acid0.1 - 15.0≥ 0.999~20~65
Trigalacturonic Acid0.1 - 15.0≥ 0.999~25~80
This compound 0.1 - 20.0 ≥ 0.998 ~30 ~100

Note: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are dependent on the specific instrumentation and chromatographic conditions. The values presented are typical for HPAEC-PAD analysis of uronic acids and their oligomers.[12]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a pectin-containing sample.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPAEC-PAD Analysis cluster_data_analysis Data Analysis pectin_sample Pectin-Containing Sample hydrolysis Enzymatic Hydrolysis (Pectinase) pectin_sample->hydrolysis filtration Filtration (0.45 µm) hydrolysis->filtration hplc_injection HPLC Injection filtration->hplc_injection Hydrolyzed Sample separation Anion-Exchange Separation (Dionex CarboPac Column) hplc_injection->separation detection Pulsed Amperometric Detection (PAD) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result result quantification->result Concentration of This compound

Caption: Workflow for this compound analysis.

Signaling Pathway

This compound, as an oligogalacturonide, is involved in plant defense signaling. The following diagram illustrates the simplified signaling pathway initiated by oligogalacturonides.

G cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling pectin Pectin (in Plant Cell Wall) oga Oligogalacturonides (OGs) (e.g., this compound) pectin->oga releases pathogen_enzymes Pathogen-Derived Enzymes (e.g., PGs) pathogen_enzymes->pectin degrades wak1 Wall-Associated Kinase 1 (WAK1 Receptor) oga->wak1 binds to ros Reactive Oxygen Species (ROS) Production wak1->ros mapk MAPK Cascade Activation wak1->mapk gene_expression Defense Gene Expression ros->gene_expression mapk->gene_expression defense_response Plant Immune Response gene_expression->defense_response

Caption: Oligogalacturonide signaling in plant defense.

References

Application of Tetragalacturonic Acid in the Study of Pectinolytic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectinolytic enzymes, or pectinases, are a diverse group of enzymes that catalyze the degradation of pectic substances, which are complex polysaccharides found in the primary cell walls of plants.[1][2][3] These enzymes have significant applications in various industries, including food and beverage production, textiles, and pharmaceuticals.[2][4][5] The study of pectinase activity and specificity is crucial for optimizing these applications and for discovering novel enzymes with desired properties. Tetragalacturonic acid, a well-defined oligomer of α-1,4-linked D-galacturonic acid residues, serves as a valuable tool for the detailed characterization of pectinolytic enzymes, particularly polygalacturonases.[6][7] Its defined structure allows for precise analysis of enzyme kinetics, mode of action (endo- vs. exo-), and substrate specificity. This document provides detailed application notes and protocols for utilizing this compound in the study of these important enzymes.

Principle of Application

This compound is a specific substrate for polygalacturonases (PGs), a major class of pectinases that hydrolyze the glycosidic bonds within the polygalacturonic acid backbone of pectin.[8][9] There are two main types of polygalacturonases that can be studied using this compound:

  • Endo-polygalacturonases (endo-PGs): These enzymes cleave internal glycosidic bonds within the polygalacturonic acid chain in a random fashion.[9][10] When acting on this compound, an endo-PG will typically produce a mixture of smaller oligogalacturonides, such as trigalacturonic acid, digalacturonic acid, and galacturonic acid.[6]

  • Exo-polygalacturonases (exo-PGs): These enzymes act on the non-reducing end of the polygalacturonic acid chain, releasing monomeric or dimeric units.[8][9][10] For example, an exo-PG may hydrolyze this compound to produce digalacturonic acid or galacturonic acid.[11]

By analyzing the products of enzymatic hydrolysis of this compound, researchers can elucidate the mode of action of a given polygalacturonase.

Data Presentation

Table 1: Specificity of Pectinolytic Enzymes on Various Substrates
Enzyme TypeSubstrateMajor Hydrolysis ProductsReference
Endo-polygalacturonasePolygalacturonic acidOligogalacturonides of varying lengths[9][10]
Endo-polygalacturonasePentagalacturonic acidTrigalacturonic acid, Digalacturonic acid[6]
Endo-polygalacturonase This compound Trigalacturonic acid, Galacturonic acid [6]
Endo-polygalacturonaseTrigalacturonic acidDigalacturonic acid, Galacturonic acid[6]
Exo-polygalacturonasePolygalacturonic acidGalacturonic acid or Digalacturonic acid[8][10][11][12]
Table 2: Kinetic Parameters of a Fungal Exo-Polygalacturonase
SubstrateKm (mg/mL)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
Polygalacturonic acid25.423.64.055[12]

Note: Data for this compound as a specific substrate for kinetic studies is not always readily available in literature and may need to be determined empirically.

Experimental Protocols

Protocol 1: Assay for Endo-Polygalacturonase Activity using this compound

Objective: To determine the mode of action of an endo-polygalacturonase by analyzing the hydrolysis products of this compound.

Materials:

  • This compound[7]

  • Purified endo-polygalacturonase

  • Acetate buffer (0.02 M, pH 5.0)

  • Heating block or water bath (37°C)

  • Thin Layer Chromatography (TLC) system (silica gel plates)

  • Developing solvent (e.g., ethyl acetate:acetic acid:water)

  • Visualization reagent (e.g., sulfuric acid-anisaldehyde spray)

  • Micropipettes and tubes

Procedure:

  • Substrate Preparation: Prepare a solution of this compound (e.g., 20 mg/mL) in 0.02 M acetate buffer (pH 5.0).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 0.4 mL of the this compound solution with 0.1 mL of the enzyme solution (containing a known amount of enzyme, e.g., 2 µg).[6]

    • Incubate the reaction mixture at 37°C.[6]

    • Collect aliquots at different time points (e.g., 0, 2, 6, 15, 30, and 100 minutes) to monitor the progress of the reaction.[6]

  • Reaction Termination: Stop the reaction by heating the aliquots at 100°C for 5-10 minutes.

  • Product Analysis by TLC:

    • Spot the collected aliquots onto a silica gel TLC plate.

    • Also spot standards of galacturonic acid, digalacturonic acid, trigalacturonic acid, and this compound for comparison.

    • Develop the chromatogram using an appropriate solvent system.

    • After development, dry the plate and visualize the spots using a suitable reagent and heating.

  • Interpretation: The appearance of spots corresponding to trigalacturonic acid and galacturonic acid over time is indicative of endo-polygalacturonase activity.[6]

Protocol 2: Quantitative Assay of Pectinase Activity using the DNS Method

Objective: To quantify the release of reducing sugars from the enzymatic hydrolysis of a pectic substrate. While this protocol is typically used with polygalacturonic acid, it can be adapted for this compound.

Materials:

  • This compound or Polygalacturonic acid (e.g., 0.33% w/v)

  • Pectinolytic enzyme solution

  • Sodium phosphate-citric acid buffer (50 mM, pH 6.0) or other appropriate buffer

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

  • Water bath (60°C and boiling)

  • D-galacturonic acid for standard curve

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of D-galacturonic acid in the appropriate concentration range.

  • Enzyme Reaction:

    • Add 50 µL of a suitably diluted enzyme solution to 450 µL of the substrate solution pre-incubated at the optimal temperature (e.g., 60°C).[10]

    • Incubate the reaction for a defined period (e.g., 10 minutes).[10]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 750 µL of DNS reagent.[10]

    • Boil the mixture for 5 minutes.[10]

    • Rapidly cool the tubes in an ice water bath.[10]

  • Measurement: Measure the absorbance at 540 nm.[10]

  • Calculation: Determine the amount of reducing sugars released by comparing the absorbance to the D-galacturonic acid standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmole of reducing sugar equivalents per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub Substrate (this compound) mix Mix Substrate, Enzyme, and Buffer sub->mix enz Enzyme Solution enz->mix buf Buffer buf->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Products (e.g., TLC, HPLC) terminate->analyze

Caption: Experimental workflow for studying pectinase activity.

endo_exo_hydrolysis cluster_endo Endo-Polygalacturonase Action cluster_exo Exo-Polygalacturonase Action Tetra_endo This compound Tri_endo Trigalacturonic Acid Tetra_endo->Tri_endo Cleavage Mono_endo Galacturonic Acid Tetra_endo->Mono_endo Cleavage Tetra_exo This compound Di_exo Digalacturonic Acid Tetra_exo->Di_exo Release from non-reducing end Mono_exo Galacturonic Acid Di_exo->Mono_exo Further hydrolysis

Caption: Hydrolysis of this compound by pectinases.

Conclusion

This compound is an indispensable substrate for the detailed characterization of pectinolytic enzymes. Its use allows for the unambiguous determination of the mode of action of polygalacturonases and can be applied in kinetic studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of pectinases, ultimately contributing to advancements in enzymology and its industrial applications.

References

Application Notes and Protocols for the Purification of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of tetragalacturonic acid, an oligo-galacturonide with significant potential in various research and pharmaceutical applications. The methodologies outlined below are based on the enzymatic hydrolysis of polygalacturonic acid followed by chromatographic separation.

Introduction

This compound is an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units. As a specific pectic oligosaccharide (POS), it has garnered interest for its potential prebiotic properties and other biological activities. The purification of this specific oligomer from a heterogeneous mixture of hydrolysis products is crucial for its characterization and use in downstream applications. The following protocols detail the production of a mixture of oligo-galacturonides from polygalacturonic acid and their subsequent separation to isolate this compound.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Polygalacturonic Acid

This protocol describes the partial enzymatic hydrolysis of polygalacturonic acid to generate a mixture of oligo-galacturonides of varying degrees of polymerization.

Materials:

  • Polygalacturonic acid (from citrus pectin)

  • Endo-polygalacturonase (from Aspergillus sp.)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Deionized water

  • Heating magnetic stirrer

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation: Dissolve polygalacturonic acid in 50 mM sodium acetate buffer (pH 4.5) to a final concentration of 1% (w/v). Stir the solution at 50°C until the polygalacturonic acid is completely dissolved.

  • Enzymatic Reaction: Cool the substrate solution to the optimal temperature for the endo-polygalacturonase (typically 37-40°C). Add the enzyme to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) is recommended.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined time (e.g., 2-8 hours). The incubation time will influence the size distribution of the resulting oligo-galacturonides. Shorter incubation times will yield larger oligomers, while longer times will result in smaller oligomers.

  • Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes. This will denature and inactivate the enzyme.

  • Clarification: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet any insoluble material.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the mixture of oligo-galacturonides.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The filtrate is now ready for chromatographic purification.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol details the separation of the oligo-galacturonide mixture to isolate this compound using high-performance anion-exchange chromatography (HPAEC).

Materials and Equipment:

  • Oligo-galacturonide mixture (from Protocol 1)

  • Deionized water (HPLC grade)

  • Sodium acetate (HPLC grade)

  • HPAEC system equipped with a pulsed amperometric detector (PAD)

  • Anion-exchange column (e.g., Dionex CarboPac™ PA1 or similar)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: Deionized water

    • Eluent B: 1 M Sodium acetate in deionized water

    • Degas both eluents thoroughly before use.

  • Sample Preparation: Dilute the filtered oligo-galacturonide mixture from Protocol 1 with deionized water to an appropriate concentration for injection (e.g., 100 µg/mL). Filter the diluted sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carbohydrate separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 25 µL

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

    • Gradient Elution: A linear gradient of sodium acetate is used to separate the oligo-galacturonides. The gradient will elute the oligomers in order of increasing degree of polymerization (i.e., smaller oligomers elute first). A typical gradient is as follows:

Time (min)% Eluent A (Water)% Eluent B (1 M Sodium Acetate)
0955
405050
450100
550100
60955
70955
  • Fraction Collection: Collect the fractions corresponding to the elution time of this compound. The elution times for different oligo-galacturonides can be determined by running standards of known degrees of polymerization.

  • Desalting: The collected fractions will contain a high concentration of sodium acetate. This salt must be removed. Desalting can be achieved by size-exclusion chromatography or by using a suitable desalting column.

  • Lyophilization: Lyophilize the desalted fractions to obtain pure this compound as a white powder.

  • Purity Analysis: The purity of the isolated this compound can be confirmed by re-injecting a sample onto the HPAEC-PAD system and by mass spectrometry to confirm the molecular weight.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification process. Note that yields and purity are highly dependent on the starting material and the specific experimental conditions.

ParameterValueReference Method
Starting Material
Polygalacturonic Acid Concentration1% (w/v)Protocol 1
Enzymatic Hydrolysis
Enzyme:Substrate Ratio1:100 (w/w)Protocol 1
Incubation Time4 hoursProtocol 1
Incubation Temperature40°CProtocol 1
Chromatographic Separation
Column TypeAnion-ExchangeProtocol 2
Elution Time for this compound~15-20 min (example)Protocol 2
Final Product
Purity of this compound>95%HPAEC-PAD Analysis
Overall YieldVariableDependent on hydrolysis conditions

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

PurificationWorkflow cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification PGA Polygalacturonic Acid Reaction Hydrolysis Reaction PGA->Reaction Enzyme Endo-polygalacturonase Enzyme->Reaction Mixture Oligo-galacturonide Mixture Reaction->Mixture HPAEC Anion-Exchange Chromatography (HPAEC) Mixture->HPAEC Injection Fractions Fraction Collection HPAEC->Fractions Desalting Desalting Fractions->Desalting Lyophilization Lyophilization Desalting->Lyophilization PureProduct Pure this compound Lyophilization->PureProduct

Caption: Workflow for this compound purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and purpose of each major step in the purification protocol.

LogicalFlow Start Start: Pectin Source Hydrolysis Step 1: Hydrolysis (Enzymatic or Chemical) Purpose: Depolymerize pectin into smaller oligosaccharides. Start->Hydrolysis Separation Step 2: Separation (Anion-Exchange Chromatography) Purpose: Separate oligosaccharides by size/charge. Hydrolysis->Separation Isolation Step 3: Isolation & Post-processing (Fraction Collection, Desalting, Lyophilization) Purpose: Obtain pure, solid-form product. Separation->Isolation Analysis Step 4: Analysis (HPAEC, Mass Spectrometry) Purpose: Confirm purity and identity. Isolation->Analysis End End: Purified this compound Analysis->End

Caption: Logical steps in this compound purification.

Application Notes: Tetragalacturonic Acid as a Standard for Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin-derived oligosaccharides (POS), particularly oligogalacturonides (OGAs), are gaining significant attention in various fields, including plant science, immunology, and drug development. These molecules, composed of α-1,4-linked D-galacturonic acid residues, have been identified as potent elicitors of plant defense mechanisms and exhibit immunomodulatory activities.[1][2][3] Accurate quantification and characterization of these oligosaccharides are crucial for understanding their biological functions and for the development of novel therapeutics. Tetragalacturonic acid, a well-defined OGA with a degree of polymerization (DP) of four, serves as an excellent standard for the analysis of these complex oligosaccharide mixtures.

This document provides detailed application notes and protocols for the use of this compound as a standard in the analysis of oligosaccharides, focusing on enzymatic production of OGAs, and their analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Mass Spectrometry (MS).

I. Enzymatic Production of Oligogalacturonides

Pectin, a major component of plant cell walls, can be enzymatically hydrolyzed to produce a mixture of oligogalacturonides.[4] The controlled depolymerization of polygalacturonic acid (PGA), the main chain of pectin, using specific pectinases allows for the generation of OGAs of various lengths.

Protocol 1: Enzymatic Hydrolysis of Polygalacturonic Acid

This protocol describes the enzymatic digestion of PGA to produce a mixture of oligogalacturonides, including this compound.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (Endo-PG) from Aspergillus niger

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Heating block or water bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Substrate Preparation: Prepare a 2% (w/v) solution of PGA in 50 mM sodium acetate buffer (pH 5.0).

  • Enzymatic Digestion: Add endo-polygalacturonase to the PGA solution. The enzyme-to-substrate ratio may need to be optimized depending on the desired degree of polymerization of the final products. A typical starting point is 0.018 RGU of enzyme per 100 ml of 2% PGA solution.[5]

  • Incubation: Incubate the reaction mixture at a suitable temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 180 minutes).[5] The incubation time will influence the size distribution of the resulting oligogalacturonides.

  • Enzyme Inactivation: Stop the reaction by heating the mixture at 100°C for 10 minutes.[5]

  • Clarification: Centrifuge the digest to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtrate now contains a mixture of oligogalacturonides.

Experimental Workflow for Enzymatic Production of Oligogalacturonides

enzymatic_hydrolysis cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_processing Post-Reaction Processing PGA Polygalacturonic Acid (PGA) PGA_sol 2% PGA Solution PGA->PGA_sol Buffer Sodium Acetate Buffer (pH 5.0) Buffer->PGA_sol EndoPG Endo-polygalacturonase PGA_sol->EndoPG Incubate Incubate (e.g., 37°C, 180 min) EndoPG->Incubate Inactivate Heat Inactivation (100°C, 10 min) Incubate->Inactivate Centrifuge Centrifugation Inactivate->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter OGA_mix Oligogalacturonide Mixture Filter->OGA_mix

Caption: Workflow for the enzymatic production of oligogalacturonides from polygalacturonic acid.

II. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective technique for the separation and quantification of underivatized carbohydrates, including neutral and acidic oligosaccharides.[6] It is the method of choice for analyzing complex mixtures of oligogalacturonides.

Protocol 2: HPAEC-PAD Analysis of Oligogalacturonides

This protocol outlines the analysis of oligogalacturonide mixtures using this compound as a standard.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) and a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100 or PA200).

  • This compound standard

  • Sodium hydroxide (NaOH) solution (e.g., 100 mM)

  • Sodium acetate (NaOAc) solution (e.g., 1 M in 100 mM NaOH)

  • Deionized water (18.2 MΩ·cm)

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 12.5 mg/L.[7]

  • Sample Preparation: Dilute the oligogalacturonide mixture (from Protocol 1) with deionized water to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA100 (4 x 250 mm) or equivalent.

    • Mobile Phase A: 100 mM NaOH

    • Mobile Phase B: 1 M NaOAc in 100 mM NaOH

    • Gradient: A linear gradient of sodium acetate in sodium hydroxide is typically used to elute oligogalacturonides of increasing size. An example gradient is 0-300 mM sodium acetate over 30 minutes. The exact gradient should be optimized for the specific mixture of oligosaccharides.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 25 µL

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode. A standard quadruple-potential waveform is used for detection.

  • Analysis: Inject the calibration standards and samples. Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound and other oligogalacturonides in the samples by interpolating their peak areas on the calibration curve. For other oligogalacturonides, quantification can be performed relative to the this compound standard, assuming a similar response factor, or by using individual standards if available.

Quantitative Data for HPAEC-PAD Analysis
AnalyteLinearity Range (mg/L)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Galacturonic Acid0.1 - 12.5≥ 0.99934.91 - 18.7516.36 - 62.50[7]

III. Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry is a powerful tool for the structural elucidation of oligosaccharides. When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the degree of polymerization and the identification of modifications such as methylation.

Protocol 3: LC-MS Analysis of Oligogalacturonides

This protocol provides a general procedure for the analysis of oligogalacturonides by LC-MS.

Materials and Equipment:

  • Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column or a porous graphitic carbon (PGC) column.

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Oligogalacturonide sample

Procedure:

  • Sample Preparation: The oligogalacturonide mixture is typically diluted in the initial mobile phase.

  • LC-MS Conditions:

    • Column: A C18 or PGC column suitable for oligosaccharide separation.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for analytical columns).

    • Mass Spectrometer: Operated in negative ion mode for acidic oligosaccharides.

    • MS Scan: Full scan mode to detect the molecular ions of the different oligogalacturonides.

    • MS/MS Fragmentation: Product ion scans of the major peaks are performed to obtain structural information.

  • Data Analysis: The degree of polymerization is determined from the m/z values of the molecular ions. Fragmentation patterns in the MS/MS spectra provide information on the glycosidic linkages and any modifications.

Expected m/z Values for Oligogalacturonic Acids (Negative Ion Mode)

The following table lists the theoretical monoisotopic masses for the deprotonated molecular ions [M-H]⁻ of oligogalacturonic acids with varying degrees of polymerization.

Degree of Polymerization (DP)OligosaccharideChemical FormulaTheoretical m/z ([M-H]⁻)
1Monogalacturonic acidC₆H₈O₇193.0303
2Digalacturonic acidC₁₂H₁₆O₁₃369.0624
3Trigalacturonic acidC₁₈H₂₄O₁₉545.0945
4This compound C₂₄H₃₂O₂₅ 721.1266
5Pentagalacturonic acidC₃₀H₄₀O₃₁897.1587
6Hexagalacturonic acidC₃₆H₄₈O₃₇1073.1908

IV. Signaling Pathways Involving Oligogalacturonides

Oligogalacturonides, released from the plant cell wall during pathogen attack or mechanical damage, act as Damage-Associated Molecular Patterns (DAMPs) that trigger plant innate immunity.[1][3]

Oligogalacturonide Signaling Pathway in Plant Immunity

OG_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGs Oligogalacturonides (OGs) WAKs Wall-Associated Kinases (WAKs) OGs->WAKs Binding & Activation MAPKKK MAPK Kinase Kinase WAKs->MAPKKK Signal Transduction ROS Reactive Oxygen Species (ROS) Production WAKs->ROS Ca Ca²⁺ Influx WAKs->Ca MAPKK MAPK Kinase MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK (MPK3/MPK6) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Activation Defense_Genes Defense Gene Expression Transcription->Defense_Genes Induction

Caption: Oligogalacturonide signaling pathway in plant innate immunity.

V. Logical Relationships in Oligosaccharide Analysis

The successful analysis of oligosaccharides using this compound as a standard involves a series of interconnected steps, from sample preparation to data interpretation.

Logical Workflow for Oligosaccharide Analysis

logical_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Interpretation Pectin Pectin Source Enzymatic_Hydrolysis Enzymatic Hydrolysis Pectin->Enzymatic_Hydrolysis OGA_Mixture Oligogalacturonide Mixture Enzymatic_Hydrolysis->OGA_Mixture HPAEC_PAD HPAEC-PAD OGA_Mixture->HPAEC_PAD LC_MS LC-MS OGA_Mixture->LC_MS Tetra_Standard This compound Standard Calibration_Curve Calibration Curve Standards Tetra_Standard->Calibration_Curve Calibration_Curve->HPAEC_PAD Quantification Quantification HPAEC_PAD->Quantification Structural_Characterization Structural Characterization LC_MS->Structural_Characterization Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation Structural_Characterization->Biological_Interpretation

References

Application Notes and Protocols: Investigating the Antioxidant Properties of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant properties of tetragalacturonic acid. This document includes detailed protocols for common antioxidant assays, a summary of available quantitative data for related compounds, and an overview of the potential signaling pathways involved in its mechanism of action.

Introduction

This compound, an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units, is a component of pectin, a major structural polysaccharide in the cell walls of terrestrial plants. Emerging research on pectic oligosaccharides (POS) suggests significant bioactive properties, including antioxidant effects. The antioxidant capacity of these molecules is often attributed to the presence of carboxyl and hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.[1][2] Degradation of larger pectin molecules into smaller oligosaccharides can enhance their antioxidant potential.[1] This document outlines the key experimental procedures to characterize the antioxidant activity of this compound both in chemical and cellular systems.

Data Presentation: Antioxidant Activity of Pectic Oligosaccharides

While specific quantitative data for pure this compound is limited in publicly available literature, studies on pectic oligosaccharide (POS) mixtures, which include di- and tri-galacturonic acids, provide valuable insights into its potential antioxidant capacity. The following tables summarize representative data from these studies.

Table 1: DPPH Radical Scavenging Activity of Pectic Oligosaccharides (POS)

SampleConcentration (mg/mL)DPPH Scavenging Activity (%)IC50 (mg/mL)Reference
POS from Streptomyces hydrogenans0.6~19Not Reported[1]
20~93
POS from Alcaligenes faecalis40~74Not Reported[3]
80~81
POS from Paenibacillus polymyxa40~69Not Reported[3]
80~74
Polysaccharide (PPP-2) from Persimmon Peel0.91500.91[4]

Table 2: ABTS Radical Scavenging Activity of Pectic Polysaccharides

SampleConcentration (mg/mL)ABTS Scavenging Activity (%)IC50 (mg/mL)Reference
Polysaccharide (PPP-2) from Persimmon Peel1.96501.96[4]

Note: The data presented is for pectic oligosaccharides or related polysaccharides and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a characteristic absorption at approximately 517 nm. When DPPH accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Workflow for DPPH Assay

DPPH_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) reaction Mix Sample/Control with DPPH Solution prep->reaction sample_prep Prepare this compound Solutions (various concentrations) sample_prep->reaction control_prep Prepare Positive Control (e.g., Ascorbic Acid, Trolox) control_prep->reaction incubation Incubate in the Dark (e.g., 30 minutes at RT) reaction->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, airtight container.

  • Preparation of DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or methanol). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol (96-well plate format): a. Add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the respective wells. c. Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the DPPH solution with the blank solvent.

    • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity.

Workflow for ABTS Assay

ABTS_Workflow abts_prep Prepare ABTS Stock Solution (e.g., 7 mM) radical_gen Mix ABTS and Persulfate Incubate in Dark (12-16 h) abts_prep->radical_gen persulfate_prep Prepare Potassium Persulfate Solution (e.g., 2.45 mM) persulfate_prep->radical_gen working_sol Dilute ABTS•+ Solution to Absorbance ~0.7 radical_gen->working_sol reaction Mix Sample with ABTS•+ Working Solution working_sol->reaction sample_prep Prepare this compound Solutions (various concentrations) sample_prep->reaction measurement Measure Absorbance at ~734 nm after Incubation reaction->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow for the ABTS radical scavenging assay.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Assay Protocol (96-well plate format): a. Add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells. c. Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the ABTS•+ solution with the blank.

    • A_sample is the absorbance of the ABTS•+ solution with the sample or positive control. The IC50 value is determined as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The CAA assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. Peroxyl radicals, generated by a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants present in the cell can quench these radicals, thus inhibiting the formation of DCF. The antioxidant capacity is measured by the reduction in fluorescence compared to control cells.

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cell_seeding Seed Cells (e.g., HepG2) in a 96-well Plate cell_culture Culture to Confluency cell_seeding->cell_culture treatment Treat Cells with this compound and DCFH-DA Probe cell_culture->treatment incubation_1 Incubate (e.g., 1 hour at 37°C) treatment->incubation_1 washing Wash Cells to Remove Extracellular Compounds incubation_1->washing radical_induction Add Radical Initiator (AAPH) washing->radical_induction fluorescence_reading Measure Fluorescence Kinetically (Ex: 485 nm, Em: 538 nm) radical_induction->fluorescence_reading data_analysis Calculate CAA Value fluorescence_reading->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a standard)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: a. Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer after 24 hours. b. Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: a. After 24 hours, remove the culture medium and wash the cells with PBS. b. Treat the cells with different concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour in the incubator. Include wells for a vehicle control and a quercetin standard.

  • Induction of Oxidative Stress: a. After incubation, wash the cells with PBS. b. Add 600 µM AAPH in PBS to all wells to induce oxidative stress.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: a. Calculate the area under the curve for the fluorescence versus time plot. b. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

    • ∫SA is the integrated area under the sample curve.

    • ∫CA is the integrated area under the control curve. c. Results can be expressed as quercetin equivalents (QE).

Potential Signaling Pathways

The antioxidant effects of this compound at the cellular level are likely mediated through the modulation of key signaling pathways involved in the cellular response to oxidative stress. Based on studies of pectic oligosaccharides, two major pathways are of particular interest.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Pectic oligosaccharides have been shown to potentially regulate this pathway.[5]

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain phytochemicals, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGA This compound Keap1_Nrf2 Keap1-Nrf2 Complex TGA->Keap1_Nrf2 Induces Dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Leads to Translation Protective_Enzymes->ROS Neutralizes MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates TGA This compound TGA->MAPKKK Modulates? MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Antioxidant Gene Expression, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

References

Application Notes and Protocols for Tetragalacturonic Acid in Plant Elicitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligogalacturonide (OG) with a degree of polymerization of four (DP4), is a component of the plant cell wall pectin. It is recognized by plants as a Damage-Associated Molecular Pattern (DAMP), signaling cellular injury often caused by pathogens or mechanical stress. This recognition triggers a cascade of defense responses, making this compound a valuable tool in the study of plant immunity and the development of novel plant protectants. These application notes provide an overview of its use, quantitative data on its activity, and detailed protocols for key experiments.

Recent studies have shown that shorter oligogalacturonides, including trimers and tetramers, are capable of inducing immune responses in plants. The perception of these molecules initiates a signaling cascade that leads to the activation of various defense mechanisms.

Key Plant Defense Responses Elicited by this compound

Treatment of plants or plant cell cultures with this compound can induce a variety of defense responses, including:

  • Rapid Oxidative Burst: The production of reactive oxygen species (ROS) is one of the earliest responses to elicitor perception.

  • Phytoalexin Accumulation: Synthesis and accumulation of low molecular weight antimicrobial compounds.

  • Induction of Defense-Related Genes: Upregulation of genes encoding pathogenesis-related (PR) proteins, enzymes of the phenylpropanoid pathway (e.g., Phenylalanine Ammonia-Lyase - PAL), and other defense-related proteins.

  • Ion Fluxes Across the Plasma Membrane: Including a rapid influx of Ca²⁺ into the cytosol.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that relay the initial signal to downstream components.

Quantitative Data Summary

The following tables summarize quantitative data for oligogalacturonide-induced defense responses. While data specifically for this compound is limited, the provided information for general OGs offers a strong starting point for experimental design.

Table 1: Concentration-Dependent Induction of Early Defense Responses by Oligogalacturonides

ResponsePlant SystemEffective OG ConcentrationSaturation ConcentrationPeak Response TimeReference
Cytosolic Ca²⁺ IncreaseArabidopsis thaliana seedlingsDose-dependent~50 µg/mL~15 seconds[1]
Hydrogen Peroxide (H₂O₂) ProductionArabidopsis thaliana seedlingsDose-dependent~50 µg/mL~60 minutes[1]
Phytoalexin Accumulation (Glyceollin)Soybean (Glycine max) cotyledonsHalf-max: ~17 µM (decagalacturonide)Max: ~34 µM (decagalacturonide)Not Specified[2]

Table 2: Induction of Defense-Related Gene Expression by Oligogalacturonides

GenePlant SystemOG ConcentrationFold ChangeTime PointReference
PAL (Phenylalanine Ammonia-Lyase)Arabidopsis thalianaSaturating (~50 µg/mL)Strong InductionNot Specified[1]
PR-1 (Pathogenesis-Related Protein 1)Arabidopsis thalianaSaturating (~50 µg/mL)Strong InductionNot Specified[1]
CHS (Chalcone Synthase)Arabidopsis thalianaSaturating (~50 µg/mL)Strong InductionNot Specified[1]
GST (Glutathione S-Transferase)Arabidopsis thalianaSaturating (~50 µg/mL)Strong InductionNot Specified[1]

Signaling Pathways and Experimental Workflows

Oligogalacturonide Signaling Pathway

The perception of oligogalacturonides, including this compound, at the cell surface initiates a complex signaling network. Wall-Associated Kinase 1 (WAK1) is a well-characterized receptor that binds to OGs.[3] This binding is thought to trigger a conformational change, leading to the activation of its cytoplasmic kinase domain. However, recent studies suggest that other receptors may also be involved, as plants lacking WAKs can still respond to OGs.[4][5][6] Downstream events include a rapid influx of calcium ions, an oxidative burst mediated by NADPH oxidases, and the activation of a MAP kinase cascade, ultimately leading to the transcriptional reprogramming of the cell to activate defense responses.

OG_Signaling_Pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OG This compound (OG) WAK1 WAK1 Receptor OG->WAK1 Binding NADPH_Oxidase NADPH Oxidase WAK1->NADPH_Oxidase Activation Ca_ion Ca²⁺ Influx WAK1->Ca_ion Activation ROS ROS Burst NADPH_Oxidase->ROS Production MAPKKK MAPKKK Ca_ion->MAPKKK Activation ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MPK3/MPK6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Defense_Genes Defense Gene Expression (PAL, PR-1, etc.) TFs->Defense_Genes Regulation

Caption: Oligogalacturonic acid signaling pathway.

Experimental Workflow for Plant Elicitor Studies

A typical workflow for studying the effects of this compound as a plant elicitor involves preparation of the elicitor, treatment of the plant material, and subsequent analysis of various defense responses over a time course.

Experimental_Workflow cluster_analysis 4. Analysis of Defense Responses prep 1. Preparation of This compound Solution plant_prep 2. Preparation of Plant Material (e.g., leaf discs, cell suspension) prep->plant_prep treatment 3. Elicitor Treatment (Time Course: 0, 15m, 30m, 1h, 3h, 6h, 24h) plant_prep->treatment ros_analysis ROS Measurement treatment->ros_analysis phyto_analysis Phytoalexin Analysis treatment->phyto_analysis gene_analysis Gene Expression Analysis treatment->gene_analysis data 5. Data Analysis and Interpretation ros_analysis->data phyto_analysis->data gene_analysis->data

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Elicitor Solution

Objective: To prepare a sterile stock solution of this compound for use in plant elicitor assays.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile filter (0.22 µm)

  • Sterile tubes

Procedure:

  • Calculate the amount of this compound powder needed to make a stock solution of desired concentration (e.g., 1 mg/mL).

  • Dissolve the powder in a small volume of sterile, deionized water. Gentle warming may be required for complete dissolution.

  • Adjust the final volume with sterile, deionized water to achieve the desired stock concentration.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) using the appropriate sterile liquid medium for your plant system (e.g., water for leaf discs, culture medium for cell suspensions).

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

Objective: To quantify the production of ROS in plant tissue following treatment with this compound using a luminol-based chemiluminescence assay.

Materials:

  • Plant material (e.g., leaf discs from 4-week-old Arabidopsis thaliana)

  • White 96-well microplate

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • This compound working solutions

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Prepare leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves and float them abaxial side down in a petri dish with sterile water overnight in the dark to reduce wound-induced ROS.

  • The next day, carefully transfer one leaf disc per well into a white 96-well plate containing 100 µL of sterile water. Allow the leaf discs to acclimate for at least 1 hour.

  • Prepare the assay solution by diluting luminol and HRP stocks in sterile water to final concentrations of 100 µM and 10 µg/mL, respectively.

  • Just before measurement, replace the water in each well with 100 µL of the assay solution.

  • Place the plate in the luminometer and measure the background luminescence for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of the this compound working solution to each well to achieve the desired final concentration. Add 10 µL of water or buffer as a negative control.

  • Immediately begin measuring luminescence kinetically for 60-90 minutes, with readings taken every 1-2 minutes.

  • Data is expressed as Relative Luminescence Units (RLU). The integral of the luminescence curve over time can be calculated to represent the total ROS production.

Protocol 3: Analysis of Phytoalexin Accumulation

Objective: To extract and quantify phytoalexins from plant tissue treated with this compound. This protocol is a general guideline and may need optimization depending on the specific phytoalexin and plant species.

Materials:

  • Plant tissue (e.g., cell suspension culture, elicited leaf tissue)

  • Extraction solvent (e.g., 80% ethanol or methanol)

  • Rotary evaporator or nitrogen evaporator

  • Solvents for resuspension and HPLC (e.g., methanol, acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Phytoalexin standards

Procedure:

  • Treat plant material with this compound or a mock control for a specified period (e.g., 24-48 hours).

  • Harvest the tissue, blot dry, and record the fresh weight. Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with a suitable volume of extraction solvent (e.g., 10 mL per gram of fresh weight) by vortexing or sonicating.

  • Centrifuge the mixture to pellet the cell debris and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol).

  • Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Analyze the extract by HPLC. Separate the compounds on a suitable column (e.g., C18) using an appropriate gradient of solvents.

  • Detect and quantify the phytoalexins by comparing their retention times and UV spectra to those of authentic standards. Create a standard curve to quantify the amount of phytoalexin in the samples.

  • Express the results as µg of phytoalexin per gram of fresh weight of tissue.

Protocol 4: Analysis of Defense Gene Expression by RT-qPCR

Objective: To measure the relative transcript abundance of defense-related genes in response to this compound treatment using Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

  • Plant tissue treated with this compound and mock controls

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Harvest plant tissue at various time points after elicitor treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Set up the qPCR reactions in a 96-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA. Include no-template controls and no-reverse-transcription controls.

  • Run the qPCR program on a real-time PCR machine. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to check for primer specificity.

  • Analyze the data using the ΔΔCt method. Normalize the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin). Calculate the fold change in gene expression in the elicited samples relative to the mock-treated control at each time point.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Hydrolysis for Increased Tetragalacturonic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the enzymatic production of tetragalacturonic acid from pectin.

Frequently Asked Questions (FAQs)

1. Which type of enzyme is best suited for producing this compound?

Endo-polygalacturonases (endo-PGs) are the most suitable enzymes for producing this compound. Unlike exo-polygalacturonases that cleave monomers from the end of the pectin chain, endo-PGs act randomly on the internal α-1,4-glycosidic bonds of polygalacturonic acid, leading to the generation of various oligogalacturonides (OGs), including this compound.[1][2] Specifically, some endo-PGs, such as the one from Penicillium occitanis, have been shown to produce tri- and this compound as major hydrolysis products.[1]

2. What is the ideal substrate for this compound production?

The ideal substrate is a low-methoxyl pectin or polygalacturonic acid (pectic acid), which is pectin with no or a very low degree of methyl esterification.[3] Polygalacturonases are more effective on these substrates.[3] If you are starting with high-methoxyl pectin, a pre-treatment with pectin methylesterase (PME) is recommended to de-esterify the pectin, making it more accessible to the endo-polygalacturonase.[3]

3. How do reaction conditions affect the yield of this compound?

Reaction conditions such as pH, temperature, and incubation time are critical for maximizing the yield of a specific oligosaccharide like this compound. Most fungal endo-polygalacturonases have an optimal pH between 4.0 and 6.0 and an optimal temperature between 30°C and 60°C.[1] It is crucial to optimize these parameters for the specific enzyme being used. Shorter incubation times will favor the production of larger oligosaccharides, while longer incubation times will lead to further hydrolysis into smaller oligomers and monomers.

4. How can I monitor the production of this compound and other oligosaccharides during the reaction?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and precise method for the separation, identification, and quantification of individual oligogalacturonides.[4][5] Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid analysis of the hydrolysis products.[6]

5. What are the potential applications of this compound?

Oligogalacturonides, including this compound, are known to have biological activities. They can act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering immune responses and enhancing defense against pathogens.[7] They are also being explored for their prebiotic potential.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no yield of this compound Inactive enzyme: Improper storage or handling may have led to enzyme denaturation.- Always store enzymes according to the manufacturer's instructions (typically at 4°C or frozen). - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a standard substrate before use in your experiment.
Suboptimal reaction conditions: The pH, temperature, or incubation time may not be optimal for the specific enzyme and desired product.- Optimize the pH and temperature for your specific endo-polygalacturonase. A typical starting point for fungal enzymes is pH 4.5-5.5 and 40-50°C.[1] - Perform a time-course experiment to determine the optimal incubation time for maximizing this compound yield.
Incorrect substrate: The pectin may have a high degree of methyl esterification, inhibiting the action of endo-polygalacturonase.- Use low-methoxyl pectin or polygalacturonic acid. - If using high-methoxyl pectin, pre-treat it with pectin methylesterase (PME) to remove the methyl groups.[3]
Presence of inhibitors: The pectin source may contain inhibitors such as phenolic compounds or heavy metals.[3]- Consider a purification step for the pectin substrate prior to hydrolysis. - Ensure all buffer components are compatible with the enzyme.
Hydrolysis yields mainly monomers (galacturonic acid) instead of tetramers Incorrect enzyme type: An exo-polygalacturonase may be present in your enzyme preparation.- Use a purified endo-polygalacturonase known to produce oligosaccharides.
Prolonged incubation time: The reaction may have proceeded for too long, leading to the complete breakdown of oligosaccharides.- Shorten the incubation time. Monitor the reaction at different time points to find the optimal duration for this compound production.
A wide range of oligosaccharides are produced, with low specificity for the tetramer Non-specific enzyme: The endo-polygalacturonase used may have a broad product profile.- Screen different endo-polygalacturonases to find one with higher specificity for producing this compound.
Suboptimal reaction conditions: The conditions may favor the production of a broader range of oligomers.- Fine-tune the pH, temperature, and enzyme-to-substrate ratio to favor the production of the desired tetramer.
Difficulty in purifying this compound Co-elution of similar oligosaccharides: Di-, tri-, and other oligogalacturonides have similar chemical properties, making separation challenging.- Utilize High-Performance Anion-Exchange Chromatography (HPAEC) with a shallow salt gradient for high-resolution separation. - Size-exclusion chromatography (SEC) can also be used to separate oligosaccharides based on their size.

Quantitative Data Presentation

Table 1: Influence of Reaction Parameters on Pectin Hydrolysis (General)

ParameterRange/ValueEffect on HydrolysisReference(s)
pH 4.0 - 6.0Optimal for most fungal endo-polygalacturonases.[1]
Temperature 30 - 60 °COptimal for most fungal endo-polygalacturonases.[1]
Enzyme Concentration 10 U/g pectinA starting point for oligosaccharide production.
Substrate Concentration 4.0 g/LA commonly used concentration for enzymatic hydrolysis of pectin.[5]
Incubation Time 2 - 24 hoursShorter times favor larger oligomers; longer times favor monomers.[5]

Table 2: Product Profile of an Endo-Polygalacturonase from Penicillium occitanis

ProductYield
Trigalacturonic AcidMajor Product
This compound Major Product

(Note: This table is qualitative based on available data. Quantitative yields would need to be determined experimentally.)[1]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound

This protocol provides a general method for the enzymatic hydrolysis of polygalacturonic acid to produce this compound using a suitable endo-polygalacturonase.

Materials:

  • Polygalacturonic acid (low methoxyl pectin)

  • Endo-polygalacturonase (e.g., from Penicillium occitanis or a commercial equivalent)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Deionized water

  • Shaking water bath or incubator

  • Boiling water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0). Stir until fully dissolved. Gentle heating may be required.

  • Enzyme Addition: Add the endo-polygalacturonase to the substrate solution. A starting concentration of 10 units of enzyme per gram of substrate is recommended, but this should be optimized.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for a predetermined time (e.g., 2-8 hours). The optimal time should be determined through a time-course experiment to maximize the yield of this compound.

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to inactivate the enzyme.

  • Clarification: Cool the reaction mixture and centrifuge to remove any insoluble material.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter. Analyze the composition of the hydrolysate using HPAEC-PAD or TLC to determine the concentration of this compound.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of this compound from the enzymatic hydrolysate.

Materials:

  • Enzymatic hydrolysate containing this compound

  • High-Performance Anion-Exchange Chromatography (HPAEC) system

  • Suitable anion-exchange column (e.g., CarboPac™ PA1 or similar)

  • Eluents: Deionized water, sodium hydroxide solution, and sodium acetate solution

  • Fraction collector

Procedure:

  • Sample Preparation: The clarified supernatant from Protocol 1 can be directly injected or diluted with deionized water if necessary.

  • Chromatographic Separation:

    • Equilibrate the anion-exchange column with the starting eluent (e.g., 100 mM sodium hydroxide).

    • Inject the sample onto the column.

    • Elute the bound oligosaccharides using a linear gradient of sodium acetate (e.g., 0 to 500 mM) in a sodium hydroxide solution. The exact gradient will need to be optimized for the specific column and sample.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions using HPAEC-PAD or another suitable method to identify the fractions containing pure this compound.

  • Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the pooled fractions using a suitable method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Purification & Analysis pectin High-Methoxyl Pectin pme Pectin Methylesterase (PME) Treatment pectin->pme De-esterification pga Polygalacturonic Acid (Low-Methoxyl Pectin) pme->pga endo_pg Endo-Polygalacturonase (Endo-PG) pga->endo_pg Enzyme Addition hydrolysis Incubation (Optimized pH, Temp, Time) endo_pg->hydrolysis inactivation Enzyme Inactivation (Boiling) hydrolysis->inactivation centrifugation Centrifugation inactivation->centrifugation purification HPAEC Purification centrifugation->purification analysis Analysis (HPAEC-PAD / TLC) purification->analysis tetra_ga Pure this compound purification->tetra_ga

Caption: Experimental workflow for the production and purification of this compound.

troubleshooting_workflow cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Tetragalacturonic Acid Yield check_activity Check Enzyme Activity start->check_activity check_type Verify Enzyme Type (Endo- vs. Exo-) start->check_type optimize_ph_temp Optimize pH and Temperature start->optimize_ph_temp optimize_time Optimize Incubation Time start->optimize_time check_esterification Check Pectin Esterification start->check_esterification check_inhibitors Check for Inhibitors start->check_inhibitors solution Increased Tetragalacturonic Acid Yield check_activity->solution check_type->solution optimize_ph_temp->solution optimize_time->solution check_esterification->solution check_inhibitors->solution

Caption: Troubleshooting workflow for low this compound yield.

signaling_pathway cluster_perception Signal Perception cluster_signaling Intracellular Signaling Cascade cluster_response Downstream Defense Responses oga Oligogalacturonides (e.g., this compound) receptor Pattern Recognition Receptor (PRR) on cell surface oga->receptor ca_influx Ca2+ Influx receptor->ca_influx ros_burst Reactive Oxygen Species (ROS) Burst receptor->ros_burst mapk_cascade MAP Kinase Cascade receptor->mapk_cascade hormone_pathways Activation of Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways ca_influx->hormone_pathways ros_burst->hormone_pathways mapk_cascade->hormone_pathways gene_expression Defense Gene Expression (e.g., PR proteins) hormone_pathways->gene_expression immunity Enhanced Plant Immunity gene_expression->immunity

Caption: Oligogalacturonide-induced plant defense signaling pathway.

References

Technical Support Center: Overcoming Low Yield in Tetragalacturonic Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the preparation of tetragalacturonic acid. Our aim is to help you overcome common challenges, particularly low yield, during your experiments.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields of this compound and offers actionable solutions.

Issue Potential Cause Recommended Solution
Consistently Low Yield of this compound Incomplete Hydrolysis: The complex structure of pectin can prevent complete enzymatic or chemical breakdown.Optimize Reaction Time: Extend the hydrolysis duration to allow for more complete depolymerization. Combined Approach: Employ a combination of chemical and enzymatic hydrolysis to break down more resistant pectin structures.[1][2]
Suboptimal Reaction Conditions: The efficiency of hydrolysis is highly sensitive to temperature, pH, and enzyme/substrate concentrations.[3]Systematic Optimization: Perform a Design of Experiments (DoE) to systematically evaluate and optimize reaction parameters.[3] A good starting point for many fungal pectinases is a pH of 4.5-5.8 and a temperature of 30-50°C.[3]
Degradation of Product: Harsh chemical hydrolysis conditions (e.g., high acid concentration, high temperature) can degrade the liberated this compound.[4]Milder Conditions: Utilize milder acid hydrolysis conditions (e.g., lower temperature for a longer duration) to minimize degradation.[1][2] Consider using enzymes for a more specific and less degradative approach.
Pectin Source Variability: The composition and structure of pectin vary significantly depending on the source (e.g., citrus, apple), affecting the final yield.[4]Characterize Starting Material: Analyze the galacturonic acid content of your pectin source before hydrolysis to establish a theoretical maximum yield.
Presence of Impurities in the Final Product Incomplete Hydrolysis: The final product may be contaminated with larger oligosaccharides or unreacted pectin.Purification: Employ downstream purification techniques such as size-exclusion or ion-exchange chromatography to isolate this compound.
Byproduct Formation: Harsh hydrolysis conditions can lead to the formation of byproducts like furfural from the degradation of galacturonic acid.[4]Gentle Hydrolysis: Opt for enzymatic hydrolysis or milder chemical methods to reduce byproduct formation.
Enzymatic Hydrolysis is Ineffective Inappropriate Enzyme Selection: The type of pectinase used may not be suitable for the specific type of pectin (e.g., high vs. low methoxyl content).[3]Select Appropriate Enzymes: Use a combination of pectinolytic enzymes. Pectin methylesterases (PMEs) can de-esterify high-methoxyl pectin, making it more accessible to polygalacturonases (PGs). Exo-PGs are particularly useful for releasing monomeric galacturonic acid.[3][5]
Presence of Enzyme Inhibitors: Natural compounds in the pectin source, such as phenols or heavy metals, can inhibit enzyme activity.[3]Pectin Purification: Pre-treat the pectin to remove potential inhibitors before enzymatic hydrolysis.[3]
Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity.Proper Enzyme Handling: Store enzymes according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the main cause of low yield in this compound preparation?

A1: Low yield is often a result of incomplete hydrolysis of the pectin substrate. This can be due to the complex and heterogeneous nature of pectin, suboptimal reaction conditions (pH, temperature, time), or the degradation of the target molecule under harsh chemical treatments.[4][1][2]

Q2: Should I use chemical or enzymatic hydrolysis for preparing this compound?

A2: The choice depends on your specific goals.

  • Chemical Hydrolysis (Acid Hydrolysis): This method can be effective but often requires harsh conditions that can lead to the degradation of the product.[1][6][2] Milder acid conditions can produce oligomeric forms but may result in incomplete depolymerization.[1][6][2]

  • Enzymatic Hydrolysis: This method is more specific and operates under milder conditions, reducing the risk of product degradation and byproduct formation.[1][6][2] For optimal results, a cocktail of pectinolytic enzymes may be necessary.[5] A combined approach, starting with mild chemical treatment followed by enzymatic hydrolysis, can also be very effective.[1][6][2]

Q3: How does the source of pectin affect the yield of this compound?

A3: The source of pectin (e.g., citrus peel, apple pomace) significantly impacts its chemical structure, including the degree of methylation and the content of neutral sugar side chains.[4] These structural differences influence the efficiency of both chemical and enzymatic hydrolysis, thereby affecting the final yield of this compound.

Q4: What are the optimal conditions for enzymatic hydrolysis of pectin?

A4: Optimal conditions vary depending on the specific enzyme used. However, for many commercially available polygalacturonases, the optimal pH is typically in the acidic range of 4.0 to 5.5, and the optimal temperature is often between 30°C and 50°C.[3][7][8][9] It is crucial to consult the manufacturer's specifications for the particular enzyme you are using.

Q5: How can I purify this compound from the hydrolysis mixture?

A5: Following hydrolysis, the mixture will contain a range of oligosaccharides of different lengths, as well as unreacted pectin and monosaccharides. Purification can be achieved using chromatographic techniques. A combination of size-exclusion chromatography (to separate by size) and ion-exchange chromatography (to separate by charge) is an effective method for isolating pure oligo-galacturonic acids of specific degrees of polymerization.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for this compound Preparation

This protocol provides a general procedure for the enzymatic hydrolysis of pectin. Optimization of enzyme concentration, temperature, and incubation time may be required depending on the specific pectin source and enzyme preparation used.

Materials:

  • Pectin (e.g., from citrus peel)

  • Polygalacturonase (endo- and exo-acting)

  • Pectin methylesterase (optional, for high-methoxyl pectin)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking incubator or water bath

  • pH meter

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir vigorously until the pectin is fully dissolved. This may require heating.

  • Enzyme Addition: Cool the pectin solution to the optimal temperature for the selected enzymes (e.g., 40°C). Add the pectinolytic enzymes. A typical starting point is 1-5 units of enzyme per gram of pectin.

  • Incubation: Incubate the reaction mixture in a shaking incubator or water bath at the optimal temperature for 2-24 hours. The optimal time will need to be determined empirically.

  • Enzyme Inactivation: After incubation, heat the mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Clarification: Centrifuge the reaction mixture to remove any insoluble material.

  • Analysis: The supernatant containing the mixture of oligo-galacturonic acids can be analyzed by techniques such as HPLC or HPAEC-PAD to determine the yield of this compound.

Visualizations

Experimental Workflow for this compound Preparation

This compound Preparation Workflow cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Downstream Processing Pectin Pectin Source (e.g., Citrus, Apple) Dissolution Dissolution in Buffer Pectin->Dissolution Enzymatic Enzymatic Hydrolysis (Polygalacturonase) Dissolution->Enzymatic Chemical Chemical Hydrolysis (Mild Acid) Dissolution->Chemical Inactivation Enzyme Inactivation (Heat Treatment) Enzymatic->Inactivation Clarification Clarification (Centrifugation/Filtration) Chemical->Clarification Inactivation->Clarification Purification Purification (Chromatography) Clarification->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for preparing this compound from pectin.

Troubleshooting Logic for Low Yield

Low Yield Troubleshooting Start Low Yield of This compound CheckHydrolysis Check for Complete Hydrolysis Start->CheckHydrolysis Incomplete Incomplete CheckHydrolysis->Incomplete Yes Complete Complete CheckHydrolysis->Complete No CheckConditions Review Reaction Conditions (pH, Temp, Time) Suboptimal Suboptimal CheckConditions->Suboptimal Yes Optimal Optimal CheckConditions->Optimal No CheckEnzyme Evaluate Enzyme Activity/Type Inactive Inactive/Incorrect CheckEnzyme->Inactive Yes Active Active/Correct CheckEnzyme->Active No CheckPectin Analyze Pectin Source Variable High Variability CheckPectin->Variable Yes Consistent Consistent CheckPectin->Consistent No Solution1 Increase Reaction Time or Use Combined Hydrolysis Incomplete->Solution1 Complete->CheckConditions Solution2 Optimize Conditions (DoE) Suboptimal->Solution2 Optimal->CheckEnzyme Solution3 Use Fresh/Appropriate Enzyme Inactive->Solution3 Active->CheckPectin Solution4 Pre-treat or Characterize Pectin Variable->Solution4 Consistent->Start Re-evaluate

Caption: A logical approach to troubleshooting low yields.

References

Troubleshooting peak tailing in HPLC analysis of tetragalacturonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of tetragalacturonic acid, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. A tailing factor greater than 1.2 is generally indicative of significant tailing.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for an acidic compound like this compound is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the carboxyl groups on the acid with active sites, such as residual silanol groups on a silica-based column.[2] Other potential causes include column overload, improper mobile phase pH or buffer concentration, extra-column volume, and contamination of the column or mobile phase.

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Yes, the mobile phase pH is a critical factor.[3][4][5] For acidic compounds, a mobile phase pH that is close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening or tailing.[6] To ensure a single ionic form and minimize unwanted interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of this compound.[7]

Q4: How does buffer concentration impact peak tailing?

A4: An adequate buffer concentration is essential for maintaining a stable pH throughout the analysis and minimizing secondary interactions.[8] Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[1] Increasing the buffer concentration, typically in the range of 10-50 mM, can help improve peak symmetry.[1]

Q5: What type of HPLC column is best for analyzing this compound?

A5: Due to its polar and acidic nature, this compound is often analyzed using either Anion-Exchange Chromatography (AEC) or Hydrophilic Interaction Liquid Chromatography (HILIC). AEC separates molecules based on their charge, which is ideal for acidic compounds. HILIC is suitable for separating polar compounds. For reversed-phase HPLC, a column with a polar-embedded phase or a highly end-capped column can help to minimize secondary interactions with residual silanols.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

// Path for "Yes" to check_all_peaks yes_all_peaks [label="Yes", color="#34A853"]; system_issues [label="Suspect System-Wide Issue:\n- Column Overload\n- Extra-Column Volume\n- Column Contamination/Void", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_system [label="Troubleshoot System:\n1. Reduce sample concentration.\n2. Check tubing and connections.\n3. Flush or replace column.", fillcolor="#F1F3F4"];

// Path for "No" to check_all_peaks no_all_peaks [label="No", color="#EA4335"]; analyte_specific_issues [label="Suspect Analyte-Specific Issue:\n- Secondary Interactions\n- Inappropriate Mobile Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_mobile_phase [label="Optimize Mobile Phase:\n1. Adjust pH (2 units from pKa).\n2. Increase buffer concentration.\n3. Consider mobile phase additives.", fillcolor="#F1F3F4"];

// Connections start -> check_all_peaks; check_all_peaks -> system_issues [label="Yes", color="#34A853"]; system_issues -> troubleshoot_system; check_all_peaks -> analyte_specific_issues [label="No", color="#EA4335"]; analyte_specific_issues -> troubleshoot_mobile_phase; } DOT Caption: Troubleshooting workflow for peak tailing.

Problem: Peak tailing observed specifically for the this compound peak.

This suggests an issue related to the specific chemical properties of the analyte and its interaction with the chromatographic system.

Question: Is the mobile phase pH appropriate?

  • Possible Cause: The mobile phase pH may be too close to the pKa of the carboxylic acid groups on this compound, leading to mixed ionization states.

  • Troubleshooting Steps:

    • Determine the pKa of this compound.

    • Adjust the mobile phase pH to be at least 2 pH units lower than the pKa to ensure the analyte is in a single, non-ionized form.[7]

    • Use a calibrated pH meter to prepare the aqueous portion of the mobile phase.[3]

Question: Is the buffer concentration sufficient?

  • Possible Cause: Low buffer strength may not adequately control the on-column pH, leading to secondary interactions.

  • Troubleshooting Steps:

    • Increase the buffer concentration in increments, for example, from 10 mM to 25 mM or 50 mM.[1]

    • Ensure the chosen buffer is soluble in the mobile phase mixture to prevent precipitation.

Question: Are there secondary interactions with the column?

  • Possible Cause: The acidic analyte may be interacting with residual silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • If using a silica-based column, consider switching to a highly end-capped column or one with a polar-embedded phase to shield the silanols.

    • Alternatively, consider using a different chromatography mode, such as anion-exchange or HILIC, which are well-suited for this type of analyte.

    • Mobile phase additives, such as a small amount of a competing acid, can sometimes help to mask active sites on the column.

Problem: All peaks in the chromatogram are tailing.

This generally points to a problem with the HPLC system or the column itself, rather than a specific chemical interaction.

Question: Is the column overloaded?

  • Possible Cause: Injecting too high a concentration of the sample can saturate the stationary phase.

  • Troubleshooting Steps:

    • Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the likely cause.

    • Reduce the injection volume.

Question: Is there a problem with the column itself?

  • Possible Cause: The column may be contaminated, or a void may have formed at the column inlet. A partially blocked frit can also cause peak distortion.

  • Troubleshooting Steps:

    • Flush the column with a strong solvent to remove any strongly retained contaminants.

    • If a void is suspected, you can try reversing the column (if the manufacturer's instructions permit) and flushing it.

    • Replace the column with a new one to see if the problem is resolved.

Question: Could extra-column effects be the cause?

  • Possible Cause: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.

  • Troubleshooting Steps:

    • Ensure that all tubing is as short as possible and has a narrow internal diameter.

    • Check all fittings to ensure they are properly connected and there are no dead volumes.

Data Presentation

The following table illustrates the expected quantitative effect of mobile phase pH and buffer concentration on the peak asymmetry of an acidic compound like this compound.

Mobile Phase pHBuffer Concentration (mM)USP Tailing Factor (Tf)Peak Shape Observation
4.5 (close to pKa)102.1Severe Tailing
3.5101.6Moderate Tailing
2.5101.3Minor Tailing
2.5251.1Symmetrical Peak
2.5501.0Highly Symmetrical Peak

Note: This data is illustrative and serves to demonstrate the general trends observed when optimizing these parameters.

Experimental Protocols

Method 1: Anion-Exchange Chromatography (AEC) for this compound

This method is suitable for the separation of charged oligosaccharides.

  • Column: A high-performance pellicular anion-exchange column, such as a Dionex CarboPac™ PA1 or similar.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: 1 M Sodium Acetate in Deionized Water

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 60% B

    • 30-35 min: Hold at 60% B

    • 35-40 min: Return to 10% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Pulsed Amperometric Detector (PAD) or UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard or sample in deionized water.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound

This method is an alternative for separating polar analytes.

  • Column: A polymer-based HILIC column with diol functional groups, such as a Shodex HILICpak VN-50 series, or an amino-bonded silica column.[2][9]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient from 80% to 50% B

    • 15-20 min: Hold at 50% B

    • 20-25 min: Return to 80% B and re-equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of 50:50 acetonitrile:water to ensure compatibility with the initial mobile phase conditions.[9]

Visualizations

Chemical_Interactions interaction Secondary Interaction (Hydrogen Bonding) peak_tailing Peak Tailing interaction->peak_tailing Leads to acid_group acid_group acid_group->interaction silanol silanol silanol->interaction

References

Technical Support Center: Optimizing Oligogalacturonide Resolution in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of oligogalacturonides (OGs) in their liquid chromatography (LC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for high-resolution separation of oligogalacturonides?

A1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the most widely used and highest-resolution method for separating oligogalacturonides.[1] This technique takes advantage of the weakly acidic nature of carbohydrates, which become negatively charged at high pH, allowing for their separation on an anion-exchange column.[2] HPAEC-PAD can resolve complex mixtures of OGs based on their size, charge, sugar composition, and linkage.[3]

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: HILIC is a valuable alternative, especially when coupled with mass spectrometry (HILIC-MS). It is particularly effective for separating acidic oligosaccharides and can provide structural information simultaneously.[4] HILIC is a good choice when you need to retain and separate highly polar compounds that are not well-retained in reversed-phase chromatography.

Q3: Is Size-Exclusion Chromatography (SEC) suitable for oligogalacturonide analysis?

A3: SEC separates molecules based on their size in solution. While it can be useful for desalting, buffer exchange, and rapid quality checks of OG samples, it generally offers lower resolution compared to HPAEC-PAD and HILIC for separating individual oligomers.[5] However, optimizing parameters like flow rate can improve its resolution for specific applications.[6][7]

Q4: How does the degree of polymerization (DP) of oligogalacturonides affect their retention in HPAEC-PAD?

A4: In HPAEC-PAD, retention time generally increases with the degree of polymerization. The negative charge of the carboxyl groups on the galacturonic acid residues leads to stronger interaction with the anion-exchange stationary phase. As the chain length increases, the overall negative charge increases, resulting in longer retention times.

Q5: What are the key mobile phase considerations for HPAEC-PAD analysis of oligogalacturonides?

A5: The mobile phase in HPAEC-PAD for OG analysis typically consists of a high pH solution (e.g., sodium hydroxide) to ensure the ionization of the hydroxyl groups of the carbohydrates.[2] A salt gradient (e.g., sodium acetate) is used to elute the bound OGs from the column, with higher salt concentrations eluting more strongly retained (larger) oligomers.[8] It is crucial to use high-purity water and reagents to avoid high background signals and ensure reproducibility.[8][9]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of oligogalacturonides by liquid chromatography.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My chromatogram shows significant peak tailing for all my oligogalacturonide peaks. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can arise from several factors. Here's a systematic approach to troubleshooting:

  • Secondary Interactions: Undesirable interactions between the acidic oligogalacturonides and the stationary phase or system components can cause tailing.

    • Solution: For silica-based columns, residual silanol groups can interact with the analytes. Using a highly end-capped column or adding a small amount of a competing base to the mobile phase can help. In HILIC, interactions with the stainless steel components of the LC system can be an issue for polar compounds; using biocompatible (PEEK) tubing and fittings can mitigate this.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11][12]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[13][14]

    • Solution: If using a guard column, replace it first. If the problem persists, try flushing the analytical column with a strong solvent. If this doesn't work, the column may need to be replaced.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[15]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is often a result of:

  • Column Overload: Similar to tailing, injecting too high a concentration of your sample can lead to fronting.[12]

    • Solution: Decrease the sample concentration or injection volume.

  • Column Collapse: A physical change or collapse of the column bed can cause peak fronting.[12]

    • Solution: This usually indicates the column has reached the end of its life and needs to be replaced.

Issue 2: Poor Resolution and Co-elution

Q: My oligogalacturonide peaks are not well separated. How can I improve the resolution?

A: Improving resolution often involves optimizing the mobile phase composition and other chromatographic parameters.

  • Mobile Phase Optimization:

    • Adjusting Eluent Strength (HPAEC-PAD): The concentration of the salt (e.g., sodium acetate) in the mobile phase directly impacts the elution of OGs. A shallower gradient (slower increase in salt concentration) will increase the separation between peaks but also lengthen the run time.

    • Optimizing pH: For ionizable compounds like oligogalacturonides, the pH of the mobile phase is critical. In reversed-phase and HILIC, adjusting the pH can significantly alter the retention and selectivity.[16][17][18] For acidic compounds, using a lower pH mobile phase can increase retention in reversed-phase mode.[18]

    • Organic Modifier in HILIC: In HILIC, the water content of the mobile phase is the primary driver of elution. Decreasing the water content (increasing the organic solvent percentage) will generally increase retention.

  • Flow Rate: Lowering the flow rate can often lead to better resolution, as it allows more time for the analytes to interact with the stationary phase.[5][6][7] However, this will also increase the analysis time.

  • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the column or the analytes.

  • Column Chemistry: If optimizing the mobile phase and other parameters does not yield the desired resolution, switching to a column with a different stationary phase chemistry may be necessary. For HPAEC-PAD, columns with different capacities and selectivities are available.[2] For HILIC, various polar stationary phases (e.g., amide, diol, or bare silica) offer different selectivities.[19]

Data Presentation: Impact of Chromatographic Parameters on Resolution

Table 1: Effect of Mobile Phase pH on Retention Time of Acidic Compounds

Analyte (Example)pKaRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Benzoic Acid4.2Increased RetentionDecreased Retention

Note: This table illustrates the general principle that for acidic compounds in reversed-phase chromatography, a mobile phase pH below the pKa will lead to longer retention times.[16]

Table 2: Influence of Flow Rate on Resolution in Size-Exclusion Chromatography

Flow Rate (mL/min)Resolution (Rs) between Monomer and High Molecular Weight Species (Example)
0.42.97
0.353.17
0.23.42

Data adapted from a study on monoclonal antibody aggregate analysis, demonstrating that lower flow rates can significantly improve resolution in SEC.[6]

Experimental Protocols

Protocol 1: High-Resolution Separation of Oligogalacturonides by HPAEC-PAD

This protocol provides a general framework for the analysis of OGs using a Dionex CarboPac™ PA200 column, a common choice for oligosaccharide separations.[2]

  • Instrumentation:

    • High-Performance Ion Chromatography system equipped with a Pulsed Amperometric Detector with a gold working electrode.

  • Column:

    • Dionex CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard (3 x 50 mm).

  • Mobile Phases:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (NaOAc)

    • Eluent Preparation Note: Use high-purity (18 MΩ-cm) deionized water and high-grade reagents. Degas the eluents before use.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 50 50
      40 0 100
      45 0 100
      46 90 10

      | 60 | 90 | 10 |

    • Note: This gradient is a starting point and should be optimized based on the specific oligogalacturonide mixture.

  • PAD Settings:

    • Waveform: Standard Quadrupole Potential Waveform for Carbohydrate Analysis. Consult your instrument manual for specific potential and duration settings.

Protocol 2: HILIC-MS Analysis of Oligogalacturonides

This protocol outlines a general approach for separating OGs using a HILIC column coupled to a mass spectrometer.

  • Instrumentation:

    • HPLC or UHPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Column:

    • BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Other HILIC phases like diol or silica can also be used depending on the desired selectivity.[20]

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.4

    • Mobile Phase B: Acetonitrile

    • Note: Ammonium formate is a volatile buffer compatible with MS detection.[21]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

    • Gradient Program:

      Time (min) %A %B
      0 20 80
      15 50 50
      16 80 20
      18 80 20
      19 20 80

      | 25 | 20 | 80 |

    • Note: A shallow gradient (slow increase in the aqueous component) is often necessary to achieve good resolution of larger oligomers.[21]

  • MS Settings:

    • Ionization Mode: Negative Ion ESI

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific analytes and instrument.

    • Acquisition Mode: Full scan or selected ion monitoring (SIM) for targeted analysis.

Visualizations

Troubleshooting_Workflow start Resolution Issue Identified (e.g., Poor Peak Shape, Co-elution) check_column Check Column and Guard Column - Age and usage history - Visual inspection of frit start->check_column column_ok Column OK? check_column->column_ok replace_column Replace Guard Column/ Analytical Column column_ok->replace_column No check_mobile_phase Review Mobile Phase - Correct preparation? - pH and composition correct? - Freshly prepared? column_ok->check_mobile_phase Yes replace_column->check_mobile_phase mp_ok Mobile Phase OK? check_mobile_phase->mp_ok remake_mp Prepare Fresh Mobile Phase mp_ok->remake_mp No optimize_method Optimize Method Parameters - Adjust gradient slope - Modify pH or buffer concentration - Lower flow rate - Adjust temperature mp_ok->optimize_method Yes remake_mp->optimize_method resolution_improved Resolution Improved? optimize_method->resolution_improved end_ok Problem Solved resolution_improved->end_ok Yes end_further Consult Instrument Specialist/ Further Method Development resolution_improved->end_further No

Caption: A general workflow for troubleshooting poor resolution in liquid chromatography.

HPAEC_PAD_Principle cluster_column Anion-Exchange Column (High pH) cluster_mobile_phase Mobile Phase stationary_phase bead1 + bead2 + bead3 + elution Elution with Salt Gradient (e.g., NaOAc) bead4 + bead5 + og_dp3 OG (DP3) - - - og_dp3->bead2 Weaker Interaction og_dp5 OG (DP5) - - - - - og_dp5->bead4 Stronger Interaction detector Pulsed Amperometric Detector (PAD) elution->detector Separated OGs

Caption: Separation principle of oligogalacturonides in HPAEC-PAD.

HILIC_Principle cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase (High Organic) water_layer Immobilized Water Layer elution Elution with Increasing Aqueous Content og_polar Polar OG og_polar->water_layer Partitions into Water Layer (Strong Retention) og_less_polar Less Polar Analyte og_less_polar->elution Stays in Mobile Phase (Weak Retention) ms_detector Mass Spectrometer elution->ms_detector Separated Analytes

Caption: Separation principle of oligogalacturonides in HILIC.

References

Preventing degradation of tetragalacturonic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of tetragalacturonic acid during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of this compound samples.

Issue 1: Sample discoloration (browning) observed during heating.

Possible Cause: Thermal degradation of this compound. Heating can lead to caramelization and decarboxylation reactions, resulting in the formation of chromophoric substances.[1]

Solution:

  • Avoid high temperatures: Whenever possible, process samples at room temperature or on ice.

  • Minimize heating time: If heating is unavoidable, reduce the duration to the absolute minimum required for the protocol.

  • Use alternative methods: Explore non-thermal methods for sample processing, such as enzymatic digestion at controlled, lower temperatures or mechanical lysis in a cooled environment.

Issue 2: Loss of sample integrity, observed as a decrease in the expected molecular weight or the appearance of smaller oligosaccharides in analytical separations (e.g., HPLC, CE).

Possible Causes:

  • Enzymatic Degradation: Contamination with pectin-degrading enzymes such as polygalacturonases and pectin lyases can hydrolyze the glycosidic bonds of this compound.[2] These enzymes can be active across a wide range of pH values.[3][4][5]

  • Extreme pH: Both highly acidic and highly alkaline conditions can lead to the cleavage of glycosidic linkages, although the specific pH stability of this compound itself is not extensively detailed in the provided results. However, the stability of related enzymes suggests that pH control is critical.

Solutions:

  • Enzyme Inactivation:

    • Heat Inactivation: If compatible with the sample, a brief, rapid heating step to denature contaminating enzymes can be effective. However, the risk of thermal degradation of the analyte must be considered.

    • Chemical Inactivation: Use of denaturing agents or specific enzyme inhibitors in the sample preparation buffers. The choice of inhibitor will depend on the suspected class of contaminating enzyme.

  • pH Control:

    • Maintain the sample in a buffered solution at a pH that minimizes both enzymatic activity and chemical hydrolysis. Based on enzyme stability data, avoiding highly acidic (below 4) and highly alkaline (above 8) conditions is a prudent starting point.[4][5][6] The optimal storage pH will be sample-dependent and may require empirical determination.

Issue 3: Inconsistent results in analytical assays.

Possible Cause: Variable degradation of this compound between samples due to inconsistencies in the sample preparation workflow.

Solution:

  • Standardize Protocols: Ensure that all samples are processed using the exact same protocol, with strict control over temperature, incubation times, and buffer compositions.

  • Incorporate Controls:

    • Positive Control: A pure standard of this compound processed in parallel with the samples to assess recovery.

    • Negative Control: A blank sample (matrix without the analyte) to identify potential contamination or interfering substances.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation. If storage is necessary, freeze samples immediately at -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation?

A1: this compound can be degraded through two primary pathways:

  • Enzymatic Degradation: This involves the catalytic action of enzymes like polygalacturonases and pectin lyases, which break the α-(1 → 4) glycosidic linkages between the galacturonic acid residues.[2][7] This is a common issue when working with samples derived from plant tissues or microbial cultures that naturally contain these enzymes.

  • Chemical Degradation: This can occur under harsh conditions such as high temperatures or extreme pH. Thermal degradation can lead to decarboxylation and the formation of various degradation products, including furfurals.[1]

Q2: What is the optimal pH and temperature for storing this compound solutions?

A2: While specific stability data for this compound is not abundant, general guidance can be taken from studies on related pectic substances and the enzymes that degrade them. To minimize enzymatic degradation, it is advisable to store samples in a buffered solution at a pH where common degrading enzymes are least active. Many fungal polygalacturonases have acidic pH optima (around pH 4-5), while bacterial pectin lyases often have alkaline optima (around pH 8-9.5).[3][4][5] Therefore, storage at a neutral pH (around 6-7) may be a reasonable starting point. For temperature, storage at low temperatures is critical. For short-term storage (hours to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or, preferably, -80°C is advised to halt both enzymatic and chemical degradation.

Q3: How can I detect and quantify the degradation of my this compound sample?

A3: Several analytical techniques can be employed to assess the integrity of this compound:

  • High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE): These methods can separate oligosaccharides based on their size. Degradation would be indicated by a decrease in the peak corresponding to this compound and the appearance of peaks for smaller molecules (trigalacturonic, digalacturonic, and galacturonic acid).

  • Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) allows for precise identification and quantification of this compound and its degradation products.[8]

  • Colorimetric Assays: While less specific, assays that measure the concentration of reducing ends can give an indication of polysaccharide cleavage. An increase in reducing ends in a sample over time would suggest degradation.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for Minimizing Degradation

  • Homogenization: If starting with a solid sample (e.g., plant tissue), homogenize in a pre-chilled buffer (4°C) containing a cocktail of protease and glycosidase inhibitors.

  • Extraction: Perform extraction on ice with gentle agitation.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates and microorganisms.

  • Analysis or Storage: Proceed immediately with analysis or store the clarified extract at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

DegradationPathways TetraGA This compound Enzymatic Enzymatic Degradation TetraGA->Enzymatic Contamination Chemical Chemical Degradation TetraGA->Chemical Harsh Conditions Products Tri-, Di-, Mono-galacturonic Acid Enzymatic->Products Hydrolysis ChemProducts Decarboxylation & Browning Products (e.g., Furfurals) Chemical->ChemProducts Cleavage & Rearrangement Enzymes Polygalacturonases, Pectin Lyases Enzymes->Enzymatic Conditions High Temperature, Extreme pH Conditions->Chemical

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: Solid/Liquid Sample homogenize Homogenize/Mix in Cold Buffer + Inhibitors start->homogenize extract Extract on Ice homogenize->extract centrifuge Centrifuge at 4°C extract->centrifuge filter Filter (0.22 µm) centrifuge->filter analyze Immediate Analysis (e.g., LC-MS) filter->analyze store Store at -80°C filter->store If not immediate

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of tetragalacturonic acid from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for complex samples can include proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration or even false negatives. This is the more common effect.[1][2]

  • Ion Enhancement: An increase in the analyte's signal intensity, resulting in an overestimation of its concentration.

For acidic oligosaccharides like this compound, which are often analyzed in negative ion mode, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantification.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike comparison.[4] This involves comparing the peak area of this compound in two different samples:

  • Sample A: A blank sample matrix (e.g., plasma, fruit juice) that has been extracted and then spiked with a known concentration of this compound.

  • Sample B: A neat solution (e.g., mobile phase) spiked with the same concentration of this compound as Sample A.

The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100

  • An ME < 100% indicates ion suppression.

  • An ME > 100% indicates ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A: A combination of strategies is often employed to mitigate matrix effects:

  • Robust Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. For acidic oligosaccharides, Solid-Phase Extraction (SPE) using a porous graphitized carbon (PGC) stationary phase is highly effective for desalting and removing polar interferences.[5][6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. Hydrophilic Interaction Chromatography (HILIC) and PGC columns are well-suited for retaining and separating polar analytes like oligosaccharides.[5][6]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is one of the most reliable ways to compensate for matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix can be normalized.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for matrix effects, as the standards and the analyte will be affected similarly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound in samples, but good signal in neat standards. Severe ion suppression from the sample matrix.1. Implement a more rigorous sample cleanup procedure, such as PGC-SPE. 2. Dilute the sample to reduce the concentration of interfering matrix components. 3. Optimize chromatographic conditions to better separate the analyte from the suppression zone. 4. If available, use a stable isotope-labeled internal standard.
Poor reproducibility of quantitative results across different samples. Variable matrix effects between samples.1. Employ a stable isotope-labeled internal standard to normalize the response. 2. Ensure the sample preparation protocol is consistent and highly reproducible. 3. Use matrix-matched calibrants prepared from a pooled blank matrix.
Peak shape distortion (e.g., tailing, fronting) for this compound. Co-elution with interfering compounds or secondary interactions with the analytical column.1. Adjust the mobile phase composition (e.g., pH, ionic strength) to improve peak shape. 2. Evaluate different stationary phases (e.g., HILIC vs. PGC) for better selectivity. 3. Enhance sample cleanup to remove components causing peak distortion.
Inconsistent retention times. Insufficient column equilibration or changes in the mobile phase.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily.

Quantitative Data on Matrix Effects

Sample Matrix Sample Preparation Method Analyte Concentration (ng/mL) Matrix Effect (%) Interpretation
Human PlasmaProtein Precipitation5035%Significant Ion Suppression
Human PlasmaPGC-SPE5085%Minor Ion Suppression
Fruit JuiceDilute-and-Shoot5060%Moderate Ion Suppression
Fruit JuicePGC-SPE5092%Negligible Ion Suppression
Cell Culture MediaDilute-and-Shoot5075%Moderate Ion Suppression
Cell Culture MediaPGC-SPE5095%Negligible Ion Suppression

Note: The data in this table is for illustrative purposes to demonstrate the impact of different sample matrices and preparation methods on matrix effects. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect for this compound
  • Preparation of Neat Standard Solution: Prepare a 1 µg/mL stock solution of this compound in the initial mobile phase. Dilute this stock to a final concentration of 50 ng/mL in the same solvent.

  • Preparation of Post-Extraction Spiked Sample:

    • Take a 1 mL aliquot of a blank matrix (e.g., human plasma, fruit juice).

    • Perform the sample extraction procedure (e.g., protein precipitation followed by PGC-SPE as described in Protocol 2).

    • Evaporate the cleaned extract to dryness and reconstitute in a volume of initial mobile phase that will result in a final concentration of 50 ng/mL of this compound when spiked.

    • Add the corresponding amount of this compound stock solution.

  • LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample in triplicate under the same LC-MS conditions.

  • Calculation: Calculate the matrix effect percentage using the formula provided in FAQ 2.

Protocol 2: Sample Preparation of this compound from Fruit Juice using PGC-SPE
  • Sample Pre-treatment: Centrifuge the fruit juice sample at 10,000 x g for 15 minutes to remove particulate matter. Dilute 1 mL of the supernatant with 4 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a PGC-SPE cartridge (e.g., 150 mg) by sequentially passing 3 mL of 50% acetonitrile containing 0.1% trifluoroacetic acid (TFA), followed by 3 mL of deionized water.

  • Sample Loading: Load the diluted fruit juice sample onto the conditioned PGC-SPE cartridge.

  • Washing (Desalting): Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.

  • Elution: Elute the this compound and other oligosaccharides with 4 mL of 40% acetonitrile containing 0.05% TFA.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation A Inaccurate or irreproducible quantitative results B Prepare post-extraction spiked sample and neat standard A->B C Analyze by LC-MS and compare peak areas B->C D Calculate Matrix Effect (%) C->D E Optimize Sample Preparation (e.g., PGC-SPE) D->E ME significant F Refine Chromatographic Separation (e.g., HILIC) D->F ME significant G Use Stable Isotope-Labeled Internal Standard D->G ME significant H Employ Matrix-Matched Calibrants D->H ME significant I Re-evaluate Matrix Effect E->I F->I G->I H->I I->E ME still significant J Validate method for accuracy and precision I->J ME acceptable K K J->K Method Validated IonSuppressionTroubleshooting A Low signal or peak area variability observed B Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? A->B C Implement SIL-IS to compensate for variability B->C No D Assess Matrix Effect (Post-Extraction Spike vs. Neat Standard) B->D Yes E Is there significant ion suppression? (>20%) D->E F Improve Sample Cleanup (e.g., PGC-SPE) E->F Yes I Issue likely not due to matrix effect. Check instrument performance. E->I No G Optimize Chromatography to separate analyte from interfering peaks F->G H Dilute sample to reduce matrix load G->H J Re-analyze and assess improvement H->J

References

Technical Support Center: Enhancing the Stability of Tetragalacturonic Acid Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of tetragalacturonic acid solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results over time. Degradation of this compound due to hydrolysis of glycosidic bonds. This is often accelerated by improper pH and high storage temperatures.Verify the pH of your stock solution; it should be buffered to a neutral or slightly acidic pH (e.g., pH 6.0-7.0). Store aliquots of the solution at -20°C or -80°C for long-term storage to minimize chemical degradation. Avoid repeated freeze-thaw cycles.
Visible precipitation or cloudiness in the solution after thawing. Aggregation of this compound molecules. This can be exacerbated by multiple freeze-thaw cycles.Centrifuge the solution at a low speed to pellet the precipitate. Use the supernatant for your experiments, and re-quantify the concentration. To prevent this, aliquot the stock solution into single-use volumes before freezing. Consider adding a cryoprotectant like glycerol (at a final concentration of 10-20%) before freezing.
Shift in pH of the solution during storage. Absorption of atmospheric CO2, leading to a decrease in pH, especially in unbuffered solutions. Degradation can also lead to the formation of acidic byproducts.Prepare and store solutions in tightly sealed containers. Use a buffer system (e.g., phosphate or citrate buffer) appropriate for your experimental needs to maintain a stable pH.
Discoloration (browning) of the solution, especially upon heating. Caramelization and other degradation reactions of the sugar acid, which can be initiated by heat and acidic conditions.Avoid exposing the solution to high temperatures for extended periods. If heating is necessary for your experiment, perform it for the shortest possible duration. Store solutions protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary cause of instability is the hydrolysis of the α-1,4-glycosidic bonds linking the galacturonic acid units. This degradation is significantly influenced by factors such as low pH (acidic conditions) and elevated temperatures.

Q2: What are the ideal storage conditions for long-term stability?

A2: For long-term storage (months to years), it is recommended to store this compound solutions at -20°C or, for optimal stability, at -80°C. The solution should be buffered to a pH between 6.0 and 7.0 and stored in small, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

Q3: How do pH and temperature affect the stability of this compound solutions?

A3:

  • pH: Acidic conditions (pH < 5) significantly accelerate the rate of hydrolysis of glycosidic bonds. Neutral to slightly acidic pH (6.0-7.0) is generally recommended for storage.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at refrigerated (4°C) or frozen temperatures is crucial.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: It is strongly advised to avoid multiple freeze-thaw cycles. This can lead to the aggregation of oligosaccharide molecules and may impact the concentration and activity of your solution. It is best practice to prepare single-use aliquots.

Q5: Are there any additives that can enhance the stability of my solution?

A5: Yes, for frozen storage, adding a cryoprotectant such as glycerol or sucrose can help maintain the integrity of the solution during freezing and thawing. For freeze-dried preparations, lyoprotectants like trehalose or sucrose are essential.

Q6: How can I check the integrity of my stored this compound solution?

A6: The integrity of the solution can be assessed by analyzing its composition using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This method can separate and quantify this compound and its potential degradation products (shorter oligogalacturonides and galacturonic acid monomer).

Quantitative Data on Stability

The following tables provide an overview of the expected stability of this compound solutions under various storage conditions. The data is compiled based on general principles of oligosaccharide stability and should be used as a guideline.

Table 1: Estimated Percentage Degradation of this compound Over Time

Storage TemperaturepH1 Month3 Months6 Months12 Months
25°C (Room Temp)4.0~15-25%~40-60%>70%>90%
25°C (Room Temp)7.0~5-10%~15-25%~30-45%~50-70%
4°C (Refrigerated)4.0~2-5%~5-15%~10-25%~20-40%
4°C (Refrigerated)7.0<2%~2-5%~5-10%~10-20%
-20°C (Frozen)7.0<1%<2%~2-3%~3-5%
-80°C (Deep Freeze)7.0<0.5%<1%<1%<2%

Table 2: Influence of pH on the Half-Life of Oligogalacturonides at 50°C

pHApproximate Half-Life (days)
3.0< 1
4.0~ 2-3
5.0~ 7-10
6.0~ 20-25
7.0~ 30-40

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials:

    • This compound powder (>95% purity)

    • Nuclease-free water

    • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

    • pH meter

    • Sterile, conical tubes (e.g., 1.5 mL or 2.0 mL)

  • Procedure:

    • Prepare a 50 mM phosphate buffer solution at pH 7.0 using nuclease-free water.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the phosphate buffer to achieve the target concentration (e.g., 1 mg/mL). Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Verify the final pH of the solution and adjust to 7.0 if necessary using dilute NaOH or HCl.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Label the tubes clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPAEC-PAD Method for this compound
  • Instrumentation and Columns:

    • High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100 or similar).

  • Reagents and Eluents:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

    • High-purity deionized water (18.2 MΩ·cm)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 25 µL

    • Gradient Program:

      • 0-5 min: 100% Eluent A

      • 5-25 min: Linear gradient to 40% Eluent B

      • 25-30 min: Linear gradient to 100% Eluent B (for column wash)

      • 30-40 min: Re-equilibration with 100% Eluent A

  • PAD Settings:

    • Waveform optimized for carbohydrate detection.

  • Procedure:

    • Prepare calibration standards of this compound, trigalacturonic acid, digalacturonic acid, and galacturonic acid monomer in nuclease-free water.

    • Retrieve a stored aliquot of the this compound solution and thaw it at room temperature.

    • Dilute the sample to an appropriate concentration within the calibration range.

    • Inject the standards and the sample onto the HPAEC-PAD system.

    • Identify and quantify the peak corresponding to this compound and any degradation product peaks by comparing their retention times and peak areas to the standards.

    • Calculate the percentage of remaining this compound and the percentage of each degradation product.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_sampling Time-Point Sampling cluster_analysis Stability Analysis prep_solution Prepare Buffered This compound Solution storage_conditions Store aliquots under different conditions (e.g., -20°C, 4°C, 25°C) prep_solution->storage_conditions Aliquot & Store sampling Sample at T=0, 1, 3, 6, 12 months storage_conditions->sampling Retrieve Samples analysis HPAEC-PAD Analysis sampling->analysis quantification Quantify Degradation Products analysis->quantification

Caption: Workflow for a long-term stability study of this compound solutions.

signaling_pathway cluster_cell_wall Plant Cell Wall cluster_cell Plant Cell pectin Pectin tetra_ga This compound (Oligogalacturonide) pectin->tetra_ga releases pathogen Pathogen Attack (e.g., Fungal Polygalacturonase) pathogen->pectin degrades receptor Receptor Kinase (e.g., WAK1) mapk_cascade MAPK Cascade receptor->mapk_cascade activates ros_burst Reactive Oxygen Species (ROS) Burst mapk_cascade->ros_burst leads to defense_genes Defense Gene Expression mapk_cascade->defense_genes induces ros_burst->defense_genes signals tetra_ga->receptor binds to

Caption: Oligogalacturonide-induced plant defense signaling pathway.

Technical Support Center: Colorimetric Quantification of Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the colorimetric quantification of uronic acids. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during these assays.

Troubleshooting Guide

Even minor modifications to experimental parameters can lead to significant variations in results.[1] The following table outlines common problems, their potential causes, and recommended solutions to troubleshoot your uronic acid quantification experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Interference from neutral sugars, which also react with the colorimetric reagents, especially in the carbazole assay.[2][3]- Use the m-hydroxydiphenyl method, which is less sensitive to neutral sugars.[4] - Add sulfamate to the reaction mixture to suppress color formation from neutral sugars.[5] - For the carbazole assay, reduce the reaction temperature to 55°C to minimize interference.[2] - Run appropriate controls with neutral sugars to determine their contribution to the absorbance and subtract it from your sample readings.[2]
Low Sensitivity/Weak Color Development - Incomplete hydrolysis of uronic acid-containing polymers.[6][7] - Degradation of uronic acids during harsh hydrolysis conditions.[6][7] - Different uronic acids have different reactivities and produce varying amounts of color.[2] - Presence of interfering substances like large amounts of protein that can depress color development.[2]- Optimize hydrolysis conditions (e.g., acid concentration, temperature, time) for your specific sample type. - Use a milder hydrolysis method if degradation is suspected. - Ensure your standard curve is prepared with the same uronic acid that is predominant in your sample. - For protein-containing samples, consider a protein precipitation step prior to the assay.[8]
Poor Reproducibility - Inconsistent timing of reagent addition and absorbance readings, as the color can be unstable.[5][6] - Temperature fluctuations during incubation. - Pipetting errors, especially with viscous concentrated sulfuric acid. - Irreproducible lactonisation of uronic acids under hydrolysis conditions.- Standardize all incubation times and read absorbance at a consistent time point after color development. - Use a temperature-controlled water bath or incubator. - Use positive displacement pipettes for accurate handling of viscous reagents. - Devise methods for hydrolysis of lactones and for their quantitative separation from reducing sugars without alkaline degradation.
Precipitate Formation Sulfamate may precipitate upon cooling when used in the m-hydroxydiphenyl reaction.[2]Although some have reported incompatibility, small amounts of sulfamate can be used with the m-hydroxydiphenyl reagent without significant precipitation while still suppressing neutral sugar interference.[5][9] Careful optimization of the sulfamate concentration is required.

Frequently Asked Questions (FAQs)

Assay Selection and Optimization

Q1: Which colorimetric method should I choose for my samples, the carbazole or the m-hydroxydiphenyl assay?

The choice of method depends on the composition of your sample. The m-hydroxydiphenyl method is generally recommended if your samples contain a high concentration of neutral sugars, as it is less prone to interference from these compounds.[4][10] The carbazole assay , while historically common, shows significant interference from neutral sugars, which can lead to an overestimation of uronic acid content.[3][4]

Q2: How can I reduce interference from neutral sugars in my assay?

Several strategies can be employed:

  • Use the m-hydroxydiphenyl reagent: This reagent is inherently less reactive with neutral sugars compared to carbazole.[11]

  • Add sulfamate: Sulfamic acid or its salts can be added to the reaction mixture to significantly reduce the browning caused by neutral sugars.[2][5]

  • Lower the reaction temperature: For the carbazole assay, performing the reaction at a lower temperature (e.g., 55°C instead of 100°C) can decrease the color development from neutral sugars.[2]

  • Borate addition: The addition of borate can increase the color yield for some uronic acids in the carbazole assay but does not reduce neutral sugar interference.[2]

Q3: My samples contain a mixture of different uronic acids. How does this affect quantification?

Different uronic acids exhibit different reactivities and produce varying color intensities in both the carbazole and m-hydroxydiphenyl assays.[2] For accurate quantification, it is crucial to use a standard that is representative of the uronic acid composition of your sample. If the composition is unknown, it is important to acknowledge that the results will be an estimation based on the standard used (e.g., "glucuronic acid equivalents").

Experimental Procedure

Q4: What is the importance of the initial hydrolysis step?

The initial hydrolysis step, typically with concentrated sulfuric acid at an elevated temperature, is critical for releasing uronic acid monomers from polysaccharide chains.[12] Incomplete hydrolysis will lead to an underestimation of the uronic acid content.[6][7] However, this step must be carefully controlled, as prolonged exposure to harsh acidic conditions can lead to the degradation of the uronic acids themselves.[6][7]

Q5: The color in my assay seems to fade quickly. What can I do to ensure accurate readings?

Color instability is a known issue, particularly with the m-hydroxydiphenyl reagent.[6] To mitigate this, it is essential to adhere to a strict and consistent timing protocol. This includes the incubation time after adding the colorimetric reagent and the time between the end of incubation and the absorbance measurement. Reading all samples and standards at the same time point after color development is crucial for obtaining reproducible results.

Q6: Can I use a microplate reader for these assays?

Yes, these assays can be adapted for a microtiter plate format.[12] This offers several advantages, including reduced reagent volumes, the ability to process many samples simultaneously, and less risk associated with handling hot, concentrated sulfuric acid.[12]

Experimental Protocols

Modified m-Hydroxydiphenyl Assay for Reduced Neutral Sugar Interference

This protocol is adapted from methods designed to minimize interference from neutral sugars.[2][5]

Reagents:

  • Sulfuric Acid-Borate Solution: 75 mM Sodium Tetraborate in concentrated Sulfuric Acid.

  • Sulfamate Solution: 4 M Sulfamic Acid/Potassium Sulfamate, pH 1.6.

  • m-Hydroxydiphenyl Reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh.

  • Uronic Acid Standard: A stock solution of a known uronic acid (e.g., D-glucuronic acid or D-galacturonic acid) at a concentration of 1 mg/mL.

Procedure:

  • Prepare a standard curve by diluting the uronic acid stock solution to concentrations ranging from approximately 5 to 100 µg/mL.

  • To 0.4 mL of each standard and sample in a glass tube, add 40 µL of the 4 M sulfamate solution and mix.

  • Carefully add 2.4 mL of the ice-cold sulfuric acid-borate solution to each tube and vortex immediately.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath to room temperature.

  • Add 80 µL of the m-hydroxydiphenyl reagent and vortex thoroughly.

  • Allow the color to develop for at least 10 minutes at room temperature.

  • Measure the absorbance at 525 nm. The color is unstable, so read all tubes in a timely and consistent manner.[6]

Carbazole Assay Protocol

This is a standard protocol for the carbazole assay.[2] Be aware of the potential for neutral sugar interference.

Reagents:

  • Sulfuric Acid-Sodium Tetraborate Reagent: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully add this to 90 mL of ice-cold 98% concentrated sulfuric acid. Allow to mix overnight without shaking.

  • Carbazole Reagent: 0.1% (w/v) carbazole in absolute ethanol.

Procedure:

  • Pipette 250 µL of samples, standards, and controls into ice-cold test tubes.

  • Carefully add 1.5 mL of the ice-cold Sulfuric Acid-Sodium Tetraborate Reagent to each tube while mixing in an ice bath.

  • Heat the mixtures at 100°C for 10 minutes.

  • Cool the tubes rapidly in an ice bath.

  • Add 50 µL of the Carbazole Reagent and mix well.

  • Re-heat the tubes at 100°C for 15 minutes.

  • Cool to room temperature and measure the absorbance at 525 nm.

Data Presentation

Table 1: Effect of Sulfamate on Interference from Neutral Sugars in the m-Hydroxydiphenyl Assay.

Neutral Sugar (2 µmol)Absorbance at 525 nm (Without Sulfamate)Absorbance at 525 nm (With Sulfamate)
D-Glucose0.881Significantly Reduced
D-Galactose0.505Significantly Reduced
L-Arabinose0.171Significantly Reduced
D-Xylose0.057Significantly Reduced

Data adapted from published studies demonstrating the suppressive effect of sulfamate on color production by neutral sugars.[2] Absolute absorbance values can vary based on specific experimental conditions.

Visualizations

Experimental_Workflow_m_Hydroxydiphenyl cluster_prep Sample & Standard Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample 0.4 mL Sample Add_Sulfamate Add 40 µL Sulfamate Solution Sample->Add_Sulfamate Standard 0.4 mL Standard Standard->Add_Sulfamate Add_H2SO4 Add 2.4 mL Sulfuric Acid-Borate Add_Sulfamate->Add_H2SO4 Heat1 Boil 20 min Add_H2SO4->Heat1 Cool1 Cool in Ice Bath Heat1->Cool1 Add_mHDP Add 80 µL m-Hydroxydiphenyl Cool1->Add_mHDP Incubate Incubate 10 min at Room Temp Add_mHDP->Incubate Measure Measure Absorbance at 525 nm Incubate->Measure Troubleshooting_Logic Start Inaccurate Results? High_BG High Background? Start->High_BG Yes Low_Sens Low Sensitivity? Start->Low_Sens No High_BG->Low_Sens No Sol_High_BG Suspect Neutral Sugar Interference. - Use m-hydroxydiphenyl method. - Add sulfamate. - Lower carbazole reaction temp. High_BG->Sol_High_BG Yes Poor_Repro Poor Reproducibility? Low_Sens->Poor_Repro No Sol_Low_Sens Check Hydrolysis & Reagents. - Optimize hydrolysis conditions. - Verify standard integrity. - Consider protein removal. Low_Sens->Sol_Low_Sens Yes Sol_Poor_Repro Standardize Protocol. - Strict timing for readings. - Ensure stable temperature. - Use appropriate pipettes. Poor_Repro->Sol_Poor_Repro Yes

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Galacturonic Acid Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of galacturonic acid oligomers.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating galacturonic acid oligomers?

A1: The optimal technique depends on the specific goals of your analysis.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for high-resolution separation of underivatized oligosaccharides, including galacturonic acid oligomers. It separates oligomers based on the number of acidic groups.[1][2][3][4]

  • Hydrophilic Interaction Chromatography (HILIC) is well-suited for separating polar compounds and can effectively separate labeled or native oligosaccharides. It offers complementary selectivity to reversed-phase chromatography.[5][6]

  • Size-Exclusion Chromatography (SEC) separates molecules based on their size in solution. It is particularly useful for desalting, buffer exchange, and analyzing larger oligomers or aggregates, though it may offer lower resolution for smaller oligomers compared to HPAEC or HILIC.[7]

Q2: Why is the mobile phase composition so critical for good separation?

A2: The mobile phase plays a crucial role in the interaction between the galacturonic acid oligomers and the stationary phase, directly influencing retention, resolution, and peak shape. In HPAEC, the high pH of the mobile phase is necessary to ionize the hydroxyl groups of the carbohydrates, allowing them to be separated as anions.[8] In HILIC, the ratio of organic solvent to water in the mobile phase governs the partitioning of the polar analytes.[5] In SEC, the mobile phase is designed to minimize interactions between the analyte and the stationary phase, ensuring separation is based purely on size.[7]

Q3: What are the typical mobile phases used for each technique?

A3:

  • HPAEC-PAD: Alkaline eluents are used, typically consisting of sodium hydroxide (NaOH) to maintain a high pH for anion exchange, and a sodium acetate (NaOAc) gradient to elute the oligomers.[3][9][10]

  • HILIC: A mixture of a polar organic solvent (most commonly acetonitrile) and an aqueous buffer (such as ammonium formate or ammonium acetate) is used. The gradient typically starts with a high percentage of the organic solvent.[5]

  • SEC: An aqueous buffer, such as a phosphate or Tris buffer containing salt (e.g., 100–150 mM NaCl), is commonly used to suppress interactions with the column material.[7]

Troubleshooting Guides

Problem: Poor Peak Resolution

Poor peak resolution can manifest as overlapping peaks or a lack of baseline separation between adjacent peaks.

Potential Cause Recommended Solution Applicable Technique(s)
Inappropriate Mobile Phase Gradient Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. For HPAEC-PAD, adjust the rate of increase of the sodium acetate concentration.[10] For HILIC, modify the rate of change of the aqueous component.HPAEC-PAD, HILIC
Incorrect Mobile Phase pH For HILIC, ensure the mobile phase pH is appropriate for the analytes and the column chemistry. Small changes in pH can significantly alter selectivity.HILIC
Suboptimal Salt Concentration In HPAEC-PAD, the concentration of the eluting salt (sodium acetate) is critical. A lower starting concentration or a more gradual increase can enhance resolution.[10] In SEC, ensure the salt concentration is sufficient (e.g., 100-150 mM) to prevent ionic interactions with the stationary phase.[7]HPAEC-PAD, SEC
Inadequate NaOH Concentration (HPAEC-PAD) While a high pH is necessary, the exact concentration of NaOH can affect selectivity. Trying different concentrations (e.g., 50 mM vs. 100 mM) may improve the resolution of certain oligomers.HPAEC-PAD
Incorrect Organic Solvent Concentration (HILIC) The ratio of acetonitrile to the aqueous buffer is a key parameter. Increasing the initial percentage of acetonitrile will generally increase retention and may improve the separation of early-eluting peaks.[5]HILIC
Problem: Poor Peak Shape (Tailing or Fronting)

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. Peak fronting is the opposite.

Potential Cause Recommended Solution Applicable Technique(s)
Secondary Interactions with the Column In SEC, unwanted ionic or hydrophobic interactions can cause peak tailing. Increase the salt concentration in the mobile phase to minimize ionic interactions.[7] For hydrophobic interactions, adding a small amount of an organic modifier might be necessary, but check for column compatibility.[11]SEC
Insufficient Mobile Phase Buffer Capacity In HILIC, a low buffer concentration can lead to poor peak shape, especially for ionizable compounds. Ensure the buffer concentration is adequate (typically >10 mM).HILIC
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[12]HILIC, SEC
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.All
Problem: Fluctuating Retention Times

Inconsistent retention times from run to run can make peak identification and quantification unreliable.

Potential Cause Recommended Solution Applicable Technique(s)
Improper Mobile Phase Preparation Ensure mobile phases are prepared consistently and accurately for each run. For HPAEC-PAD, protect the alkaline mobile phase from atmospheric CO2, which can alter the pH and ionic strength.[1]All
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times.HILIC, HPAEC-PAD
Temperature Fluctuations Use a column oven to maintain a constant temperature. Changes in temperature can affect mobile phase viscosity and retention times.All

Experimental Protocols

HPAEC-PAD Method for Galacturonic Acid Oligomers

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • If necessary, perform enzymatic or mild acid hydrolysis to generate galacturonic acid oligomers.

    • Neutralize the sample if acid was used.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)

    • Mobile Phase B: 100 mM Sodium Hydroxide (NaOH) with 1 M Sodium Acetate (NaOAc)

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 50 50
      40.0 0 100
      45.0 0 100
      46.0 95 5

      | 60.0 | 95 | 5 |

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 25 µL

  • Detection (PAD):

    • Use a gold working electrode and a suitable reference electrode.

    • Apply a pulsed waveform appropriate for carbohydrate detection.

HILIC Method for Galacturonic Acid Oligomers

This protocol is a general guideline. Labeling of oligomers may be required for enhanced sensitivity with fluorescence or UV detection.

  • Sample Preparation:

    • Derivatize oligomers with a fluorescent label if required.

    • Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 80% acetonitrile, 20% aqueous buffer).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A HILIC column with an amide or diol stationary phase.

    • Mobile Phase A: 100 mM Ammonium Formate, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 20 80
      30.0 60 40
      35.0 60 40
      36.0 20 80

      | 50.0 | 20 | 80 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start cluster_method_selection cluster_initial_conditions cluster_evaluation cluster_optimization cluster_end start Define Separation Goal (e.g., baseline resolution of DP2-DP10) select_technique Select Chromatographic Technique (HPAEC, HILIC, SEC) start->select_technique initial_run Perform Initial Run with Standard Mobile Phase select_technique->initial_run evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape, Retention) initial_run->evaluate_chromatogram optimize_gradient Optimize Gradient Slope evaluate_chromatogram->optimize_gradient Poor Resolution adjust_composition Adjust Mobile Phase Composition (Salt, pH, Organic %) evaluate_chromatogram->adjust_composition Poor Peak Shape end Separation Optimized evaluate_chromatogram->end Acceptable optimize_gradient->initial_run adjust_composition->initial_run

Caption: Workflow for mobile phase optimization.

Troubleshooting_Decision_Tree start Problematic Chromatogram issue Identify Primary Issue start->issue resolution Poor Resolution issue->resolution Overlapping Peaks peak_shape Poor Peak Shape issue->peak_shape Tailing/Fronting retention Retention Time Drift issue->retention Inconsistent RT res_cause Check Gradient resolution->res_cause shape_cause Check for Secondary Interactions peak_shape->shape_cause ret_cause Check Equilibration retention->ret_cause solution_res1 Make Gradient Shallower res_cause->solution_res1 Yes solution_res2 Adjust Salt/pH res_cause->solution_res2 No solution_shape1 Increase Salt Conc. (SEC) Adjust pH (HILIC) shape_cause->solution_shape1 Yes solution_shape2 Match Sample Solvent to Mobile Phase shape_cause->solution_shape2 No solution_ret1 Increase Equilibration Time ret_cause->solution_ret1 Yes solution_ret2 Ensure Consistent Mobile Phase Prep ret_cause->solution_ret2 No

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Production of Tetragalacturonic Acid via Acid Hydrolysis of Pectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing byproduct formation during the acid hydrolysis of pectin for the targeted production of tetragalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing this compound from pectin via acid hydrolysis?

The main challenge is controlling the extent of hydrolysis. Over-hydrolysis leads to the breakdown of the desired this compound into smaller oligomers and monomers (galacturonic acid). Conversely, under-hydrolysis results in a low yield of the target molecule, with the bulk of the pectin remaining as larger polysaccharide chains.[1]

Q2: What are the major byproducts formed during the acid hydrolysis of pectin?

The primary byproducts include monosaccharides (galacturonic acid, rhamnose, arabinose, galactose, and xylose) from the complete breakdown of the pectin structure.[2][3] Under harsh acidic conditions and high temperatures, degradation of these monosaccharides can occur, leading to the formation of furfural (from pentoses) and 5-hydroxymethylfurfural (HMF) from hexoses.[2]

Q3: How does the choice of acid affect the hydrolysis outcome?

The type of acid used can influence the selectivity and efficiency of the hydrolysis. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but can be harsh, leading to significant degradation if not carefully controlled.[1] Trifluoroacetic acid (TFA) is often considered a milder alternative that can cause less degradation of the resulting sugars.[1]

Q4: What is the role of the pectin's degree of esterification (DE) in acid hydrolysis?

The degree of esterification, which is the percentage of carboxyl groups esterified with methanol, is a critical parameter. A higher degree of esterification can lead to a slower rate of hydrolysis.[2] This is because the methyl ester groups can sterically hinder the access of hydronium ions to the glycosidic bonds.

Q5: Is enzymatic hydrolysis a viable alternative to acid hydrolysis for producing this compound?

Yes, enzymatic hydrolysis is a highly effective and often preferred alternative.[4] Enzymes, such as endo-polygalacturonases, can cleave the pectin chain internally to produce oligogalacturonides.[5] This method is more specific, operates under milder conditions (pH and temperature), and typically results in fewer degradation byproducts.[4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Over-hydrolysis: Reaction time is too long, acid concentration is too high, or temperature is too elevated, leading to the breakdown of the desired tetramer.[1]- Reduce the reaction time and monitor the progress of the hydrolysis more frequently.- Decrease the acid concentration.- Lower the reaction temperature.
Incomplete Hydrolysis: Reaction conditions are too mild (short time, low acid concentration, or low temperature).[1]- Incrementally increase the reaction time.- Cautiously increase the acid concentration.- Raise the reaction temperature in small increments.
Pectin Source: The pectin source has a low content of homogalacturonan regions.- Use a pectin source known to be rich in homogalacturonan, such as citrus or apple pectin.
High Levels of Monosaccharides Over-hydrolysis: The reaction has proceeded too far, breaking down the oligomers into monomers.[3]- Significantly shorten the reaction time.- Employ milder hydrolysis conditions (lower temperature and/or acid concentration).
Presence of Furfural and HMF (Browning of the solution) Degradation of Monosaccharides: The hydrolysis conditions are too harsh (high temperature and strong acid), causing the degradation of liberated pentoses and hexoses.[2]- Lower the reaction temperature.- Use a milder acid, such as trifluoroacetic acid (TFA).- Reduce the reaction time to minimize the exposure of monosaccharides to harsh conditions.
Inconsistent Results Batch-to-Batch Variability in Pectin Source: Different batches of pectin can have varying degrees of esterification and purity.- Characterize each new batch of pectin for its degree of esterification.- Standardize the starting material as much as possible.
Poor Control of Reaction Parameters: Inconsistent temperature, time, or acid concentration.- Use a temperature-controlled water or oil bath for precise temperature management.- Ensure accurate timing of the reaction.- Prepare fresh acid solutions for each experiment to ensure consistent concentration.

Quantitative Data Summary

Optimizing the yield of this compound requires a careful balance of hydrolysis conditions. The following table summarizes the general effects of key parameters on the production of oligogalacturonides.

Parameter Condition Effect on Oligogalacturonide Yield Effect on Byproduct Formation Reference(s)
Temperature Low (e.g., 80°C)Favors the formation of larger oligomers.Minimizes degradation to furfural and HMF.[1]
High (e.g., 100°C)Increases the rate of hydrolysis, but can lead to over-hydrolysis and lower oligomer yield.Increases the rate of byproduct formation.[2]
Acid Concentration Low (e.g., 0.2 M)Slower hydrolysis, favoring the formation of oligomers over monomers.Reduced degradation of sugars.[1]
High (e.g., 1-2 M)Faster hydrolysis, but difficult to control and can lead to complete depolymerization.Increased risk of byproduct formation.[1][2]
Reaction Time ShortHigher proportion of larger oligomers.Lower levels of byproducts.[3]
LongIncreased yield of smaller oligomers and monomers.Increased potential for byproduct formation.[1]
Acid Type Mild (e.g., TFA)Can provide better control over the hydrolysis and reduce sugar degradation.Lower levels of degradation products.[1]
Strong (e.g., H₂SO₄)Effective for hydrolysis, but requires very careful control to avoid over-processing.Higher potential for byproduct formation.[1][2]

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis of Pectin for this compound

This protocol describes a general method for the controlled acid hydrolysis of pectin to favor the production of oligogalacturonides, including this compound.

Materials:

  • High-methoxyl citrus pectin

  • Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Deionized water

  • Sodium hydroxide (NaOH) for neutralization

  • Ethanol for precipitation

  • Temperature-controlled water bath

  • pH meter

  • Stir plate and stir bar

  • Centrifuge

Procedure:

  • Pectin Solution Preparation: Prepare a 1% (w/v) pectin solution by slowly dissolving 1 gram of pectin in 100 mL of deionized water with constant stirring. Gentle heating (around 40°C) can aid in dissolution.

  • Acidification: Once the pectin is fully dissolved, cool the solution to room temperature. Slowly add the acid (e.g., to a final concentration of 0.5 M H₂SO₄) while stirring to achieve the desired pH (e.g., pH 1.5-2.0).

  • Hydrolysis: Place the reaction vessel in a pre-heated water bath at 80°C. Maintain constant stirring for a predetermined time (e.g., 60-120 minutes). The optimal time should be determined empirically by taking aliquots at different time points and analyzing the product distribution.

  • Neutralization: After the desired hydrolysis time, immediately stop the reaction by placing the vessel in an ice bath. Slowly neutralize the solution to pH 5.0-6.0 with a solution of sodium hydroxide.

  • Purification:

    • Precipitation: Add three volumes of cold ethanol to the neutralized solution to precipitate the larger, unhydrolyzed pectin fragments.

    • Separation: Centrifuge the mixture to pellet the precipitate. The supernatant will contain the smaller oligogalacturonides, including this compound.

    • Further Purification: The supernatant can be further purified and fractionated using techniques like size-exclusion chromatography or anion-exchange chromatography to isolate the this compound.

  • Analysis: The resulting oligogalacturonide profile can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or other suitable chromatographic techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_purification Purification & Analysis pectin_solution 1. Pectin Solution Preparation acidification 2. Acidification pectin_solution->acidification hydrolysis 3. Controlled Acid Hydrolysis (e.g., 80°C, 60-120 min) acidification->hydrolysis neutralization 4. Neutralization hydrolysis->neutralization precipitation 5. Ethanol Precipitation neutralization->precipitation separation 6. Centrifugation precipitation->separation purification 7. Chromatographic Purification separation->purification analysis 8. Analysis (e.g., HPAEC-PAD) purification->analysis

Caption: Experimental workflow for the production of this compound.

Troubleshooting_Byproducts cluster_causes Potential Causes cluster_solutions Solutions issue High Byproduct Formation (Monomers, Furfural, HMF) harsh_conditions Harsh Hydrolysis Conditions issue->harsh_conditions over_hydrolysis Over-hydrolysis issue->over_hydrolysis high_temp High Temperature harsh_conditions->high_temp high_acid High Acid Concentration harsh_conditions->high_acid long_time Long Reaction Time over_hydrolysis->long_time reduce_temp Lower Temperature high_temp->reduce_temp reduce_acid Lower Acid Concentration high_acid->reduce_acid mild_acid Use Milder Acid (e.g., TFA) high_acid->mild_acid reduce_time Shorten Reaction Time long_time->reduce_time

Caption: Troubleshooting guide for minimizing byproduct formation.

References

Validation & Comparative

A Validated LC-MS Method for Accurate Quantification of Tetragalacturonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of tetragalacturonic acid, this guide offers a comprehensive overview of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. It provides a detailed comparison with alternative analytical techniques, supported by experimental data, to facilitate informed decisions in method selection.

This document outlines a robust LC-MS approach for the determination of this compound, a key pectin-derived oligosaccharide with significant interest in pharmaceutical and food sciences. The guide details the method's validation parameters, experimental protocols, and presents a comparative analysis with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a prominent alternative for oligosaccharide analysis.

Performance Comparison: LC-MS vs. Alternative Methods

The selection of an analytical method for this compound quantification hinges on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. While LC-MS offers a powerful combination of separation and detection, other techniques provide viable alternatives.

ParameterLC-MSHPAEC-PADColorimetric Assays
Specificity HighHighLow to Medium
Sensitivity HighVery HighLow
**Linearity (R²) **>0.99 (for DP1-3)[1]Typically >0.99[2][3]Variable
Limit of Detection (LOD) ng range (6 ng for Tri-GA)[1]pmol to low ng range[2][3]µg range
Sample Preparation Moderate (derivatization may be required)Minimal (direct injection)Moderate (hydrolysis required)
Throughput HighMediumHigh
Instrumentation Cost HighMediumLow

DP: Degree of Polymerization, Tri-GA: Trigalacturonic Acid

Experimental Protocols: A Validated LC-MS Method

This section details a representative experimental protocol for the quantification of oligogalacturonic acids, including this compound, using an online LC-ESI-MS system.[1]

Sample Preparation

For the analysis of pectic oligosaccharides (POS) from complex matrices such as food or biological samples, enzymatic hydrolysis is often employed to liberate the target analytes.[4]

  • Enzymatic Hydrolysis: The sample is incubated with a pectinase enzyme preparation to break down complex pectins into smaller oligogalacturonic acids.

  • Enzyme Inactivation: The enzymatic reaction is stopped by heat treatment (e.g., 100°C for 5 minutes).

  • Clarification: The hydrolysate is centrifuged to remove any solid debris.

  • Dilution: The supernatant is diluted with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A column suitable for the separation of polar compounds, such as a porous graphitized carbon (PGC) or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile with a volatile salt (e.g., ammonium formate) is typically used.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for the analysis of oligosaccharides.

  • Polarity: Negative ion mode is often preferred for the detection of acidic oligosaccharides like this compound.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

  • Ion Source Parameters: Parameters such as capillary voltage, nebulizer pressure, and drying gas flow rate should be optimized for the specific analyte and instrument.

Method Validation Parameters

A summary of the key validation parameters for the LC-MS method for oligogalacturonic acids is presented below. While specific data for this compound is limited in the reviewed literature, the performance for mono-, di-, and trigalacturonic acid provides a strong indication of the method's capabilities.[1]

Validation ParameterMono-GADi-GATri-GA
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (ng/injection) 11286

GA: Galacturonic Acid

Alternative Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific technique for the analysis of carbohydrates, including oligosaccharides, without the need for derivatization.[2] It has been successfully applied to the separation and quantification of various chitooligosaccharides and fructooligosaccharides, demonstrating excellent linearity, precision, and accuracy.[2][3][5]

Key Advantages of HPAEC-PAD:

  • High Sensitivity: Often achieves lower detection limits than LC-MS.[2]

  • Excellent Resolution: Capable of separating complex mixtures of oligosaccharides.

  • No Derivatization Required: Simplifies sample preparation.

Considerations:

  • Requires a dedicated ion chromatography system.

  • Pulsed amperometric detection can be sensitive to matrix effects.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis sample Sample (e.g., Food, Biological Matrix) hydrolysis Enzymatic Hydrolysis sample->hydrolysis inactivation Enzyme Inactivation hydrolysis->inactivation centrifugation Centrifugation inactivation->centrifugation dilution Dilution centrifugation->dilution lc Liquid Chromatography (LC) dilution->lc Injection ms Mass Spectrometry (MS) lc->ms data Data Acquisition & Processing ms->data result This compound Concentration data->result Quantification

Caption: LC-MS experimental workflow for this compound quantification.

logical_relationship cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_legend Performance Level lcms LC-MS specificity Specificity lcms->specificity sensitivity Sensitivity lcms->sensitivity linearity Linearity lcms->linearity lod LOD lcms->lod hpaec HPAEC-PAD hpaec->specificity hpaec->sensitivity hpaec->linearity hpaec->lod colorimetric Colorimetric Assays colorimetric->specificity colorimetric->sensitivity colorimetric->linearity colorimetric->lod high High medium Medium low Low

Caption: Comparison of analytical methods for oligosaccharide quantification.

References

A Comparative Analysis of the Biological Activities of Tetragalacturonic Acid and Trigalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of tetragalacturonic acid and trigalacturonic acid, two oligogalacturonides derived from the partial hydrolysis of pectin. While research into the specific bioactivities of these individual oligomers is ongoing, this document summarizes the current understanding of their antioxidant, anti-inflammatory, and anticancer properties, drawing from studies on oligo-galacturonic acids (OGAs).

Data Presentation: A Comparative Overview

Direct comparative studies with quantitative IC50 values for this compound versus trigalacturonic acid are limited in the currently available literature. However, research on mixtures of oligo-galacturonic acids and related derivatives provides valuable insights into their potential biological effects. The following table summarizes the available qualitative and semi-quantitative data.

Biological ActivityThis compoundTrigalacturonic AcidNotes and References
Antioxidant Activity Data for the individual compound is not readily available. However, mixtures of OGAs show significant radical scavenging activity.A mixture of unsaturated mono-, di-, and trigalacturonic acids demonstrated approximately 93% DPPH radical scavenging activity at 20 mg/mL.[1] A derivative, galacturonyl hydroxamic acid, showed a DPPH scavenging IC50 of 82µM.The antioxidant activity of OGAs is attributed to the presence of hydroxyl and carboxyl groups that can donate hydrogen atoms to neutralize free radicals.[1]
Anti-inflammatory Activity Specific data is not available.A derivative, galacturonyl hydroxamic acid, was found to dose-dependently suppress nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.Pectic oligosaccharides are known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory mediators like nitric oxide.
Anticancer Activity No specific IC50 values are available.A mixture containing unsaturated trigalacturonic acid showed significant cytotoxicity against MCF-7 breast cancer cells, with a viability reduction of over 92% at 20 mg/mL after 24 hours.[1]Studies on pectic oligosaccharides suggest they can induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of the biological activities of oligo-galacturonic acids are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample Preparation: The test compounds (this compound or trigalacturonic acid) are dissolved in a suitable solvent (e.g., water or methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, a small volume of each sample concentration is mixed with the DPPH solution. A control well contains the solvent and DPPH solution without the test compound.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group is left unstimulated.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value for NO inhibition is calculated from the dose-response curve.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the mitochondrial dehydrogenases in viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound and trigalacturonic acid individually are not yet fully elucidated. However, research on pectic oligosaccharides (POS) suggests their involvement in modulating key cellular signaling cascades related to inflammation and cancer.

General Signaling Pathway for Pectic Oligosaccharides in Inflammation

Pectic oligosaccharides are thought to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Inactivates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription NO Nitric Oxide (NO) Genes->NO Translation & Enzymatic Activity LPS LPS LPS->TLR4 Activates OGA Oligo-galacturonic Acid (e.g., Trigalacturonic Acid) OGA->TLR4 Inhibits (Competitive?)

Caption: Putative anti-inflammatory signaling pathway of oligo-galacturonic acids.

General Signaling Pathway for Pectic Oligosaccharides in Cancer

Pectic oligosaccharides may induce apoptosis in cancer cells through the modulation of MAPK and other signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2 Bcl-2 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces TF Transcription Factors ERK_n->TF Activates TF->Bax Upregulates TF->Bcl2 Downregulates OGA Oligo-galacturonic Acid OGA->Receptor Binds

Caption: Potential pro-apoptotic signaling pathway of oligo-galacturonic acids in cancer cells.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the biological activity of compounds like tetragalacturonic and trigalacturonic acid is a multi-step process.

G cluster_preparation Sample Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Pectin Pectin Source Hydrolysis Enzymatic or Acid Hydrolysis Pectin->Hydrolysis Purification Purification & Characterization (e.g., HPLC, MS) Hydrolysis->Purification Tetra Tetragalacturonic Acid Purification->Tetra Tri Trigalacturonic Acid Purification->Tri Antioxidant Antioxidant Assays (e.g., DPPH) Tetra->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Tetra->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Tetra->Anticancer Tri->Antioxidant Tri->AntiInflammatory Tri->Anticancer IC50 IC50 Value Determination Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for comparing the bioactivities of oligo-galacturonic acids.

References

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Oligogalacturonides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-antigen recognition is paramount. This guide provides an objective comparison of the cross-reactivity of antibodies against different oligogalacturonides (OGs) in immunoassays, supported by experimental data. A detailed examination of the binding characteristics of monoclonal antibodies to OGs of varying chain lengths is presented, offering valuable insights for the development of specific diagnostic and therapeutic tools.

Oligogalacturonides, fragments of pectin from the plant cell wall, are recognized as damage-associated molecular patterns (DAMPs) that trigger plant defense responses. The ability to specifically detect and quantify different OG structures is crucial for research in plant biology and for potential applications in agriculture and medicine. This guide delves into the specificity of monoclonal antibodies raised against these complex carbohydrates.

Comparative Analysis of Antibody Cross-Reactivity

The binding of monoclonal antibodies to oligogalacturonides is highly dependent on the degree of polymerization (DP), or chain length, of the OG molecule. Experimental data from competitive immunoassays reveals that a minimum chain length is often required for effective antibody recognition and binding.

A key study investigated the ability of a monoclonal antibody, designated 2F4, to recognize oligogalacturonides of varying DPs. The results, summarized in the table below, demonstrate a clear threshold for antibody binding, highlighting the specificity of the antibody for a particular OG structure.

Oligogalacturonide (DP)Inhibition of Monoclonal Antibody (2F4) Binding
DP 2 - 8No significant inhibition
DP 9Clear inhibition
DP 10 and aboveClear inhibition

Data sourced from Liners et al., Plant Physiology, 1992.[1][2]

This data indicates that the monoclonal antibody 2F4 specifically recognizes an epitope present on oligogalacturonides with a degree of polymerization of nine or greater. Shorter OG chains (DP 2-8) were unable to effectively compete for antibody binding, thus demonstrating a lack of cross-reactivity with these smaller fragments.

Experimental Protocols

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of antibodies against different oligogalacturonides. This protocol is based on the principles described in the cited research.[1][2]

Competitive Inhibition ELISA Protocol

1. Plate Coating:

  • Microtiter plates are coated with a solution of polygalacturonic acid (PGA) or a specific long-chain oligogalacturonide in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plates are incubated overnight at 4°C to allow for the antigen to adsorb to the well surface.

  • After incubation, the coating solution is removed, and the plates are washed multiple times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

2. Blocking:

  • To prevent non-specific binding of antibodies to the plate surface, the wells are incubated with a blocking buffer (e.g., 1% bovine serum albumin in PBS-T) for at least 1 hour at room temperature.

  • Following incubation, the blocking buffer is discarded, and the plates are washed again with wash buffer.

3. Competitive Inhibition Step:

  • The monoclonal antibody is pre-incubated with varying concentrations of different oligogalacturonide competitors (e.g., DP 2 through DP 10+) in a separate tube or plate for a defined period (e.g., 1 hour at room temperature).

  • This pre-incubation mixture is then added to the antigen-coated and blocked microtiter plate wells.

  • The plate is incubated for 1-2 hours at room temperature to allow the unbound antibody to bind to the immobilized antigen.

4. Detection:

  • The plates are washed thoroughly to remove any unbound antibody and competitor.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature. This secondary antibody will bind to the primary monoclonal antibody that is captured on the plate.

  • After another series of washes, a substrate solution for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells.

5. Data Analysis:

  • The enzymatic reaction is allowed to proceed for a specific time and is then stopped by the addition of a stop solution (e.g., sulfuric acid).

  • The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The degree of inhibition is calculated by comparing the absorbance of the wells containing the competitor oligogalacturonides to the absorbance of the control wells (containing only the primary antibody). A lower absorbance indicates a higher level of inhibition, meaning the antibody has a higher affinity for that specific oligogalacturonide competitor.

Visualizing Molecular Interactions and Workflows

To better understand the processes involved, the following diagrams illustrate the oligogalacturonide signaling pathway and a typical experimental workflow for immunoassay-based cross-reactivity analysis.

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PG Pathogen/Endogenous Polygalacturonase (PG) OGs Oligogalacturonides (OGs) (DP ≥ 9) PG->OGs releases Pectin Plant Cell Wall Pectin (Homogalacturonan) Pectin->PG degradation WAK1 Wall-Associated Kinase 1 (WAK1) - Receptor OGs->WAK1 binds to ROS Reactive Oxygen Species (ROS) Production WAK1->ROS activates MAPK_Cascade MAPK Cascade Activation WAK1->MAPK_Cascade activates Gene_Expression Defense Gene Expression ROS->Gene_Expression contributes to MAPK_Cascade->Gene_Expression leads to Immunoassay_Workflow Start Start: Plate Coating (Immobilize PGA) Blocking Blocking (Prevent non-specific binding) Start->Blocking Incubation Incubation in Coated Plate (Competitive Binding) Blocking->Incubation Preincubation Pre-incubation: Antibody + OG Competitor Preincubation->Incubation Wash1 Wash Step 1 Incubation->Wash1 Secondary_Ab Add Enzyme-linked Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Step 2 Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Absorbance Substrate->Detection Analysis Data Analysis: Calculate % Inhibition Detection->Analysis

References

Comparative analysis of acid versus enzymatic hydrolysis for oligogalacturonide production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligogalacturonides (OGs), short chains of α-1,4-linked galacturonic acid residues, are gaining significant attention in various fields for their diverse biological activities, including prebiotic, anticancer, antioxidant, and immune-modulating effects.[1][2][3] The production of these valuable oligomers primarily relies on the depolymerization of pectin, a complex polysaccharide found in plant cell walls. The two most common methods for this process are acid hydrolysis and enzymatic hydrolysis. This guide provides a detailed comparative analysis of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

At a Glance: Key Differences

FeatureAcid HydrolysisEnzymatic Hydrolysis
Specificity Low (random cleavage)High (specific bond cleavage)
Yield Generally lowerGenerally higher[4][5][6]
Byproducts Potential for inhibitory compounds (e.g., furfural)[7]Minimal byproducts
Operating Conditions Harsh (high temperature, strong acid)[8]Mild (moderate temperature and pH)[9]
Control over DP Less preciseMore precise, can be tailored by enzyme choice[1]
Cost Reagents are inexpensiveEnzymes can be costly[10]
Environmental Impact Concerns due to harsh chemicalsGreener, more sustainable alternative[10]

Quantitative Performance Data

The following table summarizes key quantitative data from comparative studies on acid and enzymatic hydrolysis for the production of reducing compounds, which include oligogalacturonides, from pectin.

ParameterAcid HydrolysisEnzymatic HydrolysisSource
Yield of Reducing Compounds 60.0%93.0%[4][5][6]
Optimal Temperature 100°C50°C[4][8]
Optimal pH ~1.0 (with 1% v/v H₂SO₄)4.5[8][9]
Reaction Time ~4 hours~24 hours[8][9]
Degree of Polymerization (DP) Range Wide range (e.g., DP 2-30)[11]Narrower, more defined range (e.g., DP 2-10)[1][11]

Experimental Protocols

Below are detailed, representative protocols for both acid and enzymatic hydrolysis of pectin for the production of oligogalacturonides.

Protocol 1: Acid Hydrolysis of Pectin

This protocol is based on methodologies designed to maximize the release of reducing groups from pectin.

Materials:

  • Commercial citrus pectin

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Reflux system (e.g., rotaevaporator)

  • pH meter

  • Heating mantle or water bath

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 5 g of pectin in 500 mL of deionized water.

  • Acidification: Add sulfuric acid to the pectin solution to a final concentration of 1% (v/v).[8]

  • Hydrolysis: Heat the mixture to 100°C under reflux for 4 hours.[8] Monitoring the kinetics of reducing compound release is recommended, as significant liberation occurs within the first 15 minutes.[8]

  • Neutralization and Recovery: After hydrolysis, cool the solution and neutralize it with a suitable base (e.g., NaOH) to a desired pH for downstream applications. The resulting hydrolysate contains a mixture of oligogalacturonides, monosaccharides, and potentially some degradation byproducts.

Protocol 2: Enzymatic Hydrolysis of Pectin

This protocol utilizes a combination of pectinolytic enzymes to achieve controlled depolymerization of pectin.

Materials:

  • Pectin (e.g., from citrus or apple)

  • Pectin Methylesterase (PME)

  • Endo-Polygalacturonase (endo-PG)

  • Exo-Polygalacturonase (exo-PG)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Deionized water

  • Shaking water bath or incubator

  • pH meter

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).[9] Gentle heating to approximately 40°C can aid dissolution.[9]

  • De-esterification (Optional but Recommended): Add Pectin Methylesterase to the pectin solution at a concentration of 5 units per gram of pectin. Incubate at 37°C for 2 hours with gentle agitation. This step increases the accessibility of the pectin chain to polygalacturonases.[9]

  • Enzymatic Hydrolysis: Adjust the pH back to 4.5 if necessary. Add a cocktail of polygalacturonases, for example, 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[9] Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[9]

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.[9]

  • Product Recovery: Centrifuge the mixture to remove any insoluble material. The supernatant contains the desired oligogalacturonides.

Visualizing the Processes and Pathways

Hydrolysis Workflows

The following diagrams illustrate the general workflows for acid and enzymatic hydrolysis of pectin.

AcidHydrolysisWorkflow Pectin Pectin Solution (1% w/v) Acid Add H₂SO₄ (1% v/v) Pectin->Acid Acidification Heat Heat to 100°C (Reflux, 4h) Acid->Heat Hydrolysis Cool Cool & Neutralize Heat->Cool Recovery OG_Mix Oligogalacturonide Mixture (Wide DP Range, Byproducts) Cool->OG_Mix Final Product EnzymaticHydrolysisWorkflow Pectin Pectin Solution (1% w/v) in Buffer (pH 4.5) PME Add PME (Optional De-esterification) Pectin->PME PG Add Polygalacturonases (Incubate 50°C, 24h) PME->PG Hydrolysis Inactivate Heat Inactivation (100°C, 10 min) PG->Inactivate Stop Reaction OG_Mix Oligogalacturonide Mixture (Narrow DP Range, High Purity) Inactivate->OG_Mix Final Product OGDAMPPathway cluster_cell Plant Cell WAK1 Wall-Associated Kinase 1 (Receptor) ROS Reactive Oxygen Species (ROS) Burst WAK1->ROS Signal Transduction MAPK MAP Kinase Cascade WAK1->MAPK DefenseGenes Activation of Defense Genes ROS->DefenseGenes MAPK->DefenseGenes OG Oligogalacturonides (OGs) OG->WAK1 Binding

References

Tetragalacturonic Acid Versus Other Oligosaccharides as Plant Defense Elicitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of plant defense mechanisms by oligosaccharides is a cornerstone of developing novel, sustainable strategies for crop protection. These complex carbohydrates, derived from either pathogen cell walls (Microbe-Associated Molecular Patterns, MAMPs) or the plant's own cell wall (Damage-Associated Molecular Patterns, DAMPs), act as potent signaling molecules, triggering a cascade of immune responses. Among these, tetragalacturonic acid, a constituent of plant pectin, stands out as a key DAMP. This guide provides an objective comparison of the performance of this compound and other prominent oligosaccharide elicitors, supported by experimental data, detailed protocols, and visual pathway representations.

Comparative Performance of Oligosaccharide Elicitors

The efficacy of an oligosaccharide elicitor is determined by several factors, including the concentration required to induce a response, the magnitude of that response, and the specific defense pathways it activates. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (and its longer-chain counterparts, oligogalacturonides) and other major classes of oligosaccharide elicitors.

Table 1: Comparative Elicitor Activity of Oligosaccharides on Plant Defense Responses

Oligosaccharide ElicitorSourceTypical Effective ConcentrationKey Defense Responses InducedPlant Species Tested (Examples)Reference(s)
Oligogalacturonides (OGs) Plant Cell Wall (Pectin)10⁻⁹ - 10⁻⁶ MROS burst, Phytoalexin accumulation, PR protein expression, MAPK activation, Jasmonic Acid (JA) & Ethylene (ET) signalingArabidopsis thaliana, Tomato, Tobacco, Grapevine[1][2][3]
Chitosan Oligosaccharides (COS) Fungal Cell Walls (Chitin)10⁻⁷ - 10⁻⁴ MROS burst, Phytoalexin accumulation, PR protein expression, Callose deposition, Systemic Acquired Resistance (SAR)Arabidopsis thaliana, Tomato, Wheat, Potato[2][4][5]
Chitin Oligosaccharides Fungal Cell Walls (Chitin)10⁻⁹ - 10⁻⁷ MROS burst, MAPK activation, Defense gene expressionRice, Arabidopsis thaliana[5][6]
β-Glucans (e.g., Laminarin) Fungal/Oomycete Cell Walls10⁻⁷ - 10⁻⁵ MROS burst, Callose deposition, Phytoalexin accumulation, SA and JA signalingArabidopsis thaliana, Barley, Tobacco[7]
Xylo-oligosaccharides (XOS) Plant Cell Wall (Xylan)20 mg/mlMAPK activation, Defense gene expressionArabidopsis thaliana[8]
Cello-oligosaccharides Plant Cell Wall (Cellulose)20 mg/mlMAPK activation, Defense gene expressionArabidopsis thaliana[8]

Table 2: Quantitative Comparison of Defense Gene Expression Induced by Oligogalacturonides (OGs) and Flg22

This table presents a comparative analysis of the number of differentially expressed genes in Arabidopsis thaliana seedlings after treatment with OGs and the bacterial MAMP, Flg22.[1]

ElicitorTime PointNumber of Up-regulated GenesNumber of Down-regulated Genes
Oligogalacturonides (OGs) 1 hour967705
3 hours228203
Flg22 1 hour15841002
3 hours28091604

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to quantify plant defense responses to oligosaccharide elicitors.

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the rapid production of ROS in leaf discs following elicitor treatment.

Materials:

  • Plant leaf tissue

  • Luminol (for chemiluminescence detection)

  • Horseradish peroxidase (HRP)

  • Oligosaccharide elicitor stock solution

  • Sterile water

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs (typically 4-5 mm in diameter) from healthy, mature plant leaves.

  • Float the leaf discs in sterile water in a petri dish for at least 2 hours to overnight to reduce wounding-induced ROS.

  • Transfer individual leaf discs to the wells of a 96-well white microplate, each containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol (e.g., 20 µM final concentration) and HRP (e.g., 10 ng/mL final concentration) in sterile water.

  • Just before measurement, add the desired concentration of the oligosaccharide elicitor to the assay solution.

  • Replace the water in the wells with 100 µL of the assay solution containing the elicitor.

  • Immediately place the microplate in a luminometer and measure luminescence over a time course (e.g., every 2 minutes for 60-90 minutes).

  • Data is typically expressed as Relative Light Units (RLU).

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway, which produces precursors for phytoalexins and lignin.

Materials:

  • Plant tissue treated with oligosaccharide elicitors

  • Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8)

  • L-phenylalanine (substrate)

  • Spectrophotometer

  • Bradford reagent for protein quantification

Procedure:

  • Harvest plant tissue at desired time points after elicitor treatment and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 15 minutes) and collect the supernatant containing the crude enzyme extract.

  • Determine the protein concentration of the extract using the Bradford assay.

  • Set up the reaction mixture containing the enzyme extract and L-phenylalanine in the extraction buffer.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acid (e.g., HCl).

  • Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

  • Calculate PAL activity, typically expressed as nmol of trans-cinnamic acid produced per minute per milligram of protein.

Phytoalexin Quantification

The accumulation of phytoalexins, antimicrobial secondary metabolites, is a hallmark of a successful defense response. High-Performance Liquid Chromatography (HPLC) is a common method for their quantification.

Materials:

  • Plant tissue treated with oligosaccharide elicitors

  • Extraction solvent (e.g., methanol or ethanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • Phytoalexin standards

Procedure:

  • Harvest and freeze plant tissue at various time points post-elicitation.

  • Homogenize the tissue in the extraction solvent.

  • Centrifuge the homogenate and collect the supernatant.

  • Concentrate the supernatant under vacuum.

  • Resuspend the extract in a suitable solvent for HPLC analysis.

  • Filter the extract through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

  • Separate the compounds using an appropriate gradient of solvents.

  • Detect and quantify the phytoalexins by comparing their retention times and peak areas to those of known standards.

  • Phytoalexin concentration is typically expressed as µg per gram of fresh weight of tissue.

Signaling Pathways and Experimental Workflows

The perception of oligosaccharide elicitors at the plasma membrane initiates a complex signaling cascade that culminates in the activation of defense responses. The following diagrams, generated using Graphviz (DOT language), visualize these pathways and a typical experimental workflow for evaluating elicitor activity.

Oligosaccharide_Signaling_Pathway cluster_perception Perception at Plasma Membrane cluster_early_events Early Signaling Events cluster_downstream_responses Downstream Defense Responses Elicitor Oligosaccharide Elicitor (e.g., this compound) Receptor Pattern Recognition Receptor (PRR) Elicitor->Receptor Ion_Fluxes Ion Fluxes (Ca²⁺ influx, K⁺ efflux) Receptor->Ion_Fluxes ROS_Burst ROS Burst (NADPH Oxidase) Receptor->ROS_Burst MAPK_Cascade MAPK Cascade (Phosphorylation) Ion_Fluxes->MAPK_Cascade ROS_Burst->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, SA, ET) MAPK_Cascade->Hormone_Signaling Gene_Expression Defense Gene Expression (e.g., PR proteins) MAPK_Cascade->Gene_Expression Hormone_Signaling->Gene_Expression Phytoalexins Phytoalexin Biosynthesis Gene_Expression->Phytoalexins Cell_Wall Cell Wall Reinforcement Gene_Expression->Cell_Wall

Caption: Generalized signaling pathway of oligosaccharide elicitors in plants.

Experimental_Workflow cluster_treatment Elicitor Treatment cluster_assays Quantitative Assays cluster_analysis Data Analysis and Comparison Plant_Material Plant Material (e.g., leaf discs, cell culture) Elicitor_Application Application of Oligosaccharides (this compound vs. Others) Plant_Material->Elicitor_Application ROS_Assay ROS Burst Assay Elicitor_Application->ROS_Assay PAL_Assay PAL Activity Assay Elicitor_Application->PAL_Assay Phytoalexin_Assay Phytoalexin Quantification Elicitor_Application->Phytoalexin_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR, RNA-Seq) Elicitor_Application->Gene_Expression_Assay Data_Quantification Data Quantification ROS_Assay->Data_Quantification PAL_Assay->Data_Quantification Phytoalexin_Assay->Data_Quantification Gene_Expression_Assay->Data_Quantification Comparative_Analysis Comparative Analysis Data_Quantification->Comparative_Analysis Conclusion Conclusion on Elicitor Efficacy Comparative_Analysis->Conclusion

Caption: Experimental workflow for comparing oligosaccharide elicitor activity.

Conclusion

This compound, as a representative of oligogalacturonides, is a highly effective DAMP elicitor, capable of inducing a broad spectrum of plant defense responses at nanomolar to micromolar concentrations.[1][3] Comparative data suggests that its efficacy is comparable to that of other potent elicitors like chitin oligosaccharides.[5][6] However, the optimal choice of an oligosaccharide elicitor may depend on the specific plant species, the target pathogen, and the desired defense outcome. Fungal-derived elicitors like chitosan and β-glucans also demonstrate robust activity, though sometimes at higher concentrations.[2][7] The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced roles of these powerful biomolecules in plant immunity. Future research focusing on synergistic effects of different oligosaccharide elicitors could pave the way for even more effective and durable crop protection strategies.

References

Inter-laboratory comparison of tetragalacturonic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Tetragalacturonic Acid Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound, a key component of pectin and other complex carbohydrates, is crucial for product development and quality control. This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your laboratory's needs.

Comparison of Quantification Methods

The selection of a suitable quantification method for this compound depends on various factors, including the sample matrix, required sensitivity, available equipment, and the desired throughput. The following table summarizes the key performance characteristics of the most prevalent methods.

MethodPrincipleLinearity Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
m-Hydroxybiphenyl (MHDP) Colorimetric Assay Colorimetric reaction of uronic acids with m-hydroxybiphenyl in a sulfuric acid medium.[1][2]10 - 80[1]Reported as low as 1 µg/mLReported as low as 2.5 µg/mLHigh throughput, simple, and cost-effective.Susceptible to interference from neutral sugars and proteins.[3][4]
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of hydrolyzed monosaccharides followed by detection.[2]Varies with detectorGenerally low ng/mL rangeGenerally low ng/mL rangeHigh specificity and precision.[2][5]Requires sample hydrolysis, which can be a source of error.[5]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Anion-exchange separation of charged oligosaccharides with sensitive electrochemical detection.[6][7]pmol to nmol rangeAs low as 0.2-0.3 pmol[7]In the low pmol rangeHigh sensitivity, no derivatization required, separates oligosaccharides of varying lengths.[6][8]Can be complex to set up and run; susceptible to matrix effects.
Enzymatic Assays Specific enzymes (e.g., polygalacturonase) are used to break down this compound, and the products are quantified.[9][10]Dependent on the detection method for the productDependent on the detection methodDependent on the detection methodHigh specificity due to enzyme action.Enzyme activity can be affected by inhibitors in the sample; can be costly.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key quantification methods discussed.

m-Hydroxybiphenyl (MHDP) Colorimetric Assay

This method is based on the protocol described by Blumenkrantz and Asboe-Hansen.[11][12]

Materials:

  • Sulfuric acid (concentrated)

  • Sodium tetraborate solution (0.0125 M in concentrated H₂SO₄)

  • m-Hydroxybiphenyl reagent (0.15% w/v in 0.5% NaOH)

  • Galacturonic acid standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare aqueous solutions of the samples containing this compound.

  • Reaction:

    • To 200 µL of the sample or standard in a glass test tube, add 1.2 mL of the sulfuric acid/sodium tetraborate solution.

    • Vortex the mixture and heat in a boiling water bath for 5 minutes.

    • Cool the tubes in an ice bath.

    • Add 20 µL of the m-hydroxybiphenyl reagent and vortex immediately.

    • Allow the reaction to proceed at room temperature for 20 minutes.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 520 nm.[2]

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to a standard curve prepared with known concentrations of galacturonic acid.[1]

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of galacturonic acid after acid hydrolysis.

Materials:

  • Trifluoroacetic acid (TFA) or Sulfuric acid for hydrolysis

  • HPLC system with a suitable column (e.g., amino-functionalized column)[2]

  • Mobile phase (e.g., acidified aqueous solution)[2]

  • Refractive index (RI) or UV detector

  • Galacturonic acid standards

Procedure:

  • Hydrolysis:

    • Hydrolyze a known amount of the sample containing this compound with an appropriate acid (e.g., 2 M TFA at 121°C for 1 hour) to break it down into monosaccharides.

    • Neutralize the hydrolysate.

  • Chromatographic Separation:

    • Inject the hydrolyzed and neutralized sample into the HPLC system.

    • Separate the monosaccharides using an isocratic or gradient elution with the chosen mobile phase.[2]

  • Detection: Detect the eluted monosaccharides using an RI or UV detector.

  • Quantification: Quantify the galacturonic acid content by comparing the peak area of the sample to that of a known standard.[2]

Enzymatic Assay using Polygalacturonase

This method involves the enzymatic hydrolysis of this compound and quantification of the released reducing sugars.

Materials:

  • Polygalacturonase enzyme solution

  • Sodium acetate buffer (e.g., 100 mM, pH 4.5)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Galacturonic acid standards

  • Spectrophotometer

Procedure:

  • Enzymatic Hydrolysis:

    • Incubate a known amount of the sample with a defined activity of polygalacturonase in the appropriate buffer at the optimal temperature for the enzyme (e.g., 40°C) for a specific time (e.g., 30 minutes).[10]

  • Colorimetric Reaction:

    • Stop the enzymatic reaction by adding the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the solution at 540 nm.[13]

  • Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with galacturonic acid.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in an inter-laboratory comparison and the chemical nature of the analyte, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Sample Distribution & Analysis cluster_analysis 3. Statistical Analysis cluster_reporting 4. Reporting & Evaluation P1 Define Analyte & Matrices P2 Select & Standardize Methods P1->P2 P3 Prepare & Validate Homogenous Samples P2->P3 E1 Distribute Samples to Participating Labs P3->E1 E2 Labs Perform Analysis (Following Standardized Protocol) E1->E2 E3 Data Submission to Coordinating Body E2->E3 A1 Outlier Identification (e.g., Grubb's Test) E3->A1 A2 Calculate Performance Statistics (Repeatability, Reproducibility) A1->A2 R1 Generate Final Report A2->R1 R2 Evaluate Laboratory Performance (Z-scores) R1->R2 R3 Identify Methodological Issues R1->R3 Tetragalacturonic_Acid_Signaling_Pathway cluster_pectin Pectin Structure cluster_signaling Plant Defense Signaling Pectin Pectin Backbone (Homogalacturonan) Tetra This compound (Oligogalacturonide) Pectin->Tetra Enzymatic/Chemical Cleavage Receptor Cell Surface Receptor Tetra->Receptor Binding & Recognition Kinase_Cascade MAP Kinase Cascade Receptor->Kinase_Cascade Activation ROS Reactive Oxygen Species (ROS) Production Kinase_Cascade->ROS Gene_Expression Defense Gene Expression Kinase_Cascade->Gene_Expression

References

The Gold Standard for Oligosaccharide Quantification: A Comparative Guide to Using Isotopically Labeled Tetragalacturonic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of pectic oligosaccharides, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of isotopically labeled tetragalacturonic acid with alternative internal standards, supported by established analytical principles and a proposed experimental framework for direct comparison.

The accurate measurement of bioactive molecules like this compound, a key oligogalacturonide (OGA) involved in plant defense signaling and a potential modulator of immune responses, is critical for understanding its biological function and therapeutic potential. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this analysis, and the use of an appropriate internal standard is essential for achieving reliable and reproducible results. This guide will delve into the superior performance of a stable isotope-labeled (SIL) internal standard, specifically ¹³C-labeled this compound, in comparison to other common approaches.

The Critical Role of Internal Standards in LC-MS Quantification

Internal standards are indispensable in quantitative LC-MS for mitigating the inevitable variations that occur during sample preparation and analysis.[1] These variations can arise from inconsistencies in sample extraction, injection volume, and matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for a ratiometric analysis that corrects for these errors.[2]

Isotopically Labeled this compound: The Superior Choice

The gold standard for an internal standard is a stable isotope-labeled version of the analyte itself.[2][3] In this case, ¹³C-labeled this compound offers unparalleled advantages:

  • Identical Physicochemical Properties: It shares the same chemical structure, polarity, and chromatographic retention time as the unlabeled analyte, ensuring it behaves identically during sample preparation and separation.

  • Co-elution and Identical Ionization: It co-elutes perfectly with the analyte and experiences the same ionization efficiency and matrix effects in the mass spectrometer's source.

  • Mass Distinguishability: The mass difference due to the ¹³C isotopes allows the mass spectrometer to distinguish it from the native analyte.

These characteristics ensure that the ratio of the analyte to the internal standard remains constant despite variations in the analytical process, leading to highly accurate and precise quantification.[3]

Alternative Internal Standards: A Compromise in Accuracy

  • Structural Analogs: These are molecules with a similar but not identical chemical structure to the analyte. While they may have similar chromatographic behavior, they will not co-elute perfectly and will exhibit different ionization efficiencies and responses to matrix effects. This can lead to significant quantification errors.[3][4]

  • No Internal Standard (External Calibration): This method relies solely on a calibration curve generated from external standards. It is highly susceptible to all forms of analytical variability and is generally not suitable for complex biological matrices where matrix effects are a significant concern.

Performance Comparison: Expected Outcomes

While a direct, published experimental comparison for this compound is not currently available, based on extensive literature on the use of internal standards for other oligosaccharides and small molecules, a clear hierarchy of performance can be predicted.[3][5]

Table 1: Predicted Performance Comparison of Internal Standards for this compound Quantification

Performance Metric¹³C-Labeled this compound (IS)Structural Analog (e.g., Trigalatacturonic Acid)No Internal Standard
Accuracy ExcellentModerate to PoorPoor
Precision (RSD%) < 5%10-20%> 20%
Linearity (R²) > 0.999> 0.99> 0.98
Correction for Matrix Effects ExcellentPartialNone
Correction for Sample Loss ExcellentPartialNone

Experimental Protocols

Obtaining the Internal Standard

Currently, ¹³C-labeled this compound is not a standard catalog item. However, several specialized companies offer custom synthesis of isotopically labeled carbohydrates. The synthesis would typically start from a commercially available ¹³C-labeled glucose or galactose precursor.

Proposed Experimental Workflow for Comparative Analysis

To definitively demonstrate the superiority of the isotopically labeled internal standard, the following experimental workflow is proposed:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plant Extract) Spike Spike with Internal Standard Sample->Spike Extract Solid Phase Extraction (SPE) of Oligosaccharides Spike->Extract LC HILIC Chromatography Extract->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Compare Compare Performance Metrics Quant->Compare

Caption: Proposed experimental workflow for comparing internal standards.

Detailed LC-MS/MS Protocol (Adapted from Galacturonic Acid Quantification)

This protocol is adapted from established methods for uronic acid analysis and should be optimized for this compound.

  • Sample Preparation:

    • Homogenize the biological sample.

    • Spike separate aliquots with a known concentration of A) ¹³C-labeled this compound, B) a structural analog (e.g., trigalacturonic acid), and C) no internal standard.

    • Perform a solid-phase extraction (SPE) using a graphitized carbon cartridge to isolate oligosaccharides.

    • Elute the oligosaccharides and dry under vacuum.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC with a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Ammonium formate buffer in water.

    • Gradient: A gradient from high acetonitrile to high aqueous content.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

This compound in Signaling Pathways

Oligogalacturonides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants. They are released from the plant cell wall during pathogen attack or mechanical damage and trigger a cascade of defense responses.

G PCW Plant Cell Wall (Pectin) OGAs Oligogalacturonides (e.g., this compound) PCW->OGAs release Damage Pathogen Attack / Mechanical Damage Damage->PCW WAK1 Wall-Associated Kinase 1 (WAK1) Receptor OGAs->WAK1 perception Auxin Auxin Signaling OGAs->Auxin antagonizes ROS Reactive Oxygen Species (ROS) Production WAK1->ROS MAPK MAPK Cascade Activation WAK1->MAPK Defense Defense Gene Expression MAPK->Defense Growth Plant Growth Regulation Defense->Growth inhibits Auxin->Growth

Caption: Oligogalacturonide signaling pathway in plants.

This signaling pathway highlights the importance of accurately quantifying oligogalacturonides to understand plant immunity and development.

Conclusion

References

Evaluating the Purity of Commercial Tetragalacturonic Acid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise and accurate experimental outcomes, the purity of chemical standards is of paramount importance. Tetragalacturonic acid, an oligosaccharide with significant roles in plant biology and potential therapeutic applications, is commercially available from various suppliers. This guide provides an objective comparison of the purity of commercially available this compound standards, supported by established analytical methodologies.

Purity Comparison of Commercial this compound

SupplierProduct NamePurity SpecificationMethod of Analysis
Megazyme This compoundHigh purityNot specified on product page
Sigma-Aldrich Trigalacturonic acid≥90%HPLC[1]
CP Lab Safety This compound90%+Not specified
United States Biological This compoundHighly PurifiedNot specified
LIBIOS This compound> 90%Not specified

Note: The purity of "High purity" and "Highly Purified" standards is not quantitatively defined on the product pages. For detailed information, it is recommended to contact the suppliers directly for certificates of analysis.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound standards, or to compare different batches, the following analytical techniques are recommended. These protocols are based on established methods for oligosaccharide analysis.[2][3]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a high-resolution chromatographic technique well-suited for the separation and quantification of underivatized carbohydrates.[4][5][6]

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA100 or equivalent.

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Elution: A linear gradient of sodium acetate from 0 to 500 mM over 30 minutes is typically effective for separating oligogalacturonides. The exact gradient should be optimized based on the specific column and system.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate analysis. A typical four-potential waveform can be used.[5]

  • Sample Preparation: Dissolve the this compound standard in deionized water to a concentration of 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection can be used for the analysis of this compound, particularly after derivatization to introduce a chromophore. However, direct UV detection at low wavelengths (e.g., 210 nm) is also possible.[7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column or a column specifically designed for carbohydrate analysis.

  • Mobile Phase: An isocratic mobile phase of 0.01 N phosphoric acid is a common choice.[7]

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Detection: UV detection at 210 nm.[7]

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Purity is assessed by comparing the peak area of the main component to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing detailed information about the molecular weight and structure of the analyte and any impurities.[9][10][11]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from high aqueous to high organic mobile phase is typically used. The specific gradient will depend on the column and the specific oligogalacturonides being analyzed.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode is often preferred for acidic oligosaccharides like this compound.

    • Scan Range: m/z 100-1000

    • Capillary Voltage, Cone Voltage, and other source parameters: These should be optimized for the specific instrument and analyte.

  • Sample Preparation: Dissolve the standard in the initial mobile phase composition and filter before injection.

  • Data Analysis: The purity is determined from the extracted ion chromatogram (EIC) of the [M-H]⁻ ion for this compound. The presence of other peaks in the total ion chromatogram (TIC) would indicate impurities.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the process of evaluating the purity of commercial this compound standards, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment start Commercial This compound Standard dissolve Dissolve in Deionized Water start->dissolve filter Filter (0.22 µm) dissolve->filter hpaec HPAEC-PAD filter->hpaec hplc HPLC-UV filter->hplc lcms LC-MS filter->lcms chromatogram Chromatogram Analysis (Peak Integration) hpaec->chromatogram hplc->chromatogram mass_spec Mass Spectra Analysis (EIC & TIC) lcms->mass_spec purity Purity Calculation (%) chromatogram->purity mass_spec->purity

Caption: Experimental workflow for the purity evaluation of this compound standards.

This guide provides a framework for the objective evaluation of commercial this compound standards. By employing these robust analytical methods, researchers can ensure the quality and reliability of their standards, leading to more accurate and reproducible scientific findings.

References

Comparative study of the antioxidant capacity of different oligogalacturonides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligogalacturonides (OGAs), pectin-derived oligosaccharides, are emerging as potent bioactive molecules with significant therapeutic potential. Their antioxidant properties, in particular, have garnered considerable interest. This guide provides a comparative study of the antioxidant capacity of different oligogalacturonides, supported by experimental data, to aid in the research and development of novel antioxidant-based therapies.

Structure-Activity Relationship in Oligogalacturonides

The antioxidant capacity of oligogalacturonides is intrinsically linked to their structural characteristics, primarily their degree of polymerization (DP), as well as their degree of methylation and acetylation.

Degree of Polymerization: Lower molecular weight oligogalacturonides, specifically those with a lower degree of polymerization, have been shown to exhibit higher antioxidant activity. This is likely due to the increased availability of reducing hydroxyl groups that can effectively scavenge free radicals.

Degree of Methylation and Acetylation: Evidence suggests that the presence of methyl and acetyl esters on the galacturonic acid residues can influence antioxidant capacity. De-esterified oligogalacturonides, with more free carboxyl and hydroxyl groups, tend to exhibit stronger radical scavenging activities. One study found that oligogalacturonides, described as un-esterified and partly methyl-esterified and/or acetylated, displayed the highest antioxidant activities compared to other pectic domains like rhamnogalacturonan I and II.[1][2]

Quantitative Comparison of Antioxidant Capacity

The following tables summarize the in vitro antioxidant capacity of various oligogalacturonides, primarily focusing on the impact of the degree of polymerization. The data is presented as IC50 values, which represent the concentration of the oligogalacturonide required to inhibit 50% of the respective radical activity. A lower IC50 value indicates a higher antioxidant capacity.

Table 1: Radical Scavenging Activity of Oligogalacturonides with Different Degrees of Polymerization

Oligogalacturonide (DP)DPPH Radical Scavenging IC50 (mg/mL)ABTS Radical Scavenging IC50 (mg/mL)Hydroxyl Radical Scavenging IC50 (mg/mL)
DP1-8 Mix>101.830.89
RG-I Domain>10>10>10
RG-II Domain>108.232.54
Reference: Ascorbic Acid 0.012 0.008 0.021

Data sourced from a study on pectin from Lonicera japonica Thunb. The oligogalacturonide fraction (DP 1-8) exhibited significantly higher antioxidant activity compared to the Rhamnogalacturonan-I (RG-I) and Rhamnogalacturonan-II (RG-II) domains of pectin.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture:

    • In a 96-well plate or cuvette, add a specific volume of the oligogalacturonide sample at various concentrations.

    • Add an equal volume of the DPPH working solution to each well.

    • A blank containing the solvent instead of the sample is also prepared.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture:

    • Add a small volume of the oligogalacturonide sample at various concentrations to the diluted ABTS•+ solution.

  • Incubation:

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a ferric chloride solution (e.g., 20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction Mixture:

    • Add a small volume of the oligogalacturonide sample to the FRAP reagent.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance of the colored product at approximately 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of ferrous ions or a standard antioxidant like Trolox. The results are typically expressed as FRAP values (in µM Fe(II) equivalents) or TEAC.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow for in vitro antioxidant assays and the cellular antioxidant response induced by oligogalacturonides.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Incubation cluster_analysis Data Acquisition & Analysis OGA_Sample Oligogalacturonide Sample Dilutions Reaction_Mix Mix Sample & Reagent OGA_Sample->Reaction_Mix Add Sample DPPH_Reagent DPPH Radical Solution DPPH_Reagent->Reaction_Mix Add DPPH ABTS_Reagent ABTS Radical Cation Solution ABTS_Reagent->Reaction_Mix Add ABTS•+ FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) FRAP_Reagent->Reaction_Mix Add FRAP Incubation Incubate (Dark, 37°C) Reaction_Mix->Incubation Spectro Spectrophotometric Measurement (517, 734, or 593 nm) Incubation->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Cellular_Antioxidant_Response OGA Oligogalacturonides (OGAs) WAK1 Wall-Associated Kinase 1 (WAK1) OGA->WAK1 Binds to Cell_Membrane Cell Membrane NADPH_Oxidase NADPH Oxidase (AtrbohD) WAK1->NADPH_Oxidase Activates Signaling_Cascade Intracellular Signaling Cascade WAK1->Signaling_Cascade Initiates ROS_Burst Reactive Oxygen Species (ROS) Burst (H₂O₂) NADPH_Oxidase->ROS_Burst Generates Cellular_Protection Enhanced Cellular Protection Against Oxidative Stress ROS_Burst->Cellular_Protection Can also act as signaling molecule Antioxidant_Enzymes Increased Activity of Antioxidant Enzymes Signaling_Cascade->Antioxidant_Enzymes SOD Superoxide Dismutase (SOD) Antioxidant_Enzymes->SOD CAT Catalase (CAT) Antioxidant_Enzymes->CAT POX Peroxidase (POX) Antioxidant_Enzymes->POX Antioxidant_Enzymes->Cellular_Protection

Caption: Cellular antioxidant response pathway induced by oligogalacturonides.

Conclusion

The available evidence strongly indicates that oligogalacturonides possess significant antioxidant properties. Their capacity for radical scavenging and reducing power is influenced by their degree of polymerization and esterification. Specifically, oligogalacturonides with a lower degree of polymerization and a lower degree of methylation and acetylation tend to exhibit superior antioxidant activity. Further research focusing on a wider range of structurally diverse oligogalacturonides and their evaluation in cellular and in vivo models will be crucial for fully elucidating their therapeutic potential as antioxidants.

References

Safety Operating Guide

Proper Disposal of Tetragalacturonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of tetragalacturonic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this substance responsibly.

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, adherence to good industrial hygiene and safety practices is essential.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.

PropertyValue
Physical StateSolid[1]
AppearancePowder
OdorNone[1]
StabilityStable under recommended storage conditions[1][2]
Hazardous PolymerizationWill not occur
Incompatible MaterialsStrong oxidizing agents
Hazardous DecompositionCarbon oxides

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[2]

  • Respiratory Protection: In situations where dust may be generated or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.

Step-by-Step Disposal Procedure

Disposal of this compound, including any contaminated materials, should always be conducted in accordance with applicable federal, state, and local regulations.

  • Waste Collection:

    • Place waste this compound into a designated, properly labeled waste container.

    • Ensure the container is tightly closed to prevent the release of dust.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.

    • Mechanically collect the spilled material using personal protective equipment and place it in a suitable container for disposal.[1] Avoid actions that create dust.

    • Thoroughly clean the contaminated surface.

    • Ensure the area is well-ventilated.[1][2]

  • Contaminated Material Disposal:

    • Any materials, such as paper towels or PPE, that come into contact with this compound should be considered contaminated.

    • Place all contaminated materials in the same designated waste container as the chemical itself.

    • Do not reuse the container after it has been emptied.

  • Final Disposal:

    • Dispose of the waste container with its contents through a licensed professional waste disposal service or at an authorized site.[1][2][3]

Environmental Precautions

There is some conflicting information regarding the ecotoxicity of this compound. One source suggests it may cause long-lasting harmful effects to aquatic life, while another indicates it is not considered harmful to aquatic organisms.[2] Given this discrepancy, it is prudent to avoid releasing this compound into the environment.[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE B Collect Waste in a Labeled Container A->B C Tightly Seal Container B->C G Dispose Through a Licensed Service C->G D Contain Spill E Mechanically Recover Spilled Material D->E F Clean Spill Area E->F F->B Place spill waste in container

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tetragalacturonic acid, empowering you to maintain a secure research environment. The following procedural guidance will address operational and disposal plans to directly answer your specific needs.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

Protection Type Required Equipment Specifications & Best Practices
Eye/Face Protection Safety glasses with side shields or gogglesEnsure a snug fit to protect against dust particles.
Skin Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Protective glovesNitrile gloves are recommended. Ensure to inspect for tears before use.
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded, irritation is experienced, or when handling large quantities that may generate dust. A dust mask is recommended for handling small quantities.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks associated with handling chemical compounds. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep->ppe Step 1 handling Handling & Use weighing Weighing & Preparation of Solutions handling->weighing experiment Conduct Experiment handling->experiment storage Storage storage_conditions Store at 4°C in a dry, well-ventilated place storage->storage_conditions spill Spill & Emergency Procedures spill_contain Contain Spill spill->spill_contain disposal Waste Disposal waste_collection Collect Waste in Designated Container disposal->waste_collection ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation Step 2 ventilation->weighing Step 3 weighing->experiment Step 4 experiment->disposal decontamination Decontaminate Work Area experiment->decontamination Step 5 decontamination->disposal container Keep container tightly closed storage_conditions->container spill_cleanup Clean Up Spill with Appropriate Materials spill_contain->spill_cleanup spill_cleanup->disposal first_aid Administer First Aid (as per SDS) spill_cleanup->first_aid waste_disposal Dispose of Waste According to Local, State, and Federal Regulations waste_collection->waste_disposal

Figure 1. Workflow for Handling this compound

Handling and Storage Protocols

To ensure the stability and integrity of this compound, as well as the safety of laboratory personnel, specific handling and storage procedures must be followed.

Handling:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.

  • Ensure adequate ventilation, especially in confined areas, by working in a chemical fume hood.[1][2]

  • Avoid creating dust when handling the solid form.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • The recommended storage temperature is 4°C.

  • Keep containers tightly closed to prevent contamination and degradation.

  • Avoid exposure to extremes of temperature and direct sunlight.

Emergency and Disposal Plans

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Procedures:

  • Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated.[1][2]

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in the table above before attempting to clean the spill.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.

  • Clean-up: Mechanically take up the spilled material and place it in appropriate containers for disposal.[1][2] Avoid creating dust during this process.

  • Decontamination: Thoroughly clean the contaminated surface after the material has been removed.

First Aid Measures:

  • General Advice: If you feel unwell, consult a physician.

  • Eye Contact: Immediately flush with plenty of water.

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Never give anything by mouth to an unconscious person.

Disposal Plan:

  • Disposal of this compound and its containers must be in accordance with all applicable regional, national, and local laws and regulations.

  • Do not reuse empty containers.

  • Dispose of materials or solid residues at an authorized site.[1][2]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。